Product packaging for 5-Cyano-2-fluoro-3-picoline(Cat. No.:CAS No. 261625-67-6)

5-Cyano-2-fluoro-3-picoline

Cat. No.: B1359679
CAS No.: 261625-67-6
M. Wt: 136.13 g/mol
InChI Key: ODAVABJWORVQDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Cyano-2-fluoro-3-picoline is a useful research compound. Its molecular formula is C7H5FN2 and its molecular weight is 136.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5FN2 B1359679 5-Cyano-2-fluoro-3-picoline CAS No. 261625-67-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-5-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c1-5-2-6(3-9)4-10-7(5)8/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAVABJWORVQDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00632582
Record name 6-Fluoro-5-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261625-67-6
Record name 6-Fluoro-5-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Cyano-2-fluoro-3-picoline: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cyano-2-fluoro-3-picoline, also known as 6-fluoro-5-methylnicotinonitrile, is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its known physical and chemical properties, outlines plausible synthetic routes based on established methodologies for related compounds, and explores its potential as a building block in the development of novel therapeutic agents. The document includes detailed tables of its physicochemical data, hypothetical experimental protocols for its synthesis and biological evaluation, and diagrams to illustrate relevant chemical and biological pathways.

Core Properties and Characteristics

This compound is a solid at room temperature. Its core structure consists of a pyridine ring substituted with a cyano group at the 5-position, a fluorine atom at the 2-position, and a methyl group (picoline) at the 3-position. This unique arrangement of functional groups imparts specific electronic and steric properties that are of interest in the design of bioactive molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and application in various experimental settings.

PropertyValueSource
Molecular Formula C₇H₅FN₂
Molecular Weight 136.13 g/mol
CAS Number 261625-67-6[1]
Appearance Solid
Boiling Point 255 °C[1]
Density 1.2 ± 0.1 g/cm³[1]
Flash Point 108 °C[1]
PSA 36.7[1]
XLogP3 1.4[1]
Refractive Index 1.506[1]
Vapor Pressure 0.0165 mmHg at 25°C[1]

Table 1: Physicochemical Properties of this compound.

Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the cyano and fluoro groups.

  • ¹³C NMR: The carbon NMR spectrum will display unique resonances for each of the seven carbon atoms, with the carbon of the cyano group appearing at a characteristic downfield shift.

  • IR Spectroscopy: The infrared spectrum should exhibit a strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. Other bands corresponding to C-F, C-H, and aromatic C=C and C=N stretching vibrations would also be present.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small neutral molecules such as HCN or HF.

Synthesis and Experimental Protocols

A specific, detailed synthesis protocol for this compound is not explicitly described in the available literature. However, based on established methods for the synthesis of related fluorinated and cyanated pyridines, a plausible multi-step synthetic route can be proposed.

Proposed Synthetic Pathway

A potential synthetic route could involve the construction of the substituted pyridine ring followed by functional group interconversions. For instance, a starting material like a suitably substituted dihalopicoline could undergo nucleophilic aromatic substitution to introduce the cyano group, followed by a halogen exchange reaction (e.g., Halex reaction) to introduce the fluorine atom. Alternatively, a fluorinated picoline precursor could be subjected to cyanation.

A logical workflow for a potential synthesis is depicted in the following diagram:

G cluster_start Starting Materials cluster_reaction1 Step 1: Cyanation cluster_intermediate Intermediate cluster_reaction2 Step 2: Fluorination cluster_product Final Product 2,6-dihalo-3-picoline 2,6-dihalo-3-picoline R1 Nucleophilic Aromatic Substitution 2,6-dihalo-3-picoline->R1 2-halo-5-cyano-3-picoline 2-halo-5-cyano-3-picoline R1->2-halo-5-cyano-3-picoline R2 Halogen Exchange (Halex) Reaction 2-halo-5-cyano-3-picoline->R2 This compound This compound R2->this compound

A potential synthetic workflow for this compound.
Hypothetical Experimental Protocol: Synthesis of 2-Arylpyridines via Suzuki-Miyaura Coupling

Given the prevalence of aryl-pyridine moieties in drug candidates, a common subsequent reaction involving a precursor to the target molecule would be a Suzuki-Miyaura cross-coupling. The following is a detailed protocol for such a reaction using a related fluoropyridine boronic acid, which can be adapted for derivatives of this compound.[2]

Objective: To synthesize a 2-arylpyridine derivative via a microwave-assisted Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 2-Fluoropyridine-3-boronic acid (or a boronic acid derivative of this compound)

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane and water mixture)

  • Microwave synthesis vial

  • Stir bar

Procedure:

  • To a microwave synthesis vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), the fluoropyridine boronic acid derivative (1.2 eq), the palladium catalyst (e.g., 5 mol%), and the base (2.0 eq).

  • Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to achieve a reaction concentration of approximately 0.2 M.

  • Seal the vial tightly with a cap.

  • Place the vial into the cavity of a microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 120°C for 15-30 minutes.[2]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylpyridine.

G cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Workup & Purification cluster_product Final Product A Combine Reactants: Aryl Halide Boronic Acid Catalyst Base B Add Solvent A->B C Seal Vial B->C D Irradiate at 120°C for 15-30 min C->D E Cool and Dilute D->E F Liquid-Liquid Extraction E->F G Dry and Concentrate F->G H Column Chromatography G->H I Pure 2-Arylpyridine H->I

Experimental workflow for microwave-assisted Suzuki coupling.

Potential Applications in Drug Development

Substituted cyanopyridines are a well-established class of scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The presence of the cyano group can act as a hydrogen bond acceptor and contribute to the molecule's polarity, while the fluorinated picoline moiety can influence pharmacokinetic properties such as metabolic stability and membrane permeability.

Kinase Inhibition

Many cyanopyridine derivatives have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways and are often dysregulated in diseases like cancer.[3] The cyanopyridine core can serve as a scaffold to which different substituents can be attached to achieve specific binding to the ATP-binding pocket of a target kinase. The inhibition of these kinases can disrupt downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.

A simplified representation of a kinase inhibition signaling pathway is shown below:

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Signal Upstream Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase Target Kinase (e.g., Pim-1, VEGFR-2) Receptor->Kinase Substrate Downstream Substrate Kinase->Substrate Response Cellular Response (e.g., Proliferation, Survival) Substrate->Response Inhibitor This compound Derivative Inhibitor->Kinase G cluster_cell_prep Cell Preparation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Treat with Test Compound A->B C Incubate (24-72h) B->C D Add MTT Solution C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G H Calculate Cell Viability and IC50 G->H

References

Synthesis and Mechanism of 5-Cyano-2-fluoro-3-picoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and reaction mechanisms for obtaining 5-Cyano-2-fluoro-3-picoline, a valuable pyridine-based scaffold in medicinal chemistry and drug development. Due to the absence of a direct, published synthesis for this specific molecule, this guide outlines a highly plausible synthetic route based on established and analogous chemical transformations. The primary proposed pathway involves the cyanation of a 5-bromo-2-fluoro-3-picoline precursor, a reaction that can be achieved through palladium-catalyzed cross-coupling or copper-catalyzed cyanation.

I. Proposed Synthetic Pathway

The most logical and efficient method for the synthesis of this compound is the displacement of a halogen at the 5-position of a 2-fluoro-3-picoline ring with a cyanide group. Bromine is a suitable leaving group for this transformation. The overall proposed two-step synthesis is outlined below:

Step 1: Synthesis of the Precursor, 5-Bromo-2-fluoro-3-picoline

The synthesis of the key intermediate, 5-bromo-2-fluoro-3-picoline, can be adapted from established procedures for analogous compounds. A feasible route starts from 3-amino-2-bromo-3-picoline, which undergoes a diazotization reaction followed by a Balz-Schiemann or similar fluorination reaction.

Step 2: Cyanation of 5-Bromo-2-fluoro-3-picoline

The final step involves the conversion of the bromo-substituent to a cyano group. This can be accomplished using several well-established cyanation methods, primarily through transition metal catalysis.

II. Experimental Protocols

A. Synthesis of 5-Bromo-2-fluoro-3-picoline (Adapted Protocol)

This protocol is adapted from the synthesis of similar fluorinated bromopicolines.

Materials:

  • 3-Amino-2-bromo-3-picoline

  • Anhydrous Hydrogen Fluoride (HF) or a suitable fluorinating agent (e.g., HBF4)

  • Sodium Nitrite (NaNO2)

  • Dichloromethane (CH2Cl2)

  • Saturated Sodium Bicarbonate Solution (NaHCO3)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Ethyl Acetate

  • Petroleum Ether

Procedure:

  • In a suitable fluoropolymer reaction vessel, dissolve 3-amino-2-bromo-3-picoline (1.0 eq) in anhydrous hydrogen fluoride at -78 °C.

  • Slowly add sodium nitrite (1.1 eq) to the solution, maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to warm slowly to 0 °C and stir for 1-2 hours.

  • Carefully quench the reaction by pouring it into a mixture of ice and saturated sodium bicarbonate solution until the pH is neutral.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by recrystallization from an ethyl acetate/petroleum ether mixture to yield 5-bromo-2-fluoro-3-picoline.

B. Palladium-Catalyzed Cyanation of 5-Bromo-2-fluoro-3-picoline

This is a common and effective method for the cyanation of aryl and heteroaryl halides.

Materials:

  • 5-Bromo-2-fluoro-3-picoline

  • Potassium Ferrocyanide (K4[Fe(CN)6]) or Zinc Cyanide (Zn(CN)2)

  • Palladium(II) Acetate (Pd(OAc)2) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Triphenylphosphine (PPh3) or other suitable phosphine ligand

  • Sodium Carbonate (Na2CO3) or Potassium Carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Toluene

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • To a dry Schlenk flask, add 5-bromo-2-fluoro-3-picoline (1.0 eq), potassium ferrocyanide (0.5 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous N,N-dimethylformamide and sodium carbonate (2.0 eq).

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with toluene.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

C. Copper-Catalyzed Cyanation of 5-Bromo-2-fluoro-3-picoline

An alternative to palladium catalysis, copper-catalyzed cyanation is also a viable method.

Materials:

  • 5-Bromo-2-fluoro-3-picoline

  • Copper(I) Cyanide (CuCN)

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Pyridine (optional, as a co-solvent or ligand)

Procedure:

  • In a sealed tube, combine 5-bromo-2-fluoro-3-picoline (1.0 eq) and copper(I) cyanide (1.2-1.5 eq).

  • Add anhydrous N,N-dimethylformamide.

  • Seal the tube and heat the reaction mixture to 150-180 °C for 24-48 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and pour it into an aqueous solution of ethylenediamine or ammonia to complex the copper salts.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield this compound.

III. Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for analogous cyanation reactions of various halopyridines. These values can be used as a benchmark for the synthesis of this compound.

Catalyst SystemCyanide SourceSolventTemperature (°C)Time (h)Typical Yield (%)
Pd(OAc)2 / dppfZn(CN)2DMA1201875-95
Pd2(dba)3 / XPhosZn(CN)2t-BuOH1001280-98
CuINaCNNMP1602460-85
Pd(PPh3)4K4[Fe(CN)6]DMF1402470-90

IV. Reaction Mechanisms and Visualizations

Two primary mechanisms can be proposed for the cyanation of 5-bromo-2-fluoro-3-picoline: a Nucleophilic Aromatic Substitution (SNAr) mechanism and a Palladium-Catalyzed Cross-Coupling cycle.

A. Nucleophilic Aromatic Substitution (SNAr) Mechanism

In the absence of a transition metal catalyst, particularly with a highly activated substrate (e.g., with a strongly electron-withdrawing group and a good leaving group), a direct nucleophilic attack by the cyanide ion can occur. The fluorine atom at the 2-position and the nitrogen atom in the pyridine ring activate the ring towards nucleophilic attack at the 5-position.

SNAr_Mechanism reactant 5-Bromo-2-fluoro-3-picoline intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Nucleophilic Attack cyanide CN⁻ product This compound intermediate->product Loss of Leaving Group bromide Br⁻

Caption: Proposed SNAr mechanism for the cyanation of 5-bromo-2-fluoro-3-picoline.

B. Palladium-Catalyzed Cyanation Cycle

The palladium-catalyzed reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation (or cyanide exchange), and reductive elimination.

Palladium_Catalysis pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Br)L₂ pd0->pd_complex Oxidative Addition reactant 5-Bromo-2-fluoro-3-picoline oxidative_addition Oxidative Addition pd_cyano_complex Ar-Pd(II)(CN)L₂ pd_complex->pd_cyano_complex Transmetalation cyanide_source [CN]⁻ Source (e.g., from K₄[Fe(CN)₆]) transmetalation Cyanide Exchange pd_cyano_complex->pd0 Reductive Elimination product This compound pd_cyano_complex->product reductive_elimination Reductive Elimination

Caption: Catalytic cycle for the palladium-catalyzed cyanation of an aryl halide.

V. Conclusion

The synthesis of this compound is readily achievable through a two-step process involving the preparation of a 5-bromo-2-fluoro-3-picoline intermediate followed by a robust cyanation reaction. Both palladium- and copper-catalyzed methods are expected to be effective, with the choice of method potentially depending on substrate tolerance, desired scale, and available resources. The provided protocols and mechanistic insights offer a solid foundation for the successful synthesis of this important heterocyclic building block for applications in pharmaceutical and materials science research.

Spectroscopic and Synthetic Profile of 5-Cyano-2-fluoro-3-picoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the heterocyclic compound 5-Cyano-2-fluoro-3-picoline. Due to the limited availability of specific experimental spectroscopic data for this compound in publicly accessible databases, this document focuses on established, detailed experimental protocols for the characterization of related pyridine derivatives. These methodologies for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are presented to serve as a practical framework for researchers. Furthermore, a plausible synthetic pathway for this compound is proposed and visualized, offering valuable insights for synthetic chemists. This guide is intended to be a foundational resource for professionals engaged in the synthesis and characterization of novel fluorinated pyridine scaffolds in drug discovery and materials science.

Introduction

This compound, also known as 2-fluoro-3-methyl-5-cyanopyridine, is a substituted pyridine derivative. The unique combination of a fluorine atom, a cyano group, and a methyl group on the pyridine ring makes it a potentially valuable building block in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability and binding affinity, while the cyano group offers a versatile handle for further chemical modifications. This guide aims to provide the necessary technical information for the spectroscopic characterization and synthesis of this and similar compounds.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would be required for a comprehensive analysis.

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
¹H NMR
Pyridine-H4~7.8 - 8.2dJ(H-F) ≈ 2-4
Pyridine-H6~8.4 - 8.7s
CH₃~2.3 - 2.6s
¹³C NMR
C2 (C-F)~160 - 165d¹J(C-F) ≈ 230-260
C3 (C-CH₃)~120 - 125d³J(C-F) ≈ 3-5
C4~140 - 145d²J(C-F) ≈ 15-20
C5 (C-CN)~110 - 115s
C6~150 - 155d⁴J(C-F) ≈ 2-4
CN~115 - 120s
CH₃~15 - 20s
¹⁹F NMR
Pyridine-F2~(-60) - (-90)qJ(F-H4) ≈ 2-4, J(F-CH3) ≈ 1-2

Note: Predicted values are based on typical chemical shifts for fluorinated and cyanated pyridine derivatives.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C NMR).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire the spectrum using a suitable pulse sequence. ¹⁹F NMR is a high-sensitivity nucleus, so acquisition times are generally short. Chemical shifts are typically referenced to an external standard like CFCl₃.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 2: Predicted Mass Spectrometry Data for this compound

Ionization ModePredicted m/zFragment
ESI+137.0509[M+H]⁺
ESI+159.0328[M+Na]⁺
EI136.0437[M]⁺
EI108[M-HCN]⁺
EI93[M-HCN-CH₃]⁺

Note: The molecular formula of this compound is C₇H₅FN₂ with a molecular weight of 136.13 g/mol .

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) for soft ionization or Electron Impact (EI) for fragmentation analysis.

  • Data Acquisition:

    • ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) or other adducts.

    • EI-MS: Introduce the sample (if sufficiently volatile) via a direct insertion probe or through a gas chromatograph (GC-MS). Acquire the spectrum to observe the molecular ion ([M]⁺) and its fragmentation pattern.

  • Data Analysis: Determine the molecular weight from the mass of the molecular ion or the protonated molecule. Analyze the fragmentation pattern to gain structural information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted Infrared Absorption Frequencies for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H (aromatic)3050 - 3150Medium
C≡N (nitrile)2220 - 2240Strong, sharp
C=N, C=C (pyridine ring)1550 - 1650Medium to Strong
C-F1200 - 1300Strong
C-H (methyl)2850 - 3000Medium

Experimental Protocol for Infrared Spectroscopy:

  • Sample Preparation:

    • Solid Samples (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Liquid Samples (Neat): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • ATR: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plates). Then, record the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For substituted pyridines, π → π* transitions are typically observed. The absorption maxima for pyridine itself are around 202 nm and 254 nm.[1] The substitution pattern of this compound is expected to cause a bathochromic (red) shift in these absorptions.

Experimental Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) of a known concentration.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorbance of the sample solution over a range of wavelengths (typically 200-400 nm), using the pure solvent as a reference.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration and path length are known.

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be envisioned starting from commercially available 2-chloro-3-picoline. This multi-step synthesis involves nitration, fluorination, and cyanation.

Synthesis_Pathway Start 2-Chloro-3-picoline Intermediate1 2-Chloro-3-methyl-5-nitropyridine Start->Intermediate1 HNO₃, H₂SO₄ (Nitration) Intermediate2 2-Fluoro-3-methyl-5-nitropyridine Intermediate1->Intermediate2 KF, phase-transfer catalyst (Halex Reaction) Intermediate3 5-Amino-2-fluoro-3-methylpyridine Intermediate2->Intermediate3 Fe, NH₄Cl or H₂, Pd/C (Reduction) Product This compound Intermediate3->Product NaNO₂, HCl, H₂O then CuCN (Sandmeyer Reaction)

Proposed synthesis of this compound.
Detailed Synthetic Protocol:

  • Nitration of 2-Chloro-3-picoline: 2-Chloro-3-picoline is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 5-position, yielding 2-chloro-3-methyl-5-nitropyridine.

  • Fluorination (Halex Reaction): The chloro group in 2-chloro-3-methyl-5-nitropyridine is substituted with a fluorine atom using a fluoride source like potassium fluoride (KF) in the presence of a phase-transfer catalyst to give 2-fluoro-3-methyl-5-nitropyridine.

  • Reduction of the Nitro Group: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of ammonium chloride or through catalytic hydrogenation (H₂ over Pd/C) to form 5-amino-2-fluoro-3-methylpyridine.

  • Cyanation (Sandmeyer Reaction): The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid, which is then reacted with a cyanide source, such as copper(I) cyanide, to yield the final product, this compound.

Experimental Workflow Visualization

The general workflow for the spectroscopic characterization of a novel compound like this compound is a systematic process.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Purification->MS IR Infrared (IR) Spectroscopy - Functional Groups Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Connectivity - 3D Structure Purification->NMR UV_Vis UV-Vis Spectroscopy - Electronic Transitions Purification->UV_Vis Analysis Spectral Data Interpretation MS->Analysis IR->Analysis NMR->Analysis UV_Vis->Analysis Structure Structure Confirmation Analysis->Structure

General workflow for spectroscopic characterization.

Conclusion

This technical guide provides a foundational framework for the spectroscopic analysis and synthesis of this compound. While direct experimental data for this specific molecule remains elusive in the public domain, the detailed protocols for NMR, MS, IR, and UV-Vis spectroscopy of related compounds offer a clear and actionable path for its characterization. The proposed synthetic pathway, based on established chemical transformations of pyridine derivatives, serves as a valuable starting point for its preparation in a laboratory setting. This document is intended to empower researchers and drug development professionals in their efforts to explore the potential of novel fluorinated heterocyclic compounds.

References

In-Depth Technical Guide: 5-Cyano-2-fluoro-3-picoline (CAS 261625-67-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

5-Cyano-2-fluoro-3-picoline is a solid at room temperature.[1] The strategic placement of a fluorine atom on the pyridine ring is a common technique in medicinal chemistry to potentially enhance metabolic stability, modify lipophilicity, and improve the binding affinity of a final drug candidate to its biological target. The nitrile group and the methyl group offer reactive sites for further chemical modifications.

A summary of its key properties is presented in the table below.

PropertyValueReference(s)
CAS Number 261625-67-6[1][3]
Molecular Formula C₇H₅FN₂[1]
Molecular Weight 136.13 g/mol [1]
IUPAC Name 6-fluoro-5-methylpyridine-3-carbonitrile[3]
Physical Form Solid[1]
Purity Commercially available up to 98%
Boiling Point 255.2°C (Predicted)
SMILES String Cc1cc(cnc1F)C#N[1]
InChI Key ODAVABJWORVQDH-UHFFFAOYSA-N[1][3]

Synthesis and Reactivity

While a specific, detailed, and publicly validated experimental protocol for the synthesis of this compound is not available, general methodologies for the preparation of cyanopyridines are well-established. These typically involve the cyanation of a corresponding halogenated pyridine precursor. Common approaches include:

  • Nucleophilic Aromatic Substitution: Reacting a di-halogenated picoline with a cyanide source, such as sodium or potassium cyanide. The fluorine at the 2-position and another halogen at the 5-position would be substituted.

  • Transition-Metal Catalyzed Cyanation: Using a palladium or copper catalyst to couple a cyanide source with a bromo- or chloro-picoline derivative.

The reactivity of this compound is dictated by its functional groups. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The pyridine ring can undergo further substitution reactions, and the methyl group can be functionalized, for example, through bromination.

A generalized workflow for the synthesis of a cyanopyridine from a halogenated precursor is depicted below.

G A Halogenated Picoline Precursor D Cyanation Reaction A->D B Cyanating Agent (e.g., NaCN, KCN) B->D C Reaction Solvent (e.g., DMSO, DMF) C->D E Work-up and Purification (e.g., Extraction, Chromatography) D->E F This compound E->F

General synthetic workflow for cyanopyridines.

Applications in Research and Development

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules.[2] Pyridine derivatives are integral scaffolds in many biologically active compounds. The presence of the cyano and fluoro groups makes this compound a valuable precursor for creating libraries of novel compounds for screening in drug discovery programs.

While no specific drug candidates have been publicly linked to using this compound as a starting material, the broader class of cyanopyridines has been investigated for various therapeutic areas. For instance, related structures are explored as kinase inhibitors and for their potential in oncology.

The logical flow for the use of such an intermediate in a drug discovery pipeline is illustrated below.

G A This compound (Building Block) B Chemical Synthesis & Functionalization A->B C Library of Novel Compounds B->C D High-Throughput Screening (Biological Assays) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G

Role of an intermediate in a drug discovery workflow.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Conclusion

This compound (CAS 261625-67-6) is a specialized chemical intermediate with potential applications in the synthesis of novel pharmaceutical and agrochemical compounds. While its basic chemical properties are known, a detailed public record of its synthetic protocols, in-depth analytical data, and specific biological applications or signaling pathway involvement is lacking. This is typical for such building-block compounds where the proprietary research and development data is retained by the commercial entities utilizing them. Researchers interested in this compound should consider its potential based on the reactivity of its functional groups and the established biological relevance of the broader class of fluorinated cyanopyridines. All handling must be performed with appropriate safety measures due to its hazardous nature.

References

5-Cyano-2-fluoro-3-picoline: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyano-2-fluoro-3-picoline, also known as 2-fluoro-5-cyano-3-methylpyridine, is a highly functionalized heterocyclic compound that has emerged as a valuable intermediate in the synthesis of complex organic molecules. Its unique arrangement of a pyridine ring substituted with a cyano group, a fluorine atom, and a methyl group provides a versatile platform for the development of novel compounds, particularly in the pharmaceutical and agrochemical industries. The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of target molecules, making this intermediate particularly attractive for drug discovery programs. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its role in the development of targeted therapeutics.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety data for this compound is presented below.

PropertyValueReference
Molecular Formula C₇H₅FN₂[1]
Molecular Weight 136.13 g/mol [1]
Appearance Solid[1]
CAS Number 261625-67-6[2]
Boiling Point 255 °C[2]
Flash Point 108 °C[2]
Density 1.2 ± 0.1 g/cm³[2]
Vapor Pressure 0.0165 mmHg at 25°C[2]
Safety InformationReference
Signal Word Warning[1]
Hazard Statements H302, H315, H319, H335[1]
Precautionary Statements P261, P264, P271, P301 + P312, P302 + P352, P305 + P351 + P338[1]
Hazard Classifications Acute Toxicity 4 (Oral), Skin Irritation 2, Eye Irritation 2, Specific Target Organ Toxicity - Single Exposure 3[1]
Target Organs Respiratory system[1]

Proposed Synthetic Routes

Route 1: Diazotization and Fluorination of 5-Amino-2-cyano-3-picoline

This route is based on the well-established Balz-Schiemann reaction, which is a common method for introducing fluorine into an aromatic ring via a diazonium salt.

G A 5-Amino-2-cyano-3-picoline B Diazonium Tetrafluoroborate Intermediate A->B  NaNO₂, HBF₄  0-5 °C C This compound B->C  Heat (Δ)

Figure 1: Proposed synthesis via diazotization.

Experimental Protocol:

  • Diazotization: 5-Amino-2-cyano-3-picoline (1.0 eq) is dissolved in a solution of tetrafluoroboric acid (HBF₄) in a suitable solvent (e.g., water or ethanol) at 0-5 °C. A solution of sodium nitrite (NaNO₂) (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes to ensure complete formation of the diazonium tetrafluoroborate salt, which may precipitate from the solution.

  • Fluorination (Balz-Schiemann Reaction): The isolated diazonium salt is then gently heated, typically in an inert solvent or in the solid state, to induce thermal decomposition. This decomposition releases nitrogen gas and boron trifluoride, yielding the desired this compound.

  • Purification: The crude product is purified by a suitable method, such as distillation under reduced pressure or column chromatography on silica gel.

Route 2: Halogen Exchange (Halex) Reaction from 2-Chloro-5-cyano-3-picoline

This route involves a nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom at the 2-position of the pyridine ring is displaced by a fluoride ion.

G A 2-Chloro-5-cyano-3-picoline B This compound A->B  KF, High-boiling polar aprotic solvent (e.g., DMSO, Sulfolane)  Phase-transfer catalyst (e.g., 18-crown-6)  Heat (150-200 °C)

Figure 2: Proposed synthesis via halogen exchange.

Experimental Protocol:

  • Reaction Setup: A mixture of 2-Chloro-5-cyano-3-picoline (1.0 eq), a fluoride source such as potassium fluoride (KF) (2-3 eq), and a phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide) is prepared in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or sulfolane.

  • Reaction: The reaction mixture is heated to a high temperature (typically 150-200 °C) and stirred for several hours until the starting material is consumed (monitored by TLC or GC).

  • Work-up and Purification: The reaction mixture is cooled to room temperature and poured into water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by distillation or column chromatography.

Spectroscopic Data (Representative)

Due to the limited availability of published spectroscopic data for this compound, the following table presents representative data for the closely related compound, 2-Cyano-5-fluoropyridine. This data can serve as a useful reference for the characterization of the target molecule.

Spectroscopic Data for 2-Cyano-5-fluoropyridine
Infrared (IR) Spectroscopy Instrument: Bruker Tensor 27 FT-IRTechnique: ATR-NeatSource: Bio-Rad Laboratories, Inc.
Reference [3]

Note: Researchers should perform their own analytical characterization to confirm the identity and purity of synthesized this compound.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The structural motifs present in this compound are commonly found in a class of targeted therapeutics known as kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4][5][6][7] The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival, and it is frequently hyperactivated in various cancers.[4][5][6][7][8]

The PI3K/Akt/mTOR Signaling Pathway and Kinase Inhibition

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway and the points of intervention for kinase inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Stimulation KinaseInhibitor Kinase Inhibitor (e.g., derived from This compound) KinaseInhibitor->PI3K KinaseInhibitor->Akt KinaseInhibitor->mTORC1

Figure 3: Inhibition of the PI3K/Akt/mTOR pathway by kinase inhibitors.
Illustrative Synthetic Application: Synthesis of a Kinase Inhibitor Scaffold

This compound can be a key building block in the synthesis of various kinase inhibitors. One common synthetic strategy involves a Suzuki coupling reaction to introduce an aryl or heteroaryl group at the 5-position, followed by further functionalization.

G A This compound C Biaryl Picoline Derivative A->C  Pd Catalyst, Base  (Suzuki Coupling) B Arylboronic Acid B->C D Further Functionalization C->D E Kinase Inhibitor D->E

Figure 4: General scheme for kinase inhibitor synthesis.

Experimental Protocol for a Representative Suzuki Coupling:

  • Reaction Setup: In a reaction vessel, this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq) are combined in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Reaction: The mixture is degassed and then heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired biaryl picoline derivative.

Conclusion

This compound is a promising chemical intermediate with significant potential in the development of novel pharmaceuticals, particularly in the area of oncology. Its unique structural features and the advantageous properties imparted by the fluorine atom make it a valuable building block for the synthesis of kinase inhibitors and other targeted therapies. While detailed synthetic and application data for this specific compound are still emerging, the established chemistry of related fluorinated pyridines provides a strong foundation for its utilization in modern drug discovery and development programs. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in advancing medicinal chemistry.

References

The Ascending Role of 5-Cyano-2-fluoro-3-picoline Derivatives in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that offer both synthetic accessibility and potent biological activity is paramount. Among the emerging classes of heterocyclic compounds, derivatives of 5-Cyano-2-fluoro-3-picoline are carving out a significant niche, demonstrating considerable potential in the development of targeted therapeutics. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, elucidating the synthesis, biological significance, and future prospects of this promising chemical core.

The this compound moiety, a substituted pyridine ring, presents a unique combination of electronic and steric properties. The electron-withdrawing nature of the cyano and fluoro groups can significantly influence the molecule's interaction with biological targets, often enhancing binding affinity and metabolic stability. The methyl group at the 3-position provides a crucial vector for synthetic elaboration, allowing for the systematic exploration of structure-activity relationships (SAR).

Synthesis and Chemical Reactivity

The synthesis of derivatives based on the this compound core is an area of active investigation. While specific, detailed protocols for a wide range of derivatives are not extensively documented in publicly available literature, general synthetic strategies for related cyanopyridine compounds provide a foundational understanding. A common approach involves the construction of the substituted pyridine ring followed by diversification at key positions.

A general synthetic workflow for creating a library of this compound derivatives might involve the initial synthesis of the core scaffold, followed by a series of parallel reactions to introduce a variety of substituents. This process allows for the rapid generation of a diverse set of molecules for biological screening.

G cluster_0 Core Synthesis cluster_1 Diversification cluster_2 Screening start Starting Materials core_synthesis Synthesis of This compound Core start->core_synthesis diversification Parallel Synthesis core_synthesis->diversification library Library of Derivatives diversification->library screening Biological Screening library->screening hit_id Hit Identification screening->hit_id

A generalized workflow for the synthesis and screening of this compound derivatives.

Biological Significance and Therapeutic Potential

While comprehensive biological data for a broad range of this compound derivatives remains limited in the public domain, the broader class of cyanopyridine and quinoline derivatives has shown significant promise, particularly in oncology. These related compounds have been investigated as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.

The structural features of the this compound core suggest its potential as a "hinge-binding" motif in kinase inhibitors. The nitrogen atom of the pyridine ring can form a crucial hydrogen bond with the hinge region of the kinase ATP-binding pocket, a common interaction for many kinase inhibitors. The cyano and fluoro substituents can further modulate the binding affinity and selectivity of the compound.

G cluster_0 Kinase Inhibition cluster_1 Downstream Effects derivative This compound Derivative kinase Protein Kinase (e.g., in cancer cells) derivative->kinase inhibition Inhibition of Kinase Activity kinase->inhibition pathway Disruption of Oncogenic Signaling Pathway inhibition->pathway apoptosis Induction of Apoptosis pathway->apoptosis proliferation Inhibition of Cell Proliferation pathway->proliferation

Hypothesized mechanism of action for this compound derivatives as kinase inhibitors.

Future Directions and Conclusion

The exploration of this compound derivatives in medicinal chemistry is still in its early stages. The limited availability of specific biological data underscores the significant opportunities for further research in this area. Future efforts should focus on:

  • Expansion of Chemical Space: The development of diverse synthetic routes to access a wider array of derivatives with varied substitution patterns.

  • Systematic Biological Evaluation: Comprehensive screening of these derivatives against a broad panel of biological targets, particularly protein kinases implicated in various diseases.

  • Structure-Activity Relationship (SAR) Studies: Detailed investigation of how modifications to the chemical structure impact biological activity to guide the design of more potent and selective compounds.

Experimental Protocols

The Biological Frontier of Fluorinated Picolines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into picoline scaffolds represents a pivotal advancement in medicinal chemistry. This guide provides a comprehensive technical overview of the biological activities of fluorinated picolines, a class of compounds demonstrating significant potential across diverse therapeutic areas, including oncology, neuroscience, and infectious diseases. By leveraging the unique physicochemical properties of fluorine, such as high electronegativity and the ability to form strong carbon-fluorine bonds, researchers can modulate the pharmacokinetic and pharmacodynamic profiles of picoline-based molecules to enhance their efficacy, selectivity, and metabolic stability. This document details the synthesis, biological evaluation, and mechanisms of action of notable fluorinated picolines, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Introduction: The Fluorine Advantage in Picoline-Based Drug Discovery

Picolines, as methylated pyridine derivatives, are prevalent structural motifs in a vast array of biologically active compounds. The introduction of fluorine atoms into the picoline ring or its methyl substituent can profoundly influence a molecule's properties. Fluorine's high electronegativity can alter the pKa of the pyridine nitrogen, impacting its ionization state at physiological pH and consequently its solubility, membrane permeability, and binding interactions with target proteins. Furthermore, the metabolic stability of a compound can be significantly enhanced by replacing hydrogen atoms at sites susceptible to oxidative metabolism with fluorine, thereby prolonging its half-life and therapeutic effect.

Synthesis of Fluorinated Picolines

The synthesis of fluorinated picolines can be achieved through various methods, broadly categorized into late-stage fluorination of pre-functionalized picolines and the construction of the pyridine ring from fluorinated precursors.

2.1. Late-Stage Fluorination:

This approach involves the direct introduction of fluorine into a picoline scaffold. A common method is the diazotization of aminopicolines followed by a Schiemann reaction or related transformations. For instance, the synthesis of 2-amino-5-fluoro-4-picoline can be achieved from 2-chloro-4-methyl-5-fluoropyridine via an aminolysis reaction.[1]

2.2. Building Block Approach:

This strategy utilizes fluorinated building blocks to construct the picoline ring. For example, trifluoromethylpyridines can be synthesized from 3-picoline through chlorination and subsequent fluorination.[2][3] The resulting 3-(trifluoromethyl)pyridine can then be further functionalized.

Biological Activities and Mechanisms of Action

Fluorinated picolines have demonstrated a wide spectrum of biological activities, with prominent examples in anticancer and antipsychotic research.

3.1. Anticancer Activity:

Fluorinated picoline derivatives have emerged as promising anticancer agents, primarily through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[4][5][6] Inhibition of this pathway can lead to the induction of apoptosis and suppression of tumor growth.

3.2. Antipsychotic Activity:

Certain fluorinated picoline analogs, particularly those based on the imidazo[1,2-a]pyridine scaffold, have shown potential as antipsychotic agents. Their mechanism of action often involves the modulation of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[7][8] By enhancing GABAergic transmission, these compounds can produce anxiolytic and sedative effects.

Quantitative Biological Data

The following tables summarize key quantitative data for representative fluorinated compounds, highlighting their potency in various biological assays.

Table 1: Anticancer Activity of Fluorinated Pyridine and Related Derivatives

Compound ClassCell LineAssayIC50 (µM)Reference
Fluorinated IsatinsVarious Cancer LinesMTTVaries[9]
Fluorinated LepidilinesHeLa, A549, HepG2MTT0.019 - <80[10]
Pyridine DerivativesMCF-7, MDA-MB-231SRB35.1 - 43.4[11]
Benzo[a]phenazine DerivativesMCF-7, HL-60Cytotoxicity1.04 - 2.27[12]
Pyridine-Thiazolidinone HybridsVarious Cancer LinesCytotoxicityVaries[13]

Table 2: GABA-A Receptor Binding Affinity of Benzodiazepine Site Ligands

CompoundReceptor SubtypeKᵢ (nM)Reference
Diazepamα1β2γ216.1[14]
Diazepamα2β2γ216.9[14]
Diazepamα3β2γ217.0[14]
Diazepamα5β2γ214.9[14]
Clonazepamα1β2γ21.3[14]
Clonazepamα2β2γ21.7[14]
Clonazepamα3β2γ22.0[14]
Zolpidemα1β2γ217[14]
Zolpidemα2β2γ2291[14]
Zolpidemα3β2γ2357[14]

Detailed Experimental Protocols

5.1. MTT Assay for Cytotoxicity Screening

Objective: To determine the cytotoxic effect of fluorinated picoline derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase.[15] The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, providing an estimate of the proportion of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

5.2. In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of fluorinated picoline derivatives against a specific kinase (e.g., PI3K).

Principle: In vitro kinase assays measure the transfer of a phosphate group from ATP to a substrate by a kinase. The inhibition of this activity by a compound is quantified. Various detection methods can be used, including radiometric, fluorescence, and luminescence-based assays.[16][17][18][19]

Protocol (Luminescence-based):

  • Reagent Preparation: Prepare serial dilutions of the test compound in an appropriate buffer. Prepare a solution of the kinase and its specific substrate in the assay buffer.

  • Kinase Reaction: In a 384-well plate, add the test compound, kinase, and substrate. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a detection reagent that converts the ADP produced in the kinase reaction to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase inhibition. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

5.3. Amphetamine-Induced Hyperlocomotion in Rats

Objective: To evaluate the potential antipsychotic activity of fluorinated picoline derivatives in an in vivo model.

Principle: Amphetamine induces an increase in locomotor activity in rodents, which is considered a model for the positive symptoms of psychosis. Antipsychotic drugs can attenuate this hyperlocomotion.[20][21][22]

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats to the testing environment for at least one week.

  • Habituation: Habituate the rats to the locomotor activity chambers for 30-60 minutes daily for 2-3 days prior to the experiment.

  • Drug Administration: On the test day, administer the test compound or vehicle intraperitoneally (i.p.) at a specified time before the amphetamine challenge.

  • Amphetamine Challenge: At the appropriate time, administer d-amphetamine (e.g., 1.5 mg/kg, i.p.).

  • Locomotor Activity Recording: Immediately after the amphetamine injection, place the rats in the activity chambers and record their locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes using an automated activity monitoring system.

  • Data Analysis: Compare the locomotor activity of the compound-treated groups to the vehicle-treated group to determine if the compound significantly reduces amphetamine-induced hyperlocomotion.

Visualizing Biological Pathways and Workflows

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fluorinated_Picoline [label="Fluorinated\nPicoline Derivative", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [dir=none]; PIP2 -> PIP3 [label="Phosphorylates"]; PIP3 -> AKT [label="Activates"]; AKT -> mTORC1 [label="Activates"]; mTORC1 -> Proliferation [label="Promotes"]; Fluorinated_Picoline -> PI3K [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; } Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

// Nodes GABA [label="GABA", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; GABA_A_Receptor [label="GABA-A Receptor\n(Chloride Channel)", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Fluorinated_Picoline [label="Fluorinated\nPicoline Derivative", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Chloride_Influx [label="Increased\nChloride Influx", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hyperpolarization [label="Neuronal\nHyperpolarization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibition [label="Inhibitory\nNeurotransmission", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GABA -> GABA_A_Receptor [label="Binds"]; Fluorinated_Picoline -> GABA_A_Receptor [label="Positive Allosteric\nModulation"]; GABA_A_Receptor -> Chloride_Influx [label="Leads to"]; Chloride_Influx -> Hyperpolarization; Hyperpolarization -> Inhibition [label="Results in"]; } Caption: GABA-A Receptor Positive Allosteric Modulation.

// Nodes Start [label="Start: Cancer Cell Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Seeding [label="Seed cells in 96-well plate", fillcolor="#FFFFFF", fontcolor="#202124"]; Treatment [label="Treat with Fluorinated\nPicoline Derivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Incubate for 48-72h", fillcolor="#FFFFFF", fontcolor="#202124"]; MTT_Addition [label="Add MTT Reagent", fillcolor="#FBBC05", fontcolor="#202124"]; Formazan_Formation [label="Incubate for 4h\n(Formazan formation)", fillcolor="#FFFFFF", fontcolor="#202124"]; Solubilization [label="Solubilize Formazan\n(e.g., with DMSO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Measurement [label="Measure Absorbance\n(570 nm)", fillcolor="#FFFFFF", fontcolor="#202124"]; Analysis [label="Data Analysis:\nCalculate IC50", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Seeding; Seeding -> Treatment; Treatment -> Incubation; Incubation -> MTT_Addition; MTT_Addition -> Formazan_Formation; Formazan_Formation -> Solubilization; Solubilization -> Measurement; Measurement -> Analysis; } Caption: MTT Assay Experimental Workflow.

Conclusion

Fluorinated picolines represent a highly promising class of molecules for the development of novel therapeutics. The strategic introduction of fluorine allows for the fine-tuning of molecular properties, leading to enhanced biological activity and improved pharmacokinetic profiles. The diverse range of activities observed, from potent anticancer effects through the inhibition of critical signaling pathways to the modulation of neurotransmitter receptors for potential antipsychotic applications, underscores the versatility of this chemical scaffold. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of fluorinated picolines and to design the next generation of targeted therapies.

References

The Pivotal Role of 5-Cyano-2-fluoro-3-picoline in Modern Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The relentless pursuit of higher crop yields and more effective pest management strategies has driven significant innovation within the agrochemical industry. Central to this progress is the development of novel active ingredients with enhanced efficacy, selectivity, and improved environmental profiles. A key building block that has emerged in the synthesis of a new generation of insecticides is 5-Cyano-2-fluoro-3-picoline. This versatile pyridine-based intermediate is a cornerstone in the production of the highly successful diamide class of insecticides, including chlorantraniliprole and cyantraniliprole. This technical guide provides an in-depth analysis of the synthesis of this compound and its critical role in the manufacturing of these vital crop protection agents.

Synthesis of the Core Intermediate: this compound

The efficient synthesis of this compound is paramount for the cost-effective production of downstream agrochemicals. While multiple synthetic routes are conceivable, a common and industrially viable pathway proceeds from 3-picoline through a series of halogenation and cyanation steps. A plausible synthetic sequence involves the initial chlorination of 3-picoline, followed by a halogen exchange (Halex) reaction to introduce the fluorine atom, and finally, a cyanation reaction to install the nitrile group.

G A 3-Picoline B 2-Chloro-3-methylpyridine A->B Chlorination C 2-Fluoro-3-methylpyridine B->C Fluorination (Halex) D This compound C->D Cyanation G cluster_0 Intermediate Synthesis cluster_1 Final Product Synthesis A This compound B 2-Amino-5-cyano-N,3-dimethylbenzamide A->B Multi-step conversion D Cyantraniliprole B->D Condensation C 5-Bromo-2-(3-chloro-2-pyridyl)-2H-pyrazole-3-carbonyl chloride C->D

The Strategic Utility of 5-Cyano-2-fluoro-3-picoline in the Synthesis of Novel Heterocycles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the development of efficient synthetic routes to novel heterocyclic scaffolds is of paramount importance. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. 5-Cyano-2-fluoro-3-picoline (CAS No. 261625-67-6), a substituted pyridine, has emerged as a highly versatile and strategic building block for the construction of diverse and complex heterocyclic systems. Its unique arrangement of functional groups—a nucleophilic substitution-prone fluorine atom at the 2-position, a synthetically malleable cyano group at the 5-position, and a methyl group at the 3-position—offers multiple avenues for chemical derivatization and molecular elaboration.

This technical guide provides an in-depth exploration of the synthetic utility of this compound. It details its physicochemical properties, outlines key synthetic transformations, and provides exemplary experimental protocols for the synthesis of novel heterocycles. The strategic combination of its reactive sites makes it a valuable precursor for generating libraries of compounds for high-throughput screening and lead optimization in drug development programs.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of a starting material is crucial for reaction design and optimization. The properties of this compound are summarized in the table below.

PropertyValueSource/Notes
CAS Number 261625-67-6[1]
Molecular Formula C₇H₅FN₂[1]
Molecular Weight 136.13 g/mol Calculated
Appearance Colorless to light yellow liquid[2]
Odor Faint[2]
Boiling Point Estimated: 210-230 °CEstimated based on similar structures like 2-cyano-3-fluoropyridine and 5-fluoro-2-methylpyridine.[3][4]
Melting Point Not available
Density Estimated: ~1.2 g/cm³Estimated based on similar structures.
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO).General chemical knowledge.

Core Synthetic Transformations and Applications in Heterocycle Synthesis

The strategic value of this compound lies in the differential reactivity of its functional groups. The electron-withdrawing nature of the cyano group and the pyridine nitrogen atom activates the C2 position for nucleophilic aromatic substitution (SNAr) of the fluorine atom. This reaction is a cornerstone of its utility, allowing for the introduction of a wide range of substituents. Concurrently, the cyano group itself is a versatile functional handle for various transformations.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The fluorine atom at the C2 position is an excellent leaving group in SNAr reactions. This allows for the facile introduction of oxygen, nitrogen, and sulfur nucleophiles, which are pivotal steps in the synthesis of various heterocyclic systems.

A general workflow for these transformations is outlined below:

experimental_workflow start This compound + Nucleophile reaction SNA_r Reaction (Base, Solvent, Heat) start->reaction workup Aqueous Work-up (Extraction) reaction->workup purification Purification (Chromatography/Crystallization) workup->purification product 2-Substituted-5-cyano-3-picoline purification->product

Caption: General experimental workflow for SNAr reactions.

Reaction with alcohols or phenols in the presence of a suitable base yields 2-alkoxy or 2-aryloxy derivatives. These ethers can be precursors to fused furano- or pyranopyridines.

sn_ar_oxygen reactant This compound F CN Me product 2-(R-O)-5-cyano-3-picoline O-R CN Me reactant->product reagent R-OH (e.g., Phenol, Ethanol) reagent->reactant conditions Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, THF) Heat conditions->reactant

Caption: SNAr with O-nucleophiles.

Experimental Protocol: Synthesis of 2-Phenoxy-5-cyano-3-picoline

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF (10 mL) under a nitrogen atmosphere, add phenol (1.1 eq.) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq.) in anhydrous DMF (5 mL) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

ParameterValue
Reactants This compound, Phenol, NaH
Solvent DMF
Temperature 80 °C
Reaction Time 4-6 hours
Expected Yield 75-90% (estimated based on analogous reactions)

The reaction with primary or secondary amines provides access to a variety of 2-amino-substituted pyridines. These compounds are key intermediates for the synthesis of fused nitrogen-containing heterocycles such as imidazo[1,2-a]pyridines or pyrazolo[3,4-b]pyridines.

sn_ar_nitrogen reactant This compound F CN Me product 2-(R¹R²N)-5-cyano-3-picoline NR¹R² CN Me reactant->product reagent R¹R²NH (e.g., Aniline, Morpholine) reagent->reactant conditions Base (e.g., K₂CO₃, DIPEA) Solvent (e.g., DMSO, NMP) Heat conditions->reactant

Caption: SNAr with N-nucleophiles.

Experimental Protocol: Synthesis of 2-(Morpholino)-5-cyano-3-picoline

  • In a sealed tube, combine this compound (1.0 eq.), morpholine (1.5 eq.), and potassium carbonate (2.0 eq.) in DMSO (15 mL).

  • Heat the mixture to 120 °C and stir for 12-18 hours.

  • Monitor the reaction by LC-MS or TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the final product.

ParameterValue
Reactants This compound, Morpholine, K₂CO₃
Solvent DMSO
Temperature 120 °C
Reaction Time 12-18 hours
Expected Yield 80-95% (estimated based on analogous reactions)
Transformations of the Cyano Group

The cyano group at the C5-position is a versatile handle for further functionalization, enabling the synthesis of a variety of heterocyclic systems.

One of the most powerful applications is the reaction with hydrazine to form fused pyrazolopyridines, which are privileged scaffolds in medicinal chemistry.

annulation_reaction reactant This compound F CN Me intermediate Intermediate Aminopyrazole reactant->intermediate Addition to CN reagent Hydrazine (N₂H₄) reagent->reactant product 1H-Pyrazolo[3,4-b]pyridine Fused Ring intermediate->product Intramolecular S_NAr (Cyclization)

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Quinoline Derivatives Using 5-Cyano-2-fluoro-3-picoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] These scaffolds exhibit a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][3][4] The incorporation of specific functional groups, such as cyano (CN) and fluoro (F) moieties, can significantly enhance the biological efficacy of these molecules.[5][6] For instance, cyano-substituted quinolines have demonstrated potent antiproliferative activity against various cancer cell lines, while fluorinated quinolines are known to possess enhanced metabolic stability and binding affinity to biological targets.[6][7][8]

This document provides detailed protocols for the synthesis of novel quinoline derivatives starting from 5-Cyano-2-fluoro-3-picoline. The synthetic strategy involves a two-step process: a nucleophilic aromatic substitution (SNAr) reaction followed by an intramolecular cyclization. This approach offers a versatile and efficient route to a library of substituted quinolines with potential applications in drug discovery, particularly in the development of novel anticancer agents that may target key signaling pathways.

Proposed Synthetic Pathway

The synthesis commences with a nucleophilic aromatic substitution (SNAr) reaction between this compound and various substituted anilines. The fluorine atom at the C-2 position of the pyridine ring is activated for displacement by the electron-withdrawing effects of the ring nitrogen and the cyano group. The resulting N-aryl-5-cyano-3-methylpyridin-2-amine intermediate is then subjected to an acid-catalyzed intramolecular cyclization to construct the fused quinoline ring system.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Intramolecular Cyclization start This compound + Substituted Aniline reagents1 Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat (e.g., 120-150 °C) start->reagents1 product1 Intermediate: N-aryl-5-cyano-3-methylpyridin-2-amine reagents1->product1 reagents2 Acid Catalyst (e.g., PPA, H2SO4) Heat (e.g., 100-140 °C) product1->reagents2 product2 Final Product: Substituted 8-Cyano-7-methylquinoline reagents2->product2

Caption: General workflow for the two-step synthesis of quinoline derivatives.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the synthesis of the N-aryl-5-cyano-3-methylpyridin-2-amine intermediate.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-methoxyaniline, 4-chloroaniline)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ethyl acetate, water, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), the desired substituted aniline (1.2 eq.), and anhydrous potassium carbonate (2.0 eq.).

  • Add anhydrous DMSO to achieve a concentration of 0.5 M with respect to the starting picoline.

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Heat the reaction mixture to 140 °C and maintain this temperature for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure N-aryl-5-cyano-3-methylpyridin-2-amine intermediate.

Protocol 2: General Procedure for Intramolecular Cyclization

This protocol details the acid-catalyzed cyclization of the intermediate to form the final quinoline product.

Materials:

  • N-aryl-5-cyano-3-methylpyridin-2-amine intermediate

  • Polyphosphoric acid (PPA) or concentrated Sulfuric Acid (H₂SO₄)

  • Round-bottom flask with a magnetic stir bar

  • Ice bath

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

Procedure:

  • Place the N-aryl-5-cyano-3-methylpyridin-2-amine intermediate (1.0 eq.) in a round-bottom flask.

  • Carefully add polyphosphoric acid (10 eq. by weight) or concentrated sulfuric acid (5-10 volumes) to the flask while stirring.

  • Heat the reaction mixture to 120 °C for 2-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by slowly adding a saturated solution of NaHCO₃ until the effervescence ceases (pH ~7-8).

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure substituted 8-cyano-7-methylquinoline.

Data Presentation: Synthesis and Yields

The described synthetic route is versatile and can be applied to a range of substituted anilines to generate a library of novel quinoline derivatives. The yields are generally moderate to good, depending on the electronic nature of the substituents on the aniline ring.

Entry Aniline Substituent (R) Intermediate Yield (%) Final Quinoline Yield (%)
14-OCH₃8575
24-Cl7868
33-CF₃7265
4H8878
53,4-dichloro7562

Yields are representative and based on typical outcomes for similar reactions reported in the literature.

Application in Drug Discovery: Anticancer Activity

Quinoline derivatives are frequently investigated as anticancer agents due to their ability to interfere with critical cellular processes in cancer cells, such as proliferation, survival, and metastasis.[7][8] A key mechanism of action for many quinoline-based inhibitors is the modulation of signal transduction pathways that are commonly dysregulated in cancer.

Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Several quinoline derivatives have been reported to exhibit potent inhibitory activity against key kinases within this pathway, such as PI3K and mTOR.[9] The synthesized 8-cyano-7-methylquinoline derivatives represent a novel scaffold that can be screened for inhibitory activity against this critical cancer-related pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival (Anti-apoptosis) Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K p70S6K mTORC1->S6K EIF4E 4E-BP1 mTORC1->EIF4E Proliferation Cell Proliferation & Growth S6K->Proliferation EIF4E->Proliferation Inhibits inhibitor of translation Quinoline Quinoline Derivative Quinoline->PI3K Inhibits Quinoline->Akt Inhibits Quinoline->mTORC1 Inhibits

References

Application Notes and Protocols for 5-Cyano-2-fluoro-3-picoline in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is particularly vital in the field of medicinal chemistry for the synthesis of complex molecules, including active pharmaceutical ingredients.[3]

5-Cyano-2-fluoro-3-picoline is a highly valuable building block for drug discovery. The substituted pyridine scaffold is a privileged structure found in numerous biologically active compounds. The strategic incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[4] The cyano group serves as a versatile synthetic handle for further chemical transformations, while the methyl group can influence the steric and electronic properties of the final molecule. The Suzuki coupling of this intermediate allows for the introduction of diverse aryl and heteroaryl substituents at the 5-position, facilitating the exploration of structure-activity relationships (SAR) in drug development programs.[4]

General Reaction Scheme

The Suzuki coupling reaction of this compound with a generic organoboron reagent is depicted below. The reaction typically requires a palladium catalyst, a base, and a suitable solvent system to yield the corresponding 5-aryl-2-fluoro-3-picoline derivative.

General reaction scheme for the Suzuki coupling of this compound

Caption: General scheme of the Suzuki coupling reaction.

Application Notes

The successful execution of a Suzuki coupling reaction with this compound is contingent upon the careful selection of several key parameters:

  • Palladium Catalyst: A range of palladium(0) and palladium(II) precatalysts can be employed. Common choices include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and Palladium(II) acetate (Pd(OAc)₂).[4] For more challenging couplings, particularly with sterically hindered or electron-deficient boronic acids, more advanced catalyst systems with specialized ligands may be necessary.[5]

  • Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[4] Triphenylphosphine (PPh₃) is a widely used and cost-effective ligand. However, for less reactive substrates, bulkier and more electron-rich phosphine ligands such as Tricyclohexylphosphine (PCy₃) or specialized biaryl phosphine ligands (e.g., Buchwald ligands) can significantly improve reaction efficiency and yields.[4]

  • Base: A base is essential for the activation of the organoboron species, which facilitates the transmetalation step.[1] The choice of base can profoundly impact the reaction rate and overall yield.[4] Commonly used bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The solubility of the base in the chosen solvent system is a critical consideration.

  • Solvent: The solvent system must effectively dissolve the reactants and the base.[4] Mixtures of an organic solvent and water are frequently used. Common solvent systems include 1,4-dioxane/water, toluene/water, and dimethoxyethane (DME)/water.[4] In some cases, anhydrous conditions with specific catalyst systems may be employed.

  • Organoboron Reagents: A vast array of aryl and heteroaryl boronic acids and their corresponding boronate esters are commercially available. This allows for the synthesis of a diverse library of 5-substituted-2-fluoro-3-picoline derivatives for screening in drug discovery programs.

Comparative Data for Suzuki Coupling Reactions

While specific data for this compound is not extensively available, the following table summarizes typical reaction conditions and expected yields for Suzuki coupling reactions of structurally similar heteroaryl halides. This data serves as a valuable guide for optimizing the reaction conditions for this compound.

Heteroaryl HalideAryl Boronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.2)1,4-Dioxane/H₂O901885[6][7]
5-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.2)1,4-Dioxane/H₂O901882[6][7]
3-BromoquinolinePhenylboronic acidPd(OAc)₂ (3)SPhos (6)K₃PO₄ (2)Toluene/H₂O1001295
2-Bromo-5-methylpyridin-4-amine3-Chlorophenylboronic acidPd(OAc)₂ (3)-K₂CO₃ (2)DMEReflux1278
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)-K₂CO₃ (2)DME80290[8]
2-BromopyridineLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (1.5)2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (3)KF (3)1,4-Dioxane801285[9]

Experimental Protocols

General Protocol for the Suzuki Coupling of this compound

This protocol provides a general starting point for the Suzuki coupling reaction. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific boronic acids.

Materials and Reagents:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Solvent (e.g., 1,4-dioxane and water, in a 4:1 ratio)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Ethyl acetate, brine, anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to remove any oxygen.[4]

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., 4:1 1,4-dioxane/water) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).[4]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours).[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[4] Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-fluoro-3-picoline derivative.[4]

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation PdII_B R¹-Pd(II)L₂-R² Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Reactant1 R¹-X (this compound) Reactant1->OxAdd Reactant2 R²-B(OR)₂ (Boronic Acid) Base Base Reactant2->Base Borate [R²-B(OR)₂(Base)]⁻ Base->Borate Borate->Transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, boronic acid, and base in a Schlenk flask. B Establish inert atmosphere: Evacuate and backfill with Ar/N₂ (3x). A->B C Add degassed solvent and catalyst. B->C D Heat mixture to specified temperature (e.g., 90°C) with vigorous stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature. Dilute with ethyl acetate and water. E->F G Separate organic layer. Extract aqueous layer (3x). F->G H Combine organic layers, wash with brine, dry over Na₂SO₄, and filter. G->H I Concentrate under reduced pressure. H->I J Purify by flash column chromatography. I->J K Obtain pure 5-aryl-2-fluoro-3-picoline. J->K

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound with a wide range of arylboronic acids represents a robust and highly adaptable method for the synthesis of novel 5-aryl-2-fluoro-3-picoline derivatives. These compounds are of significant interest to the drug discovery and development community due to the prevalence of the substituted pyridine scaffold in pharmaceuticals. The protocols and data presented herein provide a solid foundation for researchers to synthesize and explore the therapeutic potential of this promising class of molecules.

References

Application Notes and Protocols for the Amination of 5-Cyano-2-fluoro-3-picoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the amination of 5-cyano-2-fluoro-3-picoline, a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. The primary methods covered are Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination, offering versatile strategies for the formation of C-N bonds with this substrate.

Introduction

This compound is an activated heteroaromatic compound highly susceptible to amination reactions. The presence of a fluorine atom at the 2-position, activated by the electron-withdrawing cyano group at the 5-position and the pyridine nitrogen, makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr). This method is often the most direct and cost-effective approach for introducing a wide range of amine nucleophiles.

Alternatively, for less reactive amines or when SNAr reactions prove sluggish, the palladium-catalyzed Buchwald-Hartwig amination offers a powerful and broadly applicable method for C-N bond formation.[1][2] This protocol provides guidance on both methodologies to afford researchers flexibility in their synthetic strategies.

Data Presentation: Comparison of Amination Protocols

The following table summarizes typical reaction conditions and expected yields for the amination of this compound with various amines via SNAr and Buchwald-Hartwig reactions. The data is compiled from representative procedures for structurally similar 2-fluoropyridines with electron-withdrawing groups.

Amine TypeProtocolAmine (equiv.)Base (equiv.)SolventTemperature (°C)Time (h)Typical Yield (%)
Primary Aliphatic Amine SNAr1.2K₂CO₃ (2.0)DMSO80 - 1004 - 885 - 95
Secondary Aliphatic Amine SNAr1.2K₂CO₃ (2.0)DMSO60 - 802 - 690 - 98
Primary Aromatic Amine SNAr1.2K₂CO₃ (2.0)DMAc120 - 14012 - 2470 - 85
Primary Aromatic Amine Buchwald-Hartwig1.2NaOtBu (1.5)Toluene100 - 1108 - 1680 - 95
Secondary Aromatic Amine Buchwald-Hartwig1.2NaOtBu (1.5)Toluene100 - 11012 - 2475 - 90

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with a Secondary Aliphatic Amine (e.g., Morpholine)

This protocol describes a general procedure for the SNAr reaction of this compound with a secondary aliphatic amine.

Materials:

  • This compound

  • Morpholine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.) and anhydrous potassium carbonate (2.0 equiv.).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMSO to achieve a concentration of 0.2-0.5 M.

  • Add morpholine (1.2 equiv.) to the stirred suspension.

  • Heat the reaction mixture to 70 °C and stir for 4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMSO).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(morpholin-4-yl)-5-cyano-3-picoline.

Protocol 2: Buchwald-Hartwig Amination with a Primary Aromatic Amine (e.g., Aniline)

This protocol provides a general method for the palladium-catalyzed amination of this compound.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Round-bottom flask or sealed tube

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert atmosphere setup (e.g., glovebox or Schlenk line)

  • Standard glassware for workup and purification

Procedure:

  • In an inert atmosphere glovebox or using Schlenk line techniques, add Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), and sodium tert-butoxide (1.5 equiv.) to a dry round-bottom flask or sealed tube.

  • Add anhydrous toluene to the flask.

  • Add this compound (1.0 equiv.) and aniline (1.2 equiv.) to the reaction mixture.

  • Seal the flask or tube and heat the reaction mixture to 110 °C for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the Celite® pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-anilino-5-cyano-3-picoline.

Visualizations

SNAr_Mechanism Reactants This compound + Amine (Nu-H) Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate + Nu-H Product 2-Amino-5-cyano-3-picoline + H-F Intermediate->Product - F⁻

Caption: General mechanism of the SNAr amination of this compound.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-F AmineCoord Amine Coordination Complex OxAdd->AmineCoord + R₂NH, - Base-H⁺ RedElim Reductive Elimination Complex AmineCoord->RedElim RedElim->Pd0 - Product Product 2-Amino-5-cyano-3-picoline ArF This compound Amine Amine

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow Start Start Reagents Combine Substrate, Amine, Base/Catalyst, Solvent Start->Reagents Reaction Heat and Stir under Inert Atmosphere Reagents->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: General experimental workflow for amination reactions.

References

Application Notes and Protocols: One-Pot Synthesis of 2-Amino-3-cyanopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-3-cyanopyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery.[1] These compounds serve as crucial intermediates in the synthesis of a variety of fused heterocyclic systems and exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[2][3] Notably, they have been identified as IKK-β inhibitors, A2A adenosine receptor antagonists, and potent inhibitors of HIV-1 integrase.[1][2] The development of efficient and environmentally friendly synthetic methodologies for accessing these compounds is, therefore, a key focus in organic and medicinal chemistry.

This document provides detailed application notes and experimental protocols for the one-pot synthesis of 2-amino-3-cyanopyridine derivatives, summarizing various catalytic systems and reaction conditions.

Synthetic Methodologies Overview

The one-pot, multi-component reaction (MCR) is the most common and efficient approach for the synthesis of 2-amino-3-cyanopyridines. This method typically involves the condensation of an aldehyde, a ketone, malononitrile, and an ammonium salt, often in the presence of a catalyst. The key advantages of this approach include high atom economy, operational simplicity, and the ability to generate molecular diversity from readily available starting materials.

Several catalytic systems have been developed to promote this transformation, ranging from heterogeneous catalysts to microwave-assisted and solvent-free conditions, enhancing the green credentials of the synthesis.

Summary of Catalytic Systems and Reaction Conditions

The following table summarizes various reported methods for the one-pot synthesis of 2-amino-3-cyanopyridine derivatives, highlighting the catalyst, reaction conditions, and reported yields.

CatalystStarting MaterialsSolventTemperature (°C)TimeYield (%)Reference
Na₂CaP₂O₇Aromatic aldehydes, malononitrile, methyl ketones/cyclohexanone, ammonium acetateSolvent-free80Short84-94[4]
Zinc Zirconium Phosphate (ZPZn)Aldehydes, ketones, malononitrile, ammonium acetateSolvent-freeNot specifiedShortFair to excellent[5]
N,N,N',N'-tetrabromobenzene-1,3-disulfonamide (TBBDA)Aryl aldehydes, substituted acetophenones, malononitrile, ammonium acetateSolvent-free100VariesGood to excellent[2][6][7]
Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) (PBBS)Aryl aldehydes, substituted acetophenones, malononitrile, ammonium acetateSolvent-free100VariesGood to excellent[2][6][7]
Copper Nanoparticles on Charcoal (Cu/C)Ketone, aldehyde, malononitrile, ammonium acetateNot specifiedNot specifiedVariesGood to excellent[3]
Microwave IrradiationAldehyde, methyl ketone, malononitrile, ammonium acetateSolvent-freeNot specified7-9 minHigh[8][9][10]
Ionic Liquid (Ethylammonium nitrate)Chalcones, malononitrile, ammonium acetateSolvent-free8030-60 min86-96[11]

Experimental Protocols

The following are generalized and specific protocols for the one-pot synthesis of 2-amino-3-cyanopyridine derivatives.

General Protocol for One-Pot Synthesis

This protocol is a generalized procedure that can be adapted based on the specific catalyst and substrates used.

Materials:

  • Aldehyde (1 mmol)

  • Ketone (1 mmol)

  • Malononitrile (1.1 - 1.5 mmol)

  • Ammonium acetate (1.5 - 3 mmol)

  • Catalyst (as specified in the literature, e.g., 2 mol% Cu/C or 0.05 g TBBDA)

  • Ethanol (for washing/recrystallization)

Procedure:

  • In a round-bottom flask, combine the aldehyde, ketone, malononitrile, ammonium acetate, and the catalyst.

  • The reaction mixture is then heated under the specified conditions (e.g., conventional heating at 80-100 °C or microwave irradiation).

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The crude product is washed with a small amount of cold ethanol.

  • The solid product is collected by filtration.

  • Further purification is achieved by recrystallization from a suitable solvent (e.g., 95% ethanol) to afford the pure 2-amino-3-cyanopyridine derivative.

Specific Protocol: Microwave-Assisted Synthesis of 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-2-amino-3-cyanopyridine

This protocol is adapted from a literature procedure utilizing microwave irradiation.[9]

Materials:

  • 4-Chlorobenzaldehyde (2 mmol)

  • 4-Methoxyacetophenone (2 mmol)

  • Malononitrile (2 mmol)

  • Ammonium acetate (3 mmol)

  • 95% Ethanol (for recrystallization)

Procedure:

  • In a dry 25 mL flask, charge 4-chlorobenzaldehyde (2 mmol), 4-methoxyacetophenone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

  • Place the flask in a microwave oven and connect it with refluxing equipment.

  • Irradiate the mixture for 7-9 minutes.

  • After completion, wash the reaction mixture with ethanol (2 mL).

  • Purify the crude product by recrystallization from 95% ethanol to yield colorless crystals of 4-(4-chlorophenyl)-6-(4-methoxyphenyl)-2-amino-3-cyanopyridine.[9]

Characterization Data for 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-2-amino-3-cyanopyridine: [9]

  • Yield: 83%

  • Melting Point: 195–196 °C

  • IR (KBr): ν 3454 and 3361 (NH₂), 3232 (ArH), 2201 (CN) cm⁻¹

  • ¹H NMR (400MHz, DMSO-d₆): δ 8.12 (2H, d, J=8.4 Hz, ArH), 7.70 (2H, d, J=8.4 Hz, ArH), 7.63 (2H, d, J=8.4 Hz, ArH), 7.23 (1H, s, PyrH), 7.04 (2H, d, J=8.4 Hz, ArH), 6.99 (2H, s, NH₂), 3.83 (3H, s, OCH₃)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the one-pot synthesis of 2-amino-3-cyanopyridines.

G General Workflow for One-Pot Synthesis cluster_reactants Starting Materials Aldehyde Aldehyde Reaction One-Pot Reaction (Heating / Microwave) Aldehyde->Reaction Ketone Ketone Ketone->Reaction Malononitrile Malononitrile Malononitrile->Reaction Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Reaction Catalyst Catalyst Catalyst->Reaction Workup Work-up (Cooling, Washing) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product 2-Amino-3-cyanopyridine Derivative Purification->Product

Caption: General workflow for the one-pot synthesis of 2-amino-3-cyanopyridines.

Role in Drug Development

The 2-amino-3-cyanopyridine scaffold is a versatile building block for the synthesis of various biologically active molecules. The following diagram illustrates this logical relationship.

G Application in Drug Development cluster_derivatives Derivative Synthesis cluster_applications Biological Targets / Activities Scaffold 2-Amino-3-cyanopyridine Scaffold Pyrido_pyrimidines Pyrido[2,3-d]pyrimidines Scaffold->Pyrido_pyrimidines Thieno_pyridines Thieno[2,3-b]pyridines Scaffold->Thieno_pyridines Other_Fused_Systems Other Fused Heterocycles Scaffold->Other_Fused_Systems Anticancer Anticancer Activity (e.g., VEGFR-2/HER-2) Pyrido_pyrimidines->Anticancer Antimicrobial Antimicrobial Activity Thieno_pyridines->Antimicrobial IKK_beta IKK-β Inhibition Other_Fused_Systems->IKK_beta A2A_Antagonist A2A Receptor Antagonism Other_Fused_Systems->A2A_Antagonist

Caption: Role of the 2-amino-3-cyanopyridine scaffold in drug development.

References

Application Notes and Protocols for the Synthesis of Antiviral Agents from 5-Cyano-2-fluoro-3-picoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted picolines are valuable precursors in the synthesis of a variety of heterocyclic compounds with significant biological activities. Specifically, 5-Cyano-2-fluoro-3-picoline holds potential as a key starting material for the development of novel antiviral agents, primarily through its utility in constructing more complex molecular scaffolds such as quinolines and related heterocyclic systems. These resulting structures are known to exhibit a broad spectrum of antiviral properties by targeting various stages of the viral life cycle.

While direct synthesis of a commercially available antiviral drug from this compound is not extensively documented in publicly available literature, its structural features make it an attractive building block for medicinal chemists. The presence of a cyano group, a fluorine atom, and a methyl group on the pyridine ring offers multiple reaction sites for chemical modification and elaboration into potent antiviral molecules.

This document provides a generalized framework and potential synthetic strategies for utilizing this compound in the synthesis of antiviral candidates, drawing upon established chemical principles and the known antiviral activity of related compounds.

Theoretical Application: Synthesis of Quinolone-Based Antiviral Agents

Quinolone derivatives have demonstrated significant potential as antiviral agents, targeting a range of viruses by interfering with viral enzymes or replication processes. The synthesis of such compounds can be envisaged starting from this compound through a multi-step synthetic sequence.

Proposed Synthetic Pathway

A plausible synthetic route involves the conversion of this compound into a substituted quinolone scaffold. This can be conceptually broken down into the following key transformations:

  • Side-Chain Modification: Functionalization of the methyl group to introduce a carbonyl or a related reactive group.

  • Cyclization: An intramolecular or intermolecular cyclization reaction to form the quinolone ring system.

  • Further Derivatization: Modification of the quinolone core to enhance antiviral activity and optimize pharmacokinetic properties.

The following diagram illustrates a conceptual workflow for this synthetic approach.

G A This compound B Side-Chain Functionalization (e.g., Oxidation, Halogenation) A->B C Intermediate with Reactive Side-Chain B->C D Condensation & Cyclization (e.g., with an aniline derivative) C->D E Substituted Quinolone Core D->E F Further Derivatization (e.g., N-alkylation, Suzuki coupling) E->F G Antiviral Candidate F->G H Biological Screening (Antiviral Assays) G->H I Lead Optimization H->I

Caption: Conceptual workflow for antiviral synthesis.

Experimental Protocols (Hypothetical)

The following are generalized, hypothetical protocols for the key steps outlined in the proposed synthetic pathway. These protocols are intended to serve as a starting point and would require optimization for specific target molecules.

Protocol 1: Oxidation of the Methyl Group

Objective: To convert the methyl group of this compound into a more reactive functional group, such as a carboxylic acid.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

  • Ethanol

Procedure:

  • Dissolve this compound in a suitable solvent (e.g., a mixture of water and pyridine).

  • Slowly add a solution of potassium permanganate to the reaction mixture while maintaining the temperature below 50°C.

  • After the addition is complete, heat the mixture at reflux for several hours until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

  • Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid product.

  • Collect the product by filtration, wash with cold water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) to purify the product.

Protocol 2: Quinolone Ring Formation (Gould-Jacobs Reaction)

Objective: To construct the quinolone ring system from the functionalized picoline derivative.

Materials:

  • 2-Fluoro-5-cyano-3-pyridinecarboxylic acid (product from Protocol 1)

  • Thionyl chloride (SOCl₂)

  • Aniline derivative

  • Diethyl malonate

  • Sodium ethoxide

  • Dowtherm A

Procedure:

  • Convert the carboxylic acid to the corresponding acid chloride by reacting with thionyl chloride.

  • React the acid chloride with an appropriate aniline derivative to form an anilide intermediate.

  • In a separate flask, prepare sodium ethoxide in ethanol.

  • Add diethyl malonate to the sodium ethoxide solution, followed by the anilide intermediate.

  • Heat the reaction mixture to effect a condensation reaction.

  • The resulting intermediate is then cyclized by heating at high temperature in a high-boiling solvent such as Dowtherm A.

  • Cool the reaction mixture and isolate the crude quinolone product.

  • Purify the product by chromatography or recrystallization.

Data Presentation (Illustrative)

The following tables represent the type of quantitative data that would be collected and summarized during the synthesis and evaluation of antiviral candidates.

Table 1: Synthesis and Characterization of Intermediates

Compound IDStarting MaterialReactionYield (%)Purity (HPLC, %)1H NMRMass Spec (m/z)
INT-01This compoundOxidation7598Conforms[M+H]⁺
QN-01INT-01Gould-Jacobs6095Conforms[M+H]⁺

Table 2: In Vitro Antiviral Activity

Compound IDVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
QN-01-AInfluenza AMDCK5.2>100>19.2
QN-01-BRSVHEp-28.1>100>12.3
ControlRibavirin-10.5>100>9.5

Antiviral Mechanism of Action (General)

Antiviral agents derived from quinolone scaffolds can exhibit various mechanisms of action. A common pathway involves the inhibition of viral enzymes crucial for replication, such as RNA-dependent RNA polymerase (RdRp) or proteases.

G cluster_virus Viral Replication Cycle Entry Viral Entry Uncoating Uncoating Entry->Uncoating Replication Viral Genome Replication (RdRp) Uncoating->Replication Translation Protein Synthesis Replication->Translation Assembly Virion Assembly Translation->Assembly Release Viral Release Assembly->Release Antiviral Quinolone-based Antiviral Agent Antiviral->Replication Inhibition Inhibition

Caption: Inhibition of viral replication by targeting RdRp.

Conclusion

Application of 5-Cyano-2-fluoro-3-picoline in Kinase Inhibitor Synthesis: A Hypothetical Approach

Author: BenchChem Technical Support Team. Date: December 2025

For research use only.

Introduction

5-Cyano-2-fluoro-3-picoline is a substituted pyridine derivative with reactive sites that make it a promising, albeit currently underexplored, scaffold for the synthesis of novel kinase inhibitors. The presence of a fluorine atom at the 2-position activates the ring for nucleophilic aromatic substitution (SNAr), providing a convenient handle for the introduction of various pharmacophores. The cyano and methyl groups offer opportunities for further functionalization to modulate potency, selectivity, and pharmacokinetic properties of potential drug candidates.

This document presents a hypothetical application of this compound in the synthesis of a potential inhibitor of the Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway. The PI3K/AKT/mTOR pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently implicated in cancer.[1]

Hypothetical Kinase Inhibitor Profile

For the purpose of this application note, we will designate our hypothetical inhibitor, synthesized from this compound, as Pico-101 .

CompoundTarget KinaseIC50 (nM)Cell LineAntiproliferative Activity (GI50, nM)
Pico-101 PI3Kα45MCF-735
mTOR80U87MG50
Reference Cpd API3Kα50MCF-740
mTOR95U87MG65
Reference Cpd BPI3Kα30MCF-725
mTOR60U87MG40

Signaling Pathway

The PI3K/mTOR signaling pathway is a key cascade in cellular regulation. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates AKT. Activated AKT can then phosphorylate a range of downstream targets, including the mTOR complex 1 (mTORC1), to promote cell growth and proliferation. Dual inhibition of PI3K and mTOR is a validated strategy in cancer therapy to overcome resistance mechanisms.

PI3K_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Pico101 Pico-101 Pico101->PI3K Pico101->mTORC1 Synthesis_Workflow Start This compound Step1 SNAr Reaction (Intermediate A) Start->Step1 Reagent1 Substituted Aniline (e.g., 4-aminophenol) Reagent1->Step1 Step2 Cyano Group Reduction (Pico-101) Step1->Step2 Reagent2 Reducing Agent (e.g., DIBAL-H) Reagent2->Step2 Purification Purification (Chromatography) Step2->Purification Analysis Characterization (NMR, MS) Purification->Analysis

References

Application Note: HPLC Method for the Analysis of 5-Cyano-2-fluoro-3-picoline Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Cyano-2-fluoro-3-picoline and the monitoring of its related impurities in reaction mixtures. The developed reversed-phase HPLC method provides excellent resolution and sensitivity for the separation of the main component from potential starting materials, intermediates, and by-products. This document provides a comprehensive experimental protocol, including sample preparation, chromatographic conditions, and data analysis, to support research, development, and quality control activities involving this compound.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical for the quality and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and accurate analytical method is required to monitor the reaction progress, identify and quantify impurities, and ensure the quality of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of components in a mixture. This application note describes a reversed-phase HPLC method with UV detection that can be readily implemented for the analysis of this compound reaction mixtures. Pyridine derivatives are commonly analyzed using HPLC, and this method is built upon established chromatographic principles for such compounds.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid (reagent grade).

  • Reference Standard: A well-characterized reference standard of this compound with known purity.

  • Sample Diluent: A mixture of acetonitrile and water (50:50, v/v).

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL
Run Time 25 minutes

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010
Preparation of Solutions
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC grade water, mix well, and degas.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile, mix well, and degas.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the sample diluent. Mix thoroughly.

  • Working Standard Solution (100 µg/mL):

    • Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.

    • Dilute to the mark with the sample diluent and mix well.

  • Sample Preparation:

    • Accurately weigh an appropriate amount of the reaction mixture.

    • Dissolve it in a known volume of the sample diluent to achieve a theoretical concentration of approximately 100 µg/mL of this compound.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Data Presentation

The following table presents hypothetical data to illustrate the expected performance of this HPLC method for the separation of this compound from potential impurities.

Table 2: Hypothetical Chromatographic Data

Peak No.Compound NameRetention Time (min)Peak AreaResolution (USP)Tailing Factor (USP)
13-Picoline (Starting Material)3.515000-1.1
22-Fluoro-3-picoline (Intermediate)5.8250008.51.2
35-Bromo-2-fluoro-3-picoline (Impurity)10.21800012.11.1
4This compound 12.5 1500000 5.8 1.0
5Isomeric Impurity13.8220003.21.3

Visualization

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample/ Reference Standard Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection (270 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Analyte & Impurities Integrate->Quantify Report Generate Report Quantify->Report

Application Note: NMR Spectroscopic Characterization of 5-Cyano-2-fluoro-3-picoline and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyano-2-fluoro-3-picoline is a substituted pyridine derivative of interest in pharmaceutical and agrochemical research due to its potential as a versatile building block in the synthesis of bioactive molecules.[1] Its structure, featuring a fluorine atom, a cyano group, and a methyl group on the pyridine ring, presents a unique spectroscopic fingerprint. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation and purity assessment of such compounds. This application note provides a detailed protocol and expected spectral data for the comprehensive NMR characterization of this compound and its reaction products, utilizing ¹H, ¹³C, and ¹⁹F NMR techniques.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants for this compound. These predictions are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.[2][3][4][5][6][7] Actual experimental values may vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-47.8 - 8.0d~8 Hz (³JH4-H6)
H-68.2 - 8.4d~8 Hz (³JH6-H4)
CH₃2.3 - 2.5s-

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
C-2160 - 165d~240-260 Hz (¹JC-F)
C-3120 - 125d~15-20 Hz (²JC-F)
C-4140 - 145d~5-10 Hz (³JC-F)
C-5105 - 110s-
C-6150 - 155d~2-5 Hz (⁴JC-F)
CN115 - 120s-
CH₃15 - 20q-

Table 3: Predicted ¹⁹F NMR Data for this compound (in CDCl₃)

FluorinePredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
F-2-70 to -90s-

Experimental Protocols

A detailed and standardized experimental approach is crucial for obtaining high-quality and reproducible NMR data.

I. Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common starting point for many organic molecules. Other solvents like DMSO-d₆, Acetone-d₆, or Methanol-d₄ can be used if solubility is an issue.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.5-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR for referencing the chemical shifts to 0 ppm. If TMS is not compatible with the sample, the residual solvent peak can be used as a secondary reference. For ¹⁹F NMR, an external standard such as CFCl₃ can be used.

  • Sample Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean and dry 5 mm NMR tube.

  • Degassing (Optional): For quantitative measurements or samples sensitive to oxygen, it is advisable to degas the sample by bubbling an inert gas (e.g., argon or nitrogen) through the solution for several minutes or by using the freeze-pump-thaw method.

II. NMR Data Acquisition

The following are general parameters for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra on a standard 400 MHz NMR spectrometer.[8] These parameters may need to be optimized for specific samples and instruments.

A. ¹H NMR Spectroscopy

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm, centered around 6-8 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds. For quantitative analysis, the relaxation delay should be at least 5 times the longest T₁ of the protons of interest.[9]

  • Number of Scans: 8-16 scans, depending on the sample concentration.

B. ¹³C NMR Spectroscopy

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-250 ppm, centered around 100-125 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128-1024 scans, or more, depending on the sample concentration and solubility.

C. ¹⁹F NMR Spectroscopy

  • Pulse Program: A standard single-pulse experiment, often with proton decoupling.

  • Spectral Width: A wide spectral width of up to 200 ppm or more should be used initially, as fluorine chemical shifts are very sensitive to the chemical environment.[9][10]

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64 scans.

Data Processing and Analysis

  • Fourier Transform: Apply an exponential window function (line broadening) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm for ¹H and ¹³C) or the residual solvent peak.

  • Peak Picking and Integration: Identify all significant peaks and integrate their areas for ¹H NMR to determine the relative ratios of different protons.

  • Coupling Constant Measurement: Measure the peak-to-peak distances in multiplets to determine the scalar coupling constants (J-values).

Workflow for NMR Characterization

The following diagram illustrates a typical workflow for the NMR characterization of a novel compound like this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Structure Elucidation A Compound Synthesis & Purification B Solvent Selection & Dissolution A->B C Transfer to NMR Tube B->C D 1D NMR (1H, 13C, 19F) C->D E 2D NMR (Optional) (COSY, HSQC, HMBC) D->E F Fourier Transform & Phasing E->F G Referencing & Baseline Correction F->G H Peak Picking, Integration & J-coupling G->H I Assign Signals H->I J Confirm Connectivity I->J K Final Structure Verification J->K

NMR Characterization Workflow

Signaling Pathways and Logical Relationships

In the context of drug development, understanding how a molecule like this compound interacts with biological targets is crucial. While specific pathways are target-dependent, a generalized scheme for its role as a synthetic intermediate can be visualized.

Synthesis_Pathway A Starting Materials B Synthesis of This compound A->B C NMR Characterization (Structure Confirmation) B->C D Further Synthetic Modifications C->D E Bioactive Molecule (e.g., Drug Candidate) D->E F Biological Screening (In vitro / In vivo) E->F G Lead Optimization F->G

Role in Synthetic Drug Development

Conclusion

The comprehensive NMR characterization of this compound and its derivatives is fundamental for ensuring chemical identity, purity, and for elucidating the structure of subsequent reaction products. The protocols and predicted data herein provide a robust framework for researchers in organic synthesis and medicinal chemistry. The application of multidimensional NMR techniques can further aid in the complete and unambiguous assignment of all proton and carbon signals, especially for more complex derivatives.

References

Application Notes and Protocols: 5-Cyano-2-fluoro-3-picoline as a Versatile Building Block for Fused Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyano-2-fluoro-3-picoline is a key heterocyclic building block employed in the synthesis of pyrido[2,3-d]pyrimidines. This fused pyrimidine scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active compounds. Derivatives of pyrido[2,3-d]pyrimidine have demonstrated a wide range of pharmacological activities, including potent inhibition of various protein kinases, which are crucial targets in oncology and inflammatory diseases.

The strategic placement of the cyano and fluoro groups on the picoline ring makes this compound a versatile precursor. The fluorine atom at the 2-position serves as a good leaving group for nucleophilic aromatic substitution, facilitating the cyclization reaction with binucleophiles like guanidine to form the fused pyrimidine ring system. The cyano group and the methyl group at the 5- and 3-positions, respectively, offer further opportunities for chemical modification to explore the structure-activity relationship (SAR) of the resulting compounds.

This document provides detailed application notes on the utility of this compound in the synthesis of bioactive pyrido[2,3-d]pyrimidines and includes a representative experimental protocol for their preparation.

Synthetic Pathway and Mechanism

The primary synthetic route to pyrido[2,3-d]pyrimidines from this compound involves a condensation reaction with guanidine. The reaction proceeds via a nucleophilic aromatic substitution of the fluorine atom by one of the amino groups of guanidine, followed by an intramolecular cyclization and tautomerization to yield the aromatic pyrido[2,3-d]pyrimidine core.

Synthetic Pathway start This compound intermediate Intermediate start->intermediate Nucleophilic Aromatic Substitution reagent Guanidine reagent->intermediate product 4-Amino-6-methyl-5-cyanopyrido[2,3-d]pyrimidine intermediate->product Intramolecular Cyclization

General reaction scheme for the synthesis of a pyrido[2,3-d]pyrimidine.

Applications in Drug Discovery

Pyrido[2,3-d]pyrimidine derivatives synthesized from this compound are valuable scaffolds for the development of potent and selective kinase inhibitors. Several key cancer-related signaling pathways are targeted by these compounds.

PIM-1 Kinase Inhibition

PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. Its overexpression is associated with various cancers, making it an attractive therapeutic target. Certain pyrido[2,3-d]pyrimidines have shown potent inhibitory activity against PIM-1 kinase.

PIM1_Pathway Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK STAT STAT JAK->STAT phosphorylates PIM1 PIM-1 STAT->PIM1 induces transcription Substrates Downstream Substrates (e.g., Bad, p27) PIM1->Substrates phosphorylates Proliferation Cell Proliferation & Survival Substrates->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->PIM1 inhibits

PIM-1 signaling pathway and its inhibition by pyrido[2,3-d]pyrimidines.
VEGFR-2 and HER-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2) are receptor tyrosine kinases that are pivotal in angiogenesis and cancer cell proliferation, respectively. Dual inhibitors of these kinases are of great therapeutic interest. Fused pyrimidines derived from cyanopyridine precursors have been identified as potent dual inhibitors of VEGFR-2 and HER-2.

Kinase_Inhibition_Workflow cluster_vegfr VEGFR-2 Signaling cluster_her2 HER-2 Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis HER2 HER-2 Proliferation Cell Proliferation HER2->Proliferation Inhibitor Fused Pyrimidine (e.g., from this compound) Inhibitor->VEGFR2 inhibits Inhibitor->HER2 inhibits

Dual inhibition of VEGFR-2 and HER-2 signaling by fused pyrimidines.

Quantitative Data

The following tables summarize representative data for pyrido[2,3-d]pyrimidine derivatives synthesized from analogous 2-amino-3-cyanopyridine precursors. This data is intended to provide an indication of the expected outcomes and biological activities.

Table 1: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

Starting Material AnalogueProductYield (%)Melting Point (°C)
2-Amino-3-cyano-4,6-diphenylpyridine4-Amino-5-cyano-2,7-diphenylpyrido[2,3-d]pyrimidine85>300
2-Amino-3-cyano-4-(p-tolyl)pyridine4-Amino-5-cyano-7-(p-tolyl)pyrido[2,3-d]pyrimidine82280-282

Table 2: Biological Activity of Selected Pyrido[2,3-d]pyrimidine Derivatives

CompoundTarget KinaseIC50 (nM)Cell Line
Derivative APIM-111.4MCF-7
Derivative BVEGFR-2150HUVEC
Derivative CHER-2210SK-BR-3

Experimental Protocols

The following is a representative protocol for the synthesis of a 4-aminopyrido[2,3-d]pyrimidine derivative from this compound.

Disclaimer: This protocol is adapted from established procedures for structurally analogous 2-fluoro-3-cyanopyridines. Researchers should consider this a starting point and may need to optimize conditions for their specific application.

Protocol 1: Synthesis of 4-Amino-6-methyl-5-cyanopyrido[2,3-d]pyrimidine

This protocol describes the synthesis of 4-amino-6-methyl-5-cyanopyrido[2,3-d]pyrimidine via a cyclocondensation reaction between this compound and guanidine hydrochloride.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Standard workup and purification equipment (e.g., rotary evaporator, filtration apparatus, recrystallization solvents)

Procedure:

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask, add guanidine hydrochloride (1.2 equivalents) and stir the mixture at room temperature for 30 minutes.

  • To this suspension, add this compound (1.0 equivalent).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water and stir to precipitate the crude product.

  • Collect the solid product by filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure 4-amino-6-methyl-5-cyanopyrido[2,3-d]pyrimidine.

Characterization:

The final product should be characterized by standard analytical techniques, including:

  • 1H NMR and 13C NMR: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point: As an indicator of purity.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Prepare NaOEt solution in anhydrous EtOH B Add Guanidine HCl A->B C Add this compound B->C D Reflux for 4-6 hours C->D E Monitor by TLC D->E F Cool to RT E->F G Remove solvent F->G H Precipitate with water G->H I Filter and wash H->I J Recrystallize I->J K NMR, MS, MP J->K Characterization

Experimental workflow for the synthesis of 4-amino-6-methyl-5-cyanopyrido[2,3-d]pyrimidine.

Conclusion

This compound is a valuable and versatile building block for the synthesis of medicinally important pyrido[2,3-d]pyrimidines. The straightforward and efficient synthetic protocols, coupled with the significant biological activities of the resulting products, make this an attractive starting material for researchers in the field of drug discovery and development. The provided notes and protocols serve as a guide for the exploration of novel fused pyrimidine derivatives with potential therapeutic applications.

Application Notes and Protocols for the Metal-Free Synthesis of 3-Cyano-2-Pyridones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 2-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and cardiotonic effects[1][2]. Specifically, 3-cyano-2-pyridone derivatives are crucial intermediates in the pharmaceutical industry and have demonstrated significant pharmacological potential[2][3]. Traditional syntheses often rely on transition-metal catalysts[4]. However, the development of metal-free synthetic routes has garnered significant attention due to advantages such as reduced cost, lower toxicity, operational simplicity, and environmental friendliness[5][6].

This document provides detailed protocols for two distinct and efficient metal-free methodologies for synthesizing substituted 3-cyano-2-pyridones.

Method 1: Cascade C-C and C-N Bond Formation via Cycloaddition of Ynones and 2-Cyanoacetamides

Application Note: This method presents a straightforward and highly efficient metal-free cascade reaction for the synthesis of diverse 3-cyano-2-pyridone derivatives. The reaction proceeds through a base-catalyzed cycloaddition of ynones with 2-cyanoacetamides, demonstrating broad functional group tolerance, simple operation, and mild reaction conditions.[4][5] The protocol has been successfully applied to generate a library of over 50 different derivatives in moderate to excellent yields, showcasing its reliability and practicality, including successful gram-scale synthesis[4][5]. This approach is particularly valuable for generating molecular diversity for screening in drug discovery programs.

Experimental Workflow:

G start Starting Materials: Ynone (1.2 equiv) 2-Cyanoacetamide (1.0 equiv) K₂CO₃ (1.2 equiv) 1,4-Dioxane reaction Combine and Stir in Sealed Tube Heat at 100 °C for 8 h start->reaction workup Cool to Room Temperature Concentrate under Reduced Pressure reaction->workup purification Purify by Column Chromatography (Silica Gel, PE/EtOAc) workup->purification product Final Product: 3-Cyano-2-Pyridone purification->product

Caption: General workflow for the synthesis of 3-cyano-2-pyridones via cascade reaction.

Quantitative Data Summary: The following table summarizes the yields for a selection of synthesized 3-cyano-2-pyridone derivatives using this protocol. The reaction demonstrates tolerance for both electron-donating and electron-withdrawing groups on the aryl rings of the ynone substrate.[4] Steric hindrance, particularly from ortho-substituents, can lead to a decrease in yield[4].

EntryYnone (R¹)Ynone (R²)2-Cyanoacetamide (R³)ProductYield (%)
1PhenylPhenylN-Methyl3aa 91
2p-TolylPhenylN-Methyl3ab 87
3o-TolylPhenylN-Methyl3ad 73
44-MethoxyphenylPhenylN-Methyl3ae 86
52-NaphthylPhenylN-Methyl3au 90
6Phenyl4-ChlorophenylN-Methyl3bg 85
7NaphthylPhenylH3ci 88

Data sourced from a recent study on metal-free cascade formation of 3-cyano-2-pyridones[4].

Detailed Experimental Protocol:

General Procedure for the Synthesis of 3-cyano-2-pyridones (e.g., 3aa): [4]

  • To a sealed reaction tube, add 1,3-diphenylprop-2-yn-1-one (1aa , 1.2 mmol, 247 mg), 2-cyano-N-methylacetamide (2aa , 1.0 mmol, 98 mg), and potassium carbonate (K₂CO₃, 1.2 mmol, 166 mg).

  • Add 1,4-dioxane (1.5 mL) as the solvent.

  • Seal the tube and place the reaction mixture in a preheated oil bath at 100 °C.

  • Stir the mixture for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the resulting crude residue by silica gel column chromatography using a mixture of petroleum ether (PE) and ethyl acetate (EtOAc) as the eluent to afford the pure product.

Gram-Scale Synthesis of 3aa: [4]

  • A mixture of 1,3-diphenylprop-2-yn-1-one (1aa , 12.0 mmol, 2.47 g), 2-cyano-N-methylacetamide (2aa , 10 mmol, 0.98 g), and K₂CO₃ (12.0 mmol, 1.66 g) in 1,4-dioxane (15 mL) was stirred at 100 °C for 8 hours.

  • Follow the workup and purification procedure as described in the general method to yield the final product.

Proposed Reaction Mechanism:

G cluster_1 Step 1: Michael Addition cluster_2 Step 2: Intramolecular Cyclization cluster_3 Step 3: Tautomerization & Dehydration cyanoacetamide 2-Cyanoacetamide Anion ynone Ynone cyanoacetamide->ynone + intermediate_A Intermediate A (Enolate) ynone->intermediate_A Base (K₂CO₃) intermediate_B Intermediate B (Cyclized Adduct) intermediate_A->intermediate_B Attack on Cyano Group intermediate_C Intermediate C intermediate_B->intermediate_C Proton Transfer product 3-Cyano-2-Pyridone intermediate_C->product - H₂O G start Starting Materials: N-Substituted Cyanoacetamide (1.0 equiv) Acetylacetone (1.0 equiv) KOH (catalytic) Ethanol reaction Combine and Stir Reflux at 80 °C for 4 h start->reaction workup Cool Reaction Mixture Collect Precipitate by Filtration reaction->workup purification Wash Precipitate with Ethanol workup->purification product Final Product: 4,6-Dimethyl-3-Cyano-2-Pyridone purification->product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Cyano-2-fluoro-3-picoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Cyano-2-fluoro-3-picoline. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their synthetic yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two primary and effective synthetic routes for the preparation of this compound:

  • Route 1: Cyanation of a Halogenated Precursor. This typically involves the nucleophilic substitution of a halide (commonly bromine) at the 5-position of the pyridine ring with a cyanide source. A common starting material for this route is 5-Bromo-2-fluoro-3-picoline.

  • Route 2: Sandmeyer Reaction. This classic reaction involves the conversion of the amino group of 5-Amino-2-fluoro-3-picoline to a diazonium salt, which is then displaced by a cyanide nucleophile, often with the use of a copper(I) cyanide catalyst.[1]

Q2: I am observing low yields in my cyanation reaction of 5-Bromo-2-fluoro-3-picoline. What are the potential causes?

A2: Low yields in the cyanation of 5-Bromo-2-fluoro-3-picoline can arise from several factors. Incomplete reaction is a common issue, which can be due to insufficient heating, inadequate reaction time, or poor catalyst activity. Side reactions, such as hydrolysis of the cyanide reagent or the product, can also diminish the yield. The purity of the starting material and reagents is crucial, as impurities can interfere with the reaction.

Q3: My Sandmeyer reaction is producing a significant amount of dark, tar-like byproducts. What is causing this and how can I prevent it?

A3: The formation of dark, polymeric materials in a Sandmeyer reaction is often due to the decomposition of the diazonium salt intermediate.[2] This decomposition can be triggered by elevated temperatures, the presence of impurities, or an incorrect pH. To minimize this, it is critical to maintain a low temperature (typically 0-5°C) during the diazotization step.[2][3] Ensuring the reaction medium is sufficiently acidic also helps to stabilize the diazonium salt.

Q4: How can I effectively purify the final this compound product?

A4: Purification of cyanopyridine compounds can be achieved through several methods. Recrystallization is a common and effective technique for obtaining high-purity crystalline product.[4][5] Column chromatography on silica gel can also be employed to separate the desired product from byproducts and unreacted starting materials.[6] The choice of solvent for both recrystallization and chromatography is critical and may require some optimization.

Troubleshooting Guides

Route 1: Cyanation of 5-Bromo-2-fluoro-3-picoline

This guide addresses common issues encountered during the synthesis of this compound from 5-Bromo-2-fluoro-3-picoline.

Issue Potential Cause Troubleshooting/Optimization Strategy
Low or No Product Formation Inactive catalystEnsure the palladium catalyst is fresh and has been stored under appropriate conditions. Consider using a different palladium source or ligand.
Low reaction temperatureGradually increase the reaction temperature in increments of 5-10°C, monitoring the reaction progress by TLC or GC.
Poor quality of cyanide sourceUse a freshly opened or properly stored cyanide source. Consider using an alternative such as potassium ferrocyanide.[7]
Formation of Unidentified Byproducts Side reactions due to high temperatureReduce the reaction temperature and increase the reaction time.
Presence of moistureEnsure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Incomplete Consumption of Starting Material Insufficient reaction timeExtend the reaction time and monitor the reaction progress at regular intervals.
Inadequate amount of cyanide reagentUse a slight excess of the cyanide reagent (e.g., 1.1-1.2 equivalents).
Route 2: Sandmeyer Reaction of 5-Amino-2-fluoro-3-picoline

This guide addresses common issues encountered during the synthesis of this compound from 5-Amino-2-fluoro-3-picoline via the Sandmeyer reaction.

Issue Potential Cause Troubleshooting/Optimization Strategy
Low Yield of Desired Product Incomplete diazotizationEnsure the complete dissolution of the amine in the acidic solution before adding sodium nitrite. Test for the presence of excess nitrous acid using starch-iodide paper.[2]
Premature decomposition of diazonium saltMaintain the reaction temperature strictly between 0-5°C during diazotization and the addition of the diazonium salt solution to the cyanide solution.[3]
Inactive copper(I) cyanideUse freshly prepared or high-quality commercial copper(I) cyanide.
Formation of Phenolic Byproducts Reaction of the diazonium salt with waterAdd the diazonium salt solution to the cyanide solution slowly to minimize its concentration in the reaction mixture. Ensure the reaction is not unnecessarily prolonged.[3]
Vigorous Gas Evolution and Foaming Rapid decomposition of the diazonium saltControl the rate of addition of the sodium nitrite solution and the diazonium salt solution. Ensure efficient stirring.

Experimental Protocols

Protocol 1: Cyanation of 5-Bromo-2-fluoro-3-picoline

This protocol is a representative procedure and may require optimization.

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 5-Bromo-2-fluoro-3-picoline (1.0 eq), potassium ferrocyanide (0.33 eq), palladium(II) acetate (5 mol%), and a suitable ligand (e.g., Xantphos, 10 mol%).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask.

  • Reaction: Heat the reaction mixture to 120°C and stir for 5-24 hours. Monitor the reaction progress by TLC or GC.[7]

  • Workup: After completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Protocol 2: Sandmeyer Reaction of 5-Amino-2-fluoro-3-picoline

This protocol is a representative procedure and may require optimization.

  • Diazotization: Dissolve 5-Amino-2-fluoro-3-picoline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5°C. To this solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C. Stir the mixture for 30 minutes at this temperature.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water at 0-5°C.

  • Reaction: Slowly add the cold diazonium salt solution to the cyanide solution, ensuring the temperature does not exceed 10°C. Stir the reaction mixture at room temperature for 1-2 hours, then heat to 50-60°C for 30 minutes.[1][8]

  • Workup: Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate). Extract the product with an organic solvent (e.g., dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for Cyanation of Halogenated Pyridines

Starting MaterialCyanide SourceCatalystSolventTemperature (°C)Yield (%)Reference
4-BromotolueneK4Fe(CN)6·3H2OPd(OAc)2DMF40Excellent[7]
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridineKCNAliquat 336Water3090[9]
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridineNaCNTetrabutylammonium bromide-20-2582[9]

Table 2: Influence of Reaction Parameters on Sandmeyer Cyanation

SubstrateCopper CatalystLigandCo-catalystSolventTemperatureYield (%)Reference
Aryl diazonium saltsCuCN (10 mol%)1,10-phenanthrolineCu(BF4)2AcetonitrileRoom Temp52-93[10]

Visualizations

Synthesis_Pathways cluster_0 Route 1: Cyanation cluster_1 Route 2: Sandmeyer Reaction 5-Bromo-2-fluoro-3-picoline 5-Bromo-2-fluoro-3-picoline 5-Cyano-2-fluoro-3-picoline_1 This compound 5-Bromo-2-fluoro-3-picoline->5-Cyano-2-fluoro-3-picoline_1 K4Fe(CN)6, Pd(OAc)2 DMF, 120°C 5-Amino-2-fluoro-3-picoline 5-Amino-2-fluoro-3-picoline Diazonium Salt Diazonium Salt 5-Amino-2-fluoro-3-picoline->Diazonium Salt NaNO2, HCl 0-5°C 5-Cyano-2-fluoro-3-picoline_2 This compound Diazonium Salt->5-Cyano-2-fluoro-3-picoline_2 CuCN, KCN

Caption: Synthetic pathways to this compound.

Troubleshooting_Cyanation Start Low Yield in Cyanation Q1 Incomplete Reaction? Start->Q1 A1_1 Increase Temperature Q1->A1_1 Yes A1_2 Prolong Reaction Time Q1->A1_2 Yes A1_3 Check Reagent Quality Q1->A1_3 Yes Q2 Side Reactions? Q1->Q2 No End Yield Optimized A1_1->End A1_2->End A1_3->End A2_1 Lower Temperature Q2->A2_1 Yes A2_2 Ensure Anhydrous Conditions Q2->A2_2 Yes A2_1->End A2_2->End

Caption: Troubleshooting workflow for the cyanation reaction.

Troubleshooting_Sandmeyer Start Low Yield in Sandmeyer Q1 Diazonium Salt Decomposition? Start->Q1 A1_1 Maintain 0-5°C Q1->A1_1 Yes A1_2 Ensure Acidic pH Q1->A1_2 Yes Q2 Incomplete Diazotization? Q1->Q2 No End Yield Optimized A1_1->End A1_2->End A2_1 Check for Excess Nitrous Acid Q2->A2_1 Yes Q3 Phenolic Byproducts? Q2->Q3 No A2_1->End A3_1 Slow Addition of Diazonium Salt Q3->A3_1 Yes A3_1->End

Caption: Troubleshooting workflow for the Sandmeyer reaction.

References

Technical Support Center: Synthesis of 2-Cyano-3-Picoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-cyano-3-picoline.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 2-cyano-3-picoline, with a focus on side reactions and optimization of reaction conditions.

Issue Potential Cause Recommended Solution
Low Yield of 2-Cyano-3-Picoline Incomplete conversion of 3-picoline: In ammoxidation, this can be due to insufficient reaction temperature or catalyst deactivation. In Reissert-type syntheses, it could be due to incomplete activation of the pyridine ring.Ammoxidation: Increase reaction temperature within the optimal range for the specific catalyst used. Regenerate or replace the catalyst if deactivation is suspected. Reissert-type Synthesis: Ensure complete formation of the N-oxide or other activated intermediate before the addition of the cyanide source.
Formation of Byproducts: Over-oxidation, hydrolysis, or demethylation can consume the starting material or the desired product.Identify the major byproduct(s) through analytical techniques (e.g., GC-MS, NMR) and adjust reaction conditions accordingly. See the "Common Side Reactions" FAQ for more details.
Formation of Significant Amounts of Pyridine Demethylation of 3-picoline: This is a common side reaction in high-temperature processes like ammoxidation.[1]Optimize the reaction temperature and residence time. A lower temperature and shorter residence time may reduce demethylation. Catalyst choice is also crucial; some catalysts may have higher selectivity.
Presence of 3-Methylpicolinamide or 3-Methylpicolinic Acid in the Product Hydrolysis of the nitrile group: The presence of water in the reaction mixture or during workup can lead to the hydrolysis of 2-cyano-3-picoline.[2]Ammoxidation: Use a non-aqueous quench fluid to cool the reaction products and minimize contact with water.[3] General: Ensure all solvents and reagents are anhydrous, and perform the workup under anhydrous conditions until the product is isolated.
Formation of CO and CO₂ Over-oxidation of 3-picoline: This occurs at excessively high temperatures or with highly active oxidation catalysts, leading to the complete combustion of the starting material.Carefully control the reaction temperature and the oxidant-to-substrate ratio. The use of a selective catalyst is critical to minimize over-oxidation.
Catalyst Deactivation (Ammoxidation) Coking: Deposition of carbonaceous materials on the catalyst surface can block active sites. Sintering: High temperatures, especially "hot spots" in the catalyst bed, can cause the catalyst particles to agglomerate, reducing the active surface area.[4]Coking: Implement a regeneration cycle for the catalyst, which typically involves controlled oxidation to burn off the carbon deposits. Sintering: Improve heat transfer in the reactor to avoid localized overheating. Using a fluidized-bed reactor instead of a fixed-bed reactor can help maintain a more uniform temperature.
Formation of Brown Fumes (Reissert-type synthesis with nitric acid) Formation of Nitrogen Oxides (NOx): This indicates a side reaction of the nitric acid used for the activation of the pyridine ring.[5]Control the rate of addition of nitric acid and maintain a low reaction temperature (e.g., 5-10 °C) to minimize the formation of NOx.[5]
Formation of White Smoke (Reissert-type synthesis with cyanidation) Reaction of cyanide with acidic components: The generation of a volatile cyanide species (e.g., HCN) can occur if the reaction medium is not sufficiently basic.[5]Ensure the cyanidation step is carried out in a sufficiently basic medium (e.g., in the presence of sodium hydroxide) to prevent the formation of hydrogen cyanide.[5]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to 2-cyano-3-picoline?

A1: The two primary industrial methods for the synthesis of 2-cyano-3-picoline are:

  • Ammoxidation of 3-picoline: This is a gas-phase catalytic reaction where 3-picoline is reacted with ammonia and oxygen (or air) at high temperatures over a solid catalyst, typically based on vanadium and molybdenum oxides.[6][7]

  • Reissert-Henze Type Reaction: This involves the activation of the 3-picoline ring, for example, by N-oxidation, followed by nucleophilic attack of a cyanide anion. A specific example involves the reaction of 3-picoline with vanadium pentoxide and nitric acid, followed by treatment with sodium cyanide.[5]

Q2: What are the most common side reactions in the ammoxidation of 3-picoline?

A2: The most common side reactions during the ammoxidation of 3-picoline include:

  • Over-oxidation: Leading to the formation of carbon monoxide (CO) and carbon dioxide (CO₂).

  • Demethylation: Resulting in the formation of pyridine.[1]

  • Hydrolysis: If water is present, the desired 2-cyano-3-picoline can be hydrolyzed to 3-methylpicolinamide and subsequently to 3-methylpicolinic acid.[3]

  • Formation of other cyanopyridine isomers: Although less common for 3-picoline, ammoxidation of other substituted pyridines can lead to a mixture of isomers.

Q3: How can I minimize the formation of hydrolysis byproducts?

A3: To minimize the formation of 3-methylpicolinamide and 3-methylpicolinic acid, it is crucial to limit the exposure of the nitrile product to water, especially at elevated temperatures. In the ammoxidation process, using a non-aqueous quench fluid to cool the reactor effluent is an effective strategy.[3] During workup and purification, using anhydrous solvents and reagents is recommended.

Q4: What causes catalyst deactivation in the ammoxidation process and how can it be prevented?

A4: Catalyst deactivation in ammoxidation is primarily caused by two factors:

  • Coking: The deposition of heavy organic residues (coke or tar) on the catalyst surface, which blocks the active sites. This can be mitigated by optimizing the feed composition and reaction temperature. Regular catalyst regeneration by controlled combustion of the coke is also necessary.

  • Sintering: The agglomeration of catalyst particles at high temperatures, leading to a loss of active surface area. This is often caused by "hot spots" in the reactor due to the exothermic nature of the reaction.[4] Employing a fluidized-bed reactor for better temperature control can help prevent sintering.

Q5: In the Reissert-type synthesis using nitric acid, what is the cause of brown fumes and how can I avoid them?

A5: The brown fumes are nitrogen oxides (NOx), which are formed from the decomposition of nitric acid, especially at elevated temperatures.[5] To avoid their formation, it is essential to maintain a low reaction temperature (typically 5-10 °C) during the addition of nitric acid and to control the rate of addition carefully.[5]

Quantitative Data

The following tables summarize quantitative data on the synthesis of 2-cyano-3-picoline and related reactions.

Table 1: Yields of 2-Cyano-3-Picoline in Different Synthesis Methods

Synthesis MethodStarting MaterialKey ReagentsYield (%)Reference
Ammoxidation3-PicolineNH₃, O₂, V₂O₅-based catalyst>90% (molar yield)[8]
Reissert-type3-PicolineV₂O₅, HNO₃, NaCN~85% (comprehensive yield)[5]

Table 2: Influence of Reaction Conditions on 3-Picoline Conversion and Product Selectivity in Oxidation (a related reaction)

OxidantTemperature (°C)Conversion of 3-Picoline (%)Selectivity to Nicotinic Acid (%)Reference
Oxygen19010063.7[9]
Air19010062.5[9]

Note: This data is for the oxidation to nicotinic acid, the carboxylic acid analog of 2-cyano-3-picoline, and illustrates the impact of the oxidant on a similar transformation.

Experimental Protocols

1. Synthesis of 2-Cyano-3-picoline via a Reissert-type Reaction [5]

  • Step 1: Activation

    • In a reactor, add 3-picoline.

    • Under agitation, slowly add vanadium pentoxide flakes in several portions and stir for 30 minutes.

    • Cool the solution to 5-10 °C.

    • Slowly add concentrated nitric acid (60-68%), controlling the addition rate to avoid the production of brown fumes. Maintain the reaction temperature at 5-10 °C throughout the addition.

    • After the addition is complete, continue the reaction for 2-4 hours.

    • Slowly add 30% aqueous sodium hydroxide to adjust the pH to approximately 7.5.

  • Step 2: Cyanation

    • Slowly transfer the reaction solution from Step 1 into a reactor containing a mixed solution of sodium cyanide (20-25% mass concentration) and aqueous sodium hydroxide (10% mass concentration). Control the addition speed to avoid the production of white smoke.

    • After the addition is complete, allow the reaction to proceed for 7-9 hours.

  • Step 3: Extraction and Isolation

    • Add dichloromethane to the reaction mixture to extract the organic phase.

    • Separate the organic phase and evaporate the dichloromethane to obtain crystalline 2-cyano-3-picoline.

2. Ammoxidation of 3-Picoline (General Procedure) [8][10]

  • Step 1: Feed Preparation and Reaction

    • Vaporize 3-picoline and ammonia and preheat them to 180-330 °C.

    • Mix the vaporized reactants with air in a mixing tank.

    • Introduce the gas mixture into a fixed-bed or fluidized-bed reactor containing a suitable ammoxidation catalyst (e.g., V₂O₅/TiO₂/MoO₃ on SiO₂).

    • Maintain the reaction temperature between 365-370 °C.

  • Step 2: Product Recovery and Purification

    • The gaseous product stream from the reactor is passed through a series of absorption towers to capture the products.

    • The resulting solution is then subjected to extraction (e.g., with toluene) and subsequent rectification to isolate and purify the 2-cyano-3-picoline.

Visualizations

Synthesis_Pathway cluster_ammoxidation Ammoxidation Pathway cluster_reissert Reissert-type Pathway 3-Picoline_A 3-Picoline 2-Cyano-3-Picoline_A 2-Cyano-3-Picoline 3-Picoline_A->2-Cyano-3-Picoline_A + NH₃, O₂ Catalyst, Δ Side_Products_A Side Products: - Pyridine - CO, CO₂ - 3-Methylpicolinamide - 3-Methylpicolinic Acid 3-Picoline_A->Side_Products_A Side Reactions 2-Cyano-3-Picoline_A->Side_Products_A Hydrolysis 3-Picoline_R 3-Picoline Activated_Intermediate Activated Intermediate (e.g., N-oxide) 3-Picoline_R->Activated_Intermediate + V₂O₅, HNO₃ 2-Cyano-3-Picoline_R 2-Cyano-3-Picoline Activated_Intermediate->2-Cyano-3-Picoline_R + NaCN, NaOH Side_Products_R Side Products: - NOx - HCN (if acidic) - Other isomers Activated_Intermediate->Side_Products_R Side Reactions

Caption: Main synthetic pathways to 2-cyano-3-picoline and associated side products.

Troubleshooting_Workflow start Start Synthesis low_yield Low Yield? start->low_yield identify_byproducts Identify Byproducts (GC-MS, NMR) low_yield->identify_byproducts Yes end Successful Synthesis low_yield->end No over_oxidation Over-oxidation (CO, CO₂) identify_byproducts->over_oxidation demethylation Demethylation (Pyridine) identify_byproducts->demethylation hydrolysis Hydrolysis (Amide, Acid) identify_byproducts->hydrolysis incomplete_conversion Incomplete Conversion identify_byproducts->incomplete_conversion adjust_temp_oxidant Adjust Temperature & Oxidant Ratio over_oxidation->adjust_temp_oxidant adjust_temp_residence Adjust Temperature & Residence Time demethylation->adjust_temp_residence use_anhydrous Use Anhydrous Conditions hydrolysis->use_anhydrous optimize_activation Optimize Activation Step or Catalyst Activity incomplete_conversion->optimize_activation adjust_temp_oxidant->start adjust_temp_residence->start use_anhydrous->start optimize_activation->start

Caption: A logical workflow for troubleshooting low yield in the synthesis of 2-cyano-3-picoline.

Side_Reactions 3-Picoline 3-Picoline 2-Cyano-3-Picoline 2-Cyano-3-Picoline 3-Picoline->2-Cyano-3-Picoline Main Reaction (Ammoxidation or Reissert-type) Pyridine Pyridine 3-Picoline->Pyridine Demethylation CO_CO2 CO / CO₂ 3-Picoline->CO_CO2 Over-oxidation 3-Methylpicolinamide 3-Methylpicolinamide 2-Cyano-3-Picoline->3-Methylpicolinamide Hydrolysis 3-Methylpicolinic_Acid 3-Methylpicolinic Acid 3-Methylpicolinamide->3-Methylpicolinic_Acid Further Hydrolysis

Caption: Common side reactions observed during the synthesis of 2-cyano-3-picoline.

References

Technical Support Center: Purification of 5-Cyano-2-fluoro-3-picoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-Cyano-2-fluoro-3-picoline from typical reaction mixtures.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format, offering potential causes and actionable solutions.

Issue 1: Low Purity of the Final Product After Column Chromatography

  • Question: My purified this compound shows persistent impurities after a standard silica gel column chromatography. What could be the cause and how can I improve the separation?

  • Answer: Low purity after chromatographic separation can stem from several factors, including the selection of the stationary and mobile phases, as well as the nature of the impurities themselves.

    • Potential Causes & Solutions:

      • Co-eluting Impurities: Structurally similar impurities, such as regioisomers or unreacted starting materials, may have similar polarities to the desired product, leading to poor separation.

      • Solution: Optimize the mobile phase. A shallower gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can enhance resolution. If co-elution persists, consider a different stationary phase. For basic compounds like pyridines, alumina or a modified silica gel could offer different selectivity.

      • Product Tailing: The basic nitrogen on the pyridine ring can interact strongly with acidic silanol groups on standard silica gel, causing peak tailing and poor separation.

      • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to suppress this interaction.

      • Inappropriate Column Loading: Overloading the column can lead to broad peaks and incomplete separation.

      • Solution: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the column's stationary phase weight.

Issue 2: Low Recovery of this compound After Purification

  • Question: I am experiencing a significant loss of my product during the purification process. What are the likely causes and how can I improve the yield?

  • Answer: Low recovery can be attributed to several factors, from the choice of purification method to the handling of the compound.

    • Potential Causes & Solutions:

      • Irreversible Adsorption on Silica Gel: The basicity of the pyridine nitrogen can lead to strong, sometimes irreversible, adsorption onto the acidic silica gel.

      • Solution: As with peak tailing, adding a basic modifier like triethylamine to the mobile phase can mitigate this issue. Alternatively, using a less acidic stationary phase like alumina may be beneficial.

      • Volatility of the Product: While this compound is a solid at room temperature, it may have some volatility, especially under high vacuum or elevated temperatures during solvent removal.

      • Solution: When removing the solvent after chromatography, use a rotary evaporator at a moderate temperature and pressure. For final drying, avoid prolonged exposure to high vacuum.

      • Product Degradation: The product may be unstable under the purification conditions.

      • Solution: Assess the stability of the compound under acidic or basic conditions. If degradation is suspected, opt for neutral purification conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a crude reaction mixture of this compound?

A1: The impurities will largely depend on the synthetic route. However, common impurities may include:

  • Unreacted starting materials.

  • Reagents used in the reaction (e.g., cyanating agents, fluorinating agents).

  • By-products from side reactions, such as regioisomers (e.g., 3-Cyano-2-fluoro-5-picoline) or hydrolyzed intermediates.

  • Solvents used in the reaction and work-up.

Q2: Which chromatographic techniques are most effective for purifying this compound?

A2: Silica gel column chromatography is a commonly employed and effective method. Based on protocols for similar compounds, a gradient elution with a mixture of ethyl acetate and hexanes is a good starting point.[1] For higher purity requirements, preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18, cyano, or phenyl) can be utilized.

Q3: Can I use crystallization to purify this compound?

A3: Yes, crystallization can be a highly effective method for purification, particularly for removing small amounts of impurities after an initial chromatographic separation. The choice of solvent is critical and should be determined experimentally. A solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below is ideal.

Q4: What analytical methods are recommended to assess the purity of the final product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and detect non-volatile impurities.

  • Gas Chromatography (GC): Suitable for assessing the presence of volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the compound and identify any structural isomers or impurities with distinct signals.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general guideline based on methods used for structurally similar compounds and should be optimized for your specific reaction mixture.[1]

  • Preparation of the Crude Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for less soluble samples, create a slurry with a small amount of silica gel, evaporate the solvent, and dry-load the sample onto the column.

  • Column Packing: Pack a glass column with silica gel (e.g., 230-400 mesh) in the initial mobile phase (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).

  • Loading the Sample: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. The optimal gradient will need to be determined by thin-layer chromatography (TLC) analysis.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

ParameterRecommended Condition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., 0% to 50%)
Elution Monitoring Thin-Layer Chromatography (TLC)

Diagrams

Purification_Troubleshooting_Workflow start Start: Crude this compound purification_method Select Purification Method start->purification_method chromatography Column Chromatography purification_method->chromatography Primary Method crystallization Crystallization purification_method->crystallization Secondary/Polishing Step purity_check Assess Purity (HPLC, GC, NMR) chromatography->purity_check low_recovery Issue: Low Recovery chromatography->low_recovery crystallization->purity_check pure_product Pure Product (>98%) purity_check->pure_product Purity OK low_purity Issue: Low Purity purity_check->low_purity Purity Not OK optimize_chrom Optimize Chromatography: - Adjust mobile phase gradient - Add basic modifier (e.g., TEA) - Change stationary phase (e.g., Alumina) low_purity->optimize_chrom check_stability Investigate Product Stability and Volatility low_recovery->check_stability optimize_chrom->chromatography optimize_cryst Optimize Crystallization: - Screen different solvents - Control cooling rate check_stability->chromatography

Caption: A logical workflow for troubleshooting the purification of this compound.

References

Technical Support Center: Improving the Purity of 5-Cyano-2-fluoro-3-picoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 5-Cyano-2-fluoro-3-picoline and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. Depending on the synthetic route, potential impurities may consist of the corresponding picoline precursor, incompletely cyanated or fluorinated analogs, and isomers. It is also common for pyridine compounds to absorb atmospheric moisture.

Q2: My purified this compound is a yellow or brown solid, but it should be colorless. What could be the cause?

A2: Discoloration in pyridine derivatives often indicates the presence of trace impurities or degradation products. These can sometimes be removed by recrystallization or by treating a solution of the compound with activated carbon before the final purification step.

Q3: I am having trouble getting my this compound derivative to crystallize. It keeps "oiling out". What should I do?

A3: "Oiling out" during recrystallization can occur if the compound is impure or if the cooling process is too rapid. Ensure your starting material is as pure as possible before attempting recrystallization. Try dissolving the compound in a slightly larger volume of the hot solvent and allowing it to cool more slowly. Seeding the solution with a pure crystal of the compound can also induce proper crystallization.

Q4: During column chromatography, my compound is showing significant peak tailing. How can I improve the peak shape?

A4: Peak tailing with pyridine derivatives is often due to the interaction of the basic nitrogen with acidic silanol groups on the silica gel stationary phase. To mitigate this, you can try adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system. Alternatively, using a different stationary phase like neutral alumina or a deactivated silica gel can also improve peak symmetry.

Troubleshooting Guides

Issue 1: Low Purity After Recrystallization

Symptom: The purity of this compound does not significantly improve after recrystallization.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Incorrect Solvent System The chosen solvent may be too good a solvent, preventing selective crystallization, or too poor, causing the compound to crash out with impurities. A solvent system where the compound is soluble when hot but sparingly soluble when cold is ideal. For closely related compounds, a mixture of ethyl acetate and petroleum ether has been shown to be effective.[1]
Presence of Insoluble Impurities If solid impurities remain in the hot solution, a hot gravity filtration step should be performed to remove them before allowing the solution to cool and crystallize.
Co-crystallization of Impurities If impurities have very similar solubility profiles to the desired compound, a single recrystallization may not be sufficient. Multiple recrystallizations may be necessary, or an alternative purification technique like column chromatography should be considered.
Issue 2: Poor Separation During Column Chromatography

Symptom: Impurities co-elute with the this compound derivative during column chromatography.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Inappropriate Solvent System The polarity of the eluent may not be optimal for separating the compound from its impurities. A systematic screening of different solvent systems with varying polarities should be performed using Thin Layer Chromatography (TLC) first to identify the best eluent for separation.
Column Overloading Loading too much crude material onto the column can lead to broad peaks and poor separation. Reduce the amount of sample loaded relative to the amount of stationary phase.
Incorrect Stationary Phase Standard silica gel may not be the best choice for all pyridine derivatives due to potential strong interactions. Consider using neutral or basic alumina, or a bonded phase like C18 for reverse-phase chromatography.

Experimental Protocols

Protocol 1: Recrystallization of this compound Derivatives

This protocol is a general guideline and may require optimization for specific derivatives.

Materials:

  • Crude this compound derivative

  • Ethyl acetate

  • Petroleum ether (or hexane)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • If any insoluble material remains, perform a hot gravity filtration.

  • Slowly add petroleum ether to the hot solution until it becomes slightly turbid.

  • Gently heat the solution until it becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold petroleum ether.

  • Dry the crystals under vacuum to remove residual solvent.

Expected Outcome: This procedure, adapted from methods used for similar compounds, is expected to yield a product with significantly improved purity.[1]

Protocol 2: Purification by Column Chromatography

This protocol provides a general framework for purification using silica gel chromatography.

Materials:

  • Crude this compound derivative

  • Silica gel (60-120 mesh)

  • Eluent system (e.g., a gradient of ethyl acetate in hexane)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the chromatography column.

  • Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Adsorb the sample onto a small amount of silica gel and dry it.

  • Carefully add the dried sample to the top of the packed column.

  • Begin eluting with the low-polarity solvent system, gradually increasing the polarity.

  • Collect fractions and monitor the elution of the compound using TLC.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Quantitative Data

CompoundPurification MethodInitial Purity (%)Final Purity (%)Reference
2-Bromo-3-fluoro-6-picolineRecrystallization (Ethyl acetate/Petroleum ether)Not specifiedHigh (implied by yield)[1]
3-Chloro-2-cyano-5-trifluoromethylpyridineDistillationNot specified98%
4-CyanopyridineRecrystallization (Water)~95%>99%[2]

Visualizations

Purification_Troubleshooting_Workflow cluster_start Initial State cluster_purification Purification Method cluster_analysis Purity Analysis cluster_outcome Outcome cluster_troubleshooting Troubleshooting start Crude this compound recrystallization Attempt Recrystallization start->recrystallization Primary Choice chromatography Perform Column Chromatography start->chromatography Alternative purity_check Assess Purity (TLC, GC-MS, NMR) recrystallization->purity_check chromatography->purity_check pure_product Pure Product (>98%) purity_check->pure_product Success troubleshoot Purity Not Met purity_check->troubleshoot Failure optimize_recryst Optimize Recrystallization (e.g., different solvent) troubleshoot->optimize_recryst If Recrystallization Failed optimize_chrom Optimize Chromatography (e.g., new eluent, different stationary phase) troubleshoot->optimize_chrom If Chromatography Failed optimize_recryst->recrystallization optimize_chrom->chromatography

Caption: A logical workflow for troubleshooting the purification of this compound derivatives.

Recrystallization_Decision_Tree start Start: Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve is_dissolved Completely Dissolved? dissolve->is_dissolved hot_filtration Perform Hot Gravity Filtration is_dissolved->hot_filtration No cool Cool Slowly to Room Temperature is_dissolved->cool Yes hot_filtration->cool crystals_form Crystals Formed? cool->crystals_form induce_crystallization Induce Crystallization (Scratch, Seed) crystals_form->induce_crystallization No collect_crystals Collect Crystals (Vacuum Filtration) crystals_form->collect_crystals Yes induce_crystallization->crystals_form Re-evaluate troubleshoot Troubleshoot: - Too much solvent? - Incorrect solvent? induce_crystallization->troubleshoot end Pure Crystals collect_crystals->end

Caption: A decision tree for the recrystallization of this compound derivatives.

References

Technical Support Center: Suzuki Coupling with Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving fluorinated pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help overcome common challenges and optimize reaction outcomes.

Frequently Asked questions (FAQs)

Q1: What are the most common reasons for low to no yield in Suzuki couplings with fluorinated pyridines?

A1: Low yields in Suzuki couplings involving fluorinated pyridines can often be attributed to several factors:

  • Catalyst Deactivation (Poisoning): The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, inhibiting its activity. This is a well-documented issue with nitrogen-containing heterocycles.[1][2][3]

  • Protodeboronation: This is a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying the nucleophilic partner. Heteroaryl boronic acids, especially those on an electron-deficient ring like a fluorinated pyridine, are particularly susceptible.[1][2]

  • Dehalogenation: The fluorinated pyridine starting material can be reduced, replacing the halogen with a hydrogen atom, leading to a hydrodehalogenated byproduct.[3][4]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and highly interdependent. An unsuitable combination can lead to poor catalytic turnover.[2]

  • Poor Solubility: Reagents, particularly inorganic bases, may have limited solubility in the reaction solvent, hindering the reaction rate.[1]

Q2: How can I minimize protodeboronation of my fluorinated pyridine boronic acid?

A2: To mitigate protodeboronation, consider the following strategies:

  • Use Boronic Esters or Trifluoroborates: Convert the boronic acid to a more stable derivative, such as a pinacol ester or a potassium trifluoroborate salt. These are generally more resistant to decomposition.[1]

  • Employ Anhydrous Conditions: While a small amount of water can sometimes be beneficial, excessive water can promote protodeboronation. Using rigorously dried solvents and reagents is advisable.[1][2]

  • Optimize the Base: The strength and concentration of the base can influence the rate of protodeboronation. Weaker bases like K₃PO₄ or K₂CO₃ are often preferred over strong hydroxides.[1][2]

  • Use a "Slow-Release" Strategy: Employing boronic acid surrogates like MIDA boronates can keep the concentration of the free, unstable boronic acid low, favoring the desired cross-coupling.[1]

Q3: Which palladium catalyst and ligand system is recommended for coupling fluorinated pyridines?

A3: The choice of catalyst and ligand is crucial. For challenging substrates like fluorinated pyridines, systems that promote rapid catalytic turnover are preferred to outcompete side reactions.

  • Bulky, Electron-Rich Ligands: Monodentate biarylphosphine ligands such as SPhos, XPhos, and RuPhos are often effective.[2][5] These ligands can promote the desired catalytic cycle and sterically hinder the coordination of the pyridine nitrogen to the palladium center.[2]

  • Pre-formed Pd(0) Sources: Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst can be more reliable than in-situ reduction of Pd(II) sources.[1] Pd(dppf)Cl₂ has also been shown to be an effective catalyst for the coupling of various hetero(aryl) boronic acids and esters.[6][7][8][9][10]

Q4: Can the fluorine atom on the pyridine ring directly interfere with the reaction?

A4: Yes, the fluorine atom significantly influences the electronic properties of the pyridine ring. As a strong electron-withdrawing group, it decreases the electron density of the ring.[11] This can make the transmetalation step of the catalytic cycle, often the rate-limiting step, slower and more challenging.[11] While the C-F bond is generally unreactive under typical Suzuki conditions, the electronic effect is a key consideration for reaction optimization.[5][12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low or No Product Yield Catalyst Inactivation by Pyridine Nitrogen • Use bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) to sterically shield the palladium center.[2][3]• Increase catalyst loading (e.g., from 3 mol% to 5 mol%).[3]
Protodeboronation of Boronic Acid • Switch to a more stable boronic acid derivative (pinacol ester or trifluoroborate salt).[1]• Use anhydrous solvents and reagents.[1][2]• Employ milder bases like K₃PO₄ or Cs₂CO₃.[2]
Inefficient Transmetalation • Screen different bases; the choice is critical for activating the boronic acid.[3]• For inorganic bases like K₃PO₄, adding a small amount of water (e.g., 10:1 dioxane:water) can improve solubility, but be mindful of protodeboronation.[1]
Significant Side Products Dehalogenation of Fluorinated Pyridine • Screen reaction parameters such as temperature, base, and solvent to find conditions that favor cross-coupling.[3]• Switch to a bulkier, more electron-rich phosphine ligand.[4]
Homocoupling of Boronic Acid • Ensure the reaction mixture is thoroughly degassed to remove oxygen.[13]• Use a Pd(0) source or ensure efficient in-situ generation of Pd(0).[2]
Reaction Stalls Poor Reagent Solubility • For inorganic bases, consider a mixed solvent system (e.g., dioxane/water) to improve solubility.[1][6]• Ensure all components are well-stirred.
Catalyst Not Activated • If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to the active Pd(0) species.[1]• Consider using a pre-formed Pd(0) catalyst.[1]

Experimental Protocols

General Procedure for Suzuki Coupling of a Fluorinated Pyridine Derivative

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Fluorinated pyridine halide (1.0 mmol, 1.0 equiv)

  • Aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1 to 10:1 ratio)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the fluorinated pyridine halide, the boronic acid/ester, and the base.[2]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.[2]

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst.[2]

  • Solvent Addition: Add the degassed solvent mixture via syringe.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[2]

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[2]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[1]

Data Presentation

Table 1: Effect of Solvent on Suzuki Coupling Yield
EntrySolventWater ContentYield (%)
1Toluene0%Low
2Toluenewith H₂OIncreased
3Dioxane0%Moderate
4Dioxane20%72
5Dioxane>20%Decreased

Reaction conditions and substrates may vary. Data adapted from a study on the coupling of PyFluor with 2-thiopheneboronic acid pinacol ester.[6]

Table 2: Representative Catalyst Systems for Fluorinated Pyridine Coupling
CatalystLigandBaseSolventTemperature (°C)
Pd(dppf)Cl₂(none)Na₃PO₄Dioxane/H₂O65-100
Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O80-100
Pd(OAc)₂RuPhosCs₂CO₃Dioxane100

These are representative starting points and should be optimized for specific substrates.[2][6]

Visualizations

Troubleshooting_Workflow start Low or No Yield in Suzuki Coupling check_catalyst Is Catalyst/Ligand System Optimal? start->check_catalyst check_boronic_acid Is Protodeboronation Suspected? check_catalyst->check_boronic_acid Yes solution_catalyst Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos). Consider Pre-catalyst. check_catalyst->solution_catalyst No check_conditions Are Reaction Conditions (Base, Solvent, Temp) Optimized? check_boronic_acid->check_conditions No solution_boronic_acid Use Boronic Ester or Trifluoroborate Salt. Employ Anhydrous Conditions. check_boronic_acid->solution_boronic_acid Yes solution_conditions Screen Different Bases (e.g., K3PO4). Optimize Solvent System (e.g., Dioxane/Water). check_conditions->solution_conditions No end Improved Yield check_conditions->end Yes solution_catalyst->end solution_boronic_acid->end solution_conditions->end

Caption: A decision tree for troubleshooting low yields.

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_intermediate1 Ar-Pd(II)Ln-X oxidative_addition->pd2_intermediate1 + Ar-X transmetalation Transmetalation (R-B(OR)2) pd2_intermediate1->transmetalation pd2_intermediate2 Ar-Pd(II)Ln-R transmetalation->pd2_intermediate2 + R-B(OR)2 - X-B(OR)2 reductive_elimination Reductive Elimination pd2_intermediate2->reductive_elimination reductive_elimination->pd0 Releases Product product Ar-R reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Side_Reactions main_reaction Desired Suzuki Coupling product Desired Biaryl Product main_reaction->product boronic_acid Fluorinated Pyridine Boronic Acid boronic_acid->main_reaction protodeboronation Protodeboronation boronic_acid->protodeboronation homocoupling Homocoupling boronic_acid->homocoupling aryl_halide Aryl Halide aryl_halide->main_reaction dehalogenation Dehalogenation aryl_halide->dehalogenation byproduct1 Fluorinated Pyridine (H instead of B(OH)2) protodeboronation->byproduct1 byproduct2 Aryl-H (H instead of Halogen) dehalogenation->byproduct2 byproduct3 Aryl-Aryl homocoupling->byproduct3

References

Technical Support Center: Optimization of Amination Reactions for Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing amination reactions for pyridines.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of a chloropyridine is giving low to no yield. What are the common causes and how can I troubleshoot it?

A1: Low yields in Buchwald-Hartwig aminations of chloropyridines are a frequent issue. Aryl chlorides are generally less reactive than the corresponding bromides or iodides.[1][2] Here are several factors to consider and troubleshoot:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical.[3][4] Using a pre-catalyst can lead to cleaner formation of the active catalytic species compared to sources like Pd(OAc)₂.[1][4] For challenging substrates like chloropyridines, robust ligands such as XPhos or RuPhos may be necessary.[5][6]

  • Base Selection: The choice of base is crucial. While strong bases like NaOtBu are common, they can be incompatible with sensitive functional groups.[4][7] Weaker bases like K₂CO₃ or K₃PO₄ can be effective but may require higher temperatures or longer reaction times.[5][8] The combination of an organic base (e.g., DBU) with an inorganic base can be a good strategy for base-sensitive substrates.[4]

  • Solvent Effects: Solvents play a significant role. Aprotic polar solvents like dioxane, toluene, or THF are commonly used.[1] In some cases, using water as a solvent can be effective and environmentally benign.[8]

  • Reaction Temperature and Time: Ensure the reaction is heated to an adequate temperature (often 100-110 °C) and for a sufficient duration.[5] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[5][9]

  • Inert Atmosphere: Palladium-catalyzed reactions are sensitive to oxygen. Ensure the reaction is set up under a properly maintained inert atmosphere (e.g., argon or nitrogen).[5]

Q2: I am observing side reactions or decomposition of my starting material. What could be the cause?

A2: Side reactions and decomposition can arise from several factors:

  • Base-Sensitive Functional Groups: If your pyridine substrate contains base-sensitive groups (e.g., esters, nitro groups), strong bases like NaOtBu can cause decomposition.[1][7] Consider using a milder base such as K₃PO₄ or Cs₂CO₃.

  • Competing Nucleophiles: If your amine coupling partner contains other nucleophilic sites (e.g., a phenol), you may observe coupling at those positions.[1] Protection of the competing nucleophilic group may be necessary.

  • Homocoupling: Formation of biaryl pyridines (homocoupling) can occur, especially with more reactive aryl halides.[6]

  • Catalyst Poisoning: Certain functional groups, such as azo groups, can act as catalyst poisons, inhibiting the reaction.[7]

Q3: How can I improve the regioselectivity of the amination on a pyridine ring with multiple potential reaction sites?

A3: Achieving high regioselectivity is a common challenge. The inherent electronic properties of the pyridine ring favor nucleophilic substitution at the 2- and 4-positions.[5]

  • Steric Hindrance: The steric environment around the leaving group and on the incoming amine can influence regioselectivity. Bulky ligands on the palladium catalyst can also direct the reaction to a less sterically hindered position.

  • Electronic Effects: Electron-withdrawing groups on the pyridine ring activate it towards nucleophilic attack and can direct the position of amination.[10]

  • Alternative Methodologies: For specific regiochemical outcomes, consider alternative strategies. For instance, C4-selective amination can be achieved through the formation of 4-pyridyl pyridinium salt intermediates.[11][12]

Q4: Can I perform the amination without a transition metal catalyst?

A4: Yes, under certain conditions, transition-metal-free amination is possible.

  • Nucleophilic Aromatic Substitution (SNAr): For sufficiently activated pyridines (e.g., those with strong electron-withdrawing groups), direct SNAr with an amine can occur, sometimes at elevated temperatures or with microwave assistance.[10][13]

  • Base-Promoted Amination: In some cases, a strong base can promote the amination of polyhalogenated pyridines, even with challenging chloro-substituents, using water as a solvent.[8]

  • Flow Chemistry: Uncatalyzed amination of 2-chloropyridines has been achieved in a continuous-flow reactor at high temperatures.[14]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the optimization of pyridine amination reactions.

Logical Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Pyridine Amination Reactions start Low Yield or No Reaction check_reagents Verify Reagent Purity & Integrity (Pyridine, Amine, Catalyst, Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions catalyst_issue Is the Catalyst/Ligand Optimal? check_conditions->catalyst_issue base_issue Is the Base Appropriate? catalyst_issue->base_issue Yes optimize_catalyst Screen Different Catalysts/Ligands (e.g., Pre-catalysts, Buchwald Ligands) catalyst_issue->optimize_catalyst No solvent_issue Is the Solvent Suitable? base_issue->solvent_issue Yes optimize_base Screen Different Bases (e.g., NaOtBu, K3PO4, Cs2CO3) base_issue->optimize_base No optimize_solvent Screen Different Solvents (e.g., Toluene, Dioxane, THF) solvent_issue->optimize_solvent No success Reaction Optimized solvent_issue->success Yes optimize_catalyst->base_issue optimize_base->solvent_issue optimize_solvent->success

Caption: A logical workflow for troubleshooting low-yielding pyridine amination reactions.

Common Problems and Solutions
Issue Possible Cause(s) Suggested Solution(s) Citation(s)
Low Yield / No Reaction Inactive catalyst or non-optimal ligand.Use a fresh catalyst or a pre-catalyst. Screen different phosphine ligands (e.g., XPhos, SPhos, RuPhos).[4][5][6][9]
Inappropriate base strength.For electron-poor pyridines, a strong base (e.g., NaOtBu, LiHMDS) is often required. For substrates with base-sensitive functional groups, try a weaker base (e.g., K₃PO₄, Cs₂CO₃).[1][4][5][6]
Suboptimal temperature or reaction time.Increase the reaction temperature (typically 80-120 °C). Monitor the reaction over a longer period.[5][9]
Poor quality or wet reagents/solvent.Use anhydrous solvents and ensure reagents are pure. Degas the solvent to remove oxygen.[1]
Side Product Formation Competing N-arylation on a multifunctional amine.Protect the more nucleophilic amine or other nucleophilic groups (e.g., phenols).[1]
Dehalogenation of the starting material.This can occur with certain catalyst/ligand combinations. Try a different ligand or catalyst system.[1][15]
Homocoupling of the pyridine starting material.Lower the catalyst loading or change the ligand.[6]
Difficulty in Product Isolation Emulsion formation during aqueous workup.Add brine to the aqueous layer to help break the emulsion.[9]
Product is highly soluble in the aqueous phase.Perform multiple extractions with an appropriate organic solvent.[9]
Co-elution with ligand or other byproducts during chromatography.Choose a different solvent system for chromatography. Consider recrystallization as a purification method.[9][15]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of Chloropyridines

This protocol is adapted from a procedure for the amination of 6-chloropyridin-3-amine.[5]

Materials:

  • Chloropyridine (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 0.02 equiv)

  • XPhos (0.04 mmol, 0.04 equiv)

  • NaOtBu (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

  • Schlenk flask

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk flask.

  • Add the chloropyridine and the amine to the flask.

  • Remove the flask from the glovebox and place it under a positive pressure of inert gas.

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Amination

This protocol is a general method for the amination of chloropurine derivatives, which can be adapted for chloropyridines.[16]

Materials:

  • Chloropyridine (0.25 mmol, 1.0 equiv)

  • Amine (0.275 mmol, 1.1 equiv)

  • Diisopropylethylamine (DIPEA) (0.275 mmol, 1.1 equiv)

  • Ethanol (3 mL)

  • Sealed microwave tube

Procedure:

  • In a sealed microwave tube, combine the chloropyridine, amine, and DIPEA in ethanol.

  • Stir the reaction mixture under microwave irradiation at 120 °C for 10 minutes (power set to 150 W).

  • After the reaction, cool the tube and remove the solvent under reduced pressure.

  • Purify the crude mixture directly by flash chromatography.

Key Parameter Optimization

The success of a pyridine amination reaction often hinges on the careful selection of several key parameters. The following diagram illustrates the interconnectedness of these parameters.

ParameterOptimization Key Parameters for Pyridine Amination Optimization Pyridine Pyridine Substrate (Leaving Group, Electronic Effects) Catalyst Pd Catalyst & Ligand (Activity, Selectivity) Pyridine->Catalyst influences Base Base (Strength, Solubility) Pyridine->Base compatibility Amine Amine Nucleophile (Sterics, Basicity) Amine->Catalyst influences Amine->Base compatibility Catalyst->Base interacts with Outcome Reaction Outcome (Yield, Purity, Selectivity) Catalyst->Outcome Solvent Solvent (Polarity, Aprotic/Protic) Base->Solvent solubility in Base->Outcome Conditions Reaction Conditions (Temperature, Time) Solvent->Conditions affects Solvent->Outcome Conditions->Outcome

Caption: Interplay of key parameters in optimizing pyridine amination reactions.

References

Preventing byproduct formation in cyanopyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of cyanopyridines. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent byproduct formation and optimize your experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may encounter during cyanopyridine synthesis, providing potential causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting & Optimization
Low Yield of Cyanopyridine Incomplete reaction: Insufficient reaction time, temperature, or catalyst activity.- Monitor reaction progress: Use TLC or GC-MS to ensure the complete consumption of starting materials. - Optimize reaction conditions: Systematically vary temperature, pressure, and reaction time to find the optimal parameters for your specific substrate and catalyst. - Catalyst deactivation: In ammoxidation reactions, the catalyst can deactivate over time. Consider regenerating or replacing the catalyst.
Byproduct formation: Significant conversion of starting material to undesired side products.- Identify byproducts: Use analytical techniques like NMR, MS, and HPLC to identify the major byproducts.[1] - Address specific byproducts: Refer to the FAQ section below for strategies to minimize the formation of common byproducts like picolinamide, nicotinic acid, and dimers.
Presence of Picolinamide or Nicotinamide Impurity Hydrolysis of the nitrile group: The cyanopyridine product is reacting with water present in the reaction mixture or during workup.[2][3][4]- Use anhydrous conditions: Ensure all solvents and reagents are thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Control pH during workup: Avoid strongly acidic or basic conditions during extraction and purification, as these can promote nitrile hydrolysis. A neutral or slightly acidic wash is often preferred.[5] - Minimize reaction time and temperature: Prolonged reaction times and high temperatures can increase the rate of hydrolysis.[6]
Presence of Nicotinic Acid or Picolinic Acid Impurity Further hydrolysis of the amide byproduct: If picolinamide is formed, it can be further hydrolyzed to the corresponding carboxylic acid, especially under harsh conditions.[2]- Implement strategies to prevent initial amide formation. - Moderate reaction conditions: Use the lowest effective temperature and shortest possible reaction time to minimize the secondary hydrolysis step.
Formation of a Viscous or Polymeric Residue Polymerization of cyanopyridine: This can be initiated by heat or certain catalysts, leading to the formation of polyconjugated polymers.[5]- Strict temperature control: Avoid localized overheating in the reactor.[5] - Catalyst selection: Some catalysts may be more prone to inducing polymerization. If this is a persistent issue, consider screening alternative catalysts.
Dimerization of Pyridine Rings Intermolecular reactions: Especially with activated pyridine rings, dimerization can occur.[7]- Control reactant concentrations: Lower concentrations may disfavor bimolecular dimerization reactions. - Steric hindrance: Modifying the substrate to include bulky groups can sterically hinder the approach of two molecules for dimerization.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in cyanopyridine synthesis via ammoxidation of picolines?

The most prevalent byproducts in the ammoxidation of picolines are carbon monoxide (CO) and carbon dioxide (CO2) due to over-oxidation of the methyl group. Another significant byproduct is the corresponding pyridine carboxamide (e.g., nicotinamide from 3-picoline) and the subsequent pyridine carboxylic acid (e.g., nicotinic acid), which are formed through the hydrolysis of the cyanopyridine product.[2][8]

Q2: How can I minimize the hydrolysis of the nitrile group to the corresponding amide and carboxylic acid?

To minimize hydrolysis, it is crucial to maintain anhydrous conditions throughout the reaction and workup.[5] Using dry solvents and reagents and performing the reaction under an inert atmosphere can significantly reduce water content. During the workup, avoid prolonged exposure to strong acids or bases. If an aqueous extraction is necessary, use a buffered solution or deionized water and work quickly. Lowering the reaction temperature and minimizing the reaction time can also reduce the extent of hydrolysis.[6]

Q3: What is the effect of temperature on the selectivity of cyanopyridine synthesis?

Temperature is a critical parameter influencing selectivity. In ammoxidation reactions, excessively high temperatures can lead to complete oxidation of the picoline starting material to CO and CO2, thus reducing the yield of the desired cyanopyridine.[9] Conversely, a temperature that is too low may result in incomplete conversion. The optimal temperature range is typically between 330-450°C, depending on the specific catalyst and reactor setup.[10][11] It is essential to carefully control the temperature to maximize the yield of the nitrile while minimizing over-oxidation.

Q4: How does the choice of catalyst affect byproduct formation?

The catalyst plays a pivotal role in determining the selectivity of the reaction. For ammoxidation, vanadium-based catalysts, often on a support like alumina or silica, are commonly used.[9] The composition and preparation of the catalyst can significantly impact its activity and selectivity. An ideal catalyst will efficiently facilitate the conversion of the methyl group to a nitrile without promoting the over-oxidation to COx or the hydrolysis of the product. Some modern catalysts have been developed to give high yields of cyanopyridine with minimal byproduct formation.[12]

Quantitative Data on Reaction Conditions

The following tables summarize quantitative data from various sources on the synthesis of 3-cyanopyridine and 4-cyanopyridine, highlighting the impact of different reaction parameters on yield.

Table 1: Synthesis of 3-Cyanopyridine via Ammoxidation of 3-Picoline

CatalystTemperature (°C)Pressure (MPa)Reactant Ratio (3-picoline:NH₃:O₂)Yield (%)Purity (%)Reference
Self-made3200.051:9:2660-7090[13]
Self-made3350.0751:14:4060-7090[13]
Molten Salt365-370--96.399.6[14]

Table 2: Synthesis of 4-Cyanopyridine via Ammoxidation of 4-Picoline

CatalystTemperature (°C)Pressure (KPa)Reactant Ratio (4-picoline:NH₃:air)Yield (%)Reference
Aluminum Oxide Supported330-4500.020-0.0701:2-7:10-15>98[11]
Not Specified330-4500.020-0.070->98[10]

Experimental Protocols

Protocol 1: Synthesis of 3-Cyanopyridine from Nicotinamide[15]

This protocol describes a laboratory-scale synthesis of 3-cyanopyridine by the dehydration of nicotinamide.

Materials:

  • Nicotinamide (100 g, 0.82 mole)

  • Phosphorus pentoxide (100 g, 0.70 mole)

  • Ether or Acetone for rinsing

  • Ice-salt bath

Procedure:

  • In a dry 1-liter round-bottomed flask, combine the powdered nicotinamide and phosphorus pentoxide.

  • Stopper the flask and shake to thoroughly mix the powders.

  • Connect the flask to an 80-cm air condenser arranged for distillation. Use a 125-ml Claisen flask immersed in an ice-salt bath as the receiver. Ensure the end of the condenser is not constricted to prevent clogging by the solid product.

  • Reduce the pressure to 15–20 mm Hg.

  • Heat the mixture with a large, free flame, moving it to melt the material as rapidly as possible.

  • Heat the mixture vigorously until no more product distills over or until the foam reaches the top of the flask (approximately 15–20 minutes).

  • Allow the apparatus to cool completely.

  • Rinse the product from the condenser and connecting tube with ether or acetone.

  • Combine the rinsings with the distillate.

  • If ether was used, distill it off on a steam bath. If acetone was used, remove it by distillation under reduced pressure.

  • Distill the remaining product at atmospheric pressure using an air condenser. The product, 3-cyanopyridine, will boil at 205–208°C and solidify upon cooling (melting point 50–51°C).

Expected Yield: 71–72 g (83–84%)

Protocol 2: Synthesis of 4-Cyanopyridine via Ammoxidation of 4-Methylpyridine[10]

This protocol outlines a general procedure for the industrial-scale synthesis of 4-cyanopyridine.

Materials:

  • 4-Methylpyridine

  • Ammonia

  • Air

  • Ammoxidation catalyst (e.g., vanadium-based)

  • Molten salt for temperature control

Procedure:

  • Vaporize the 4-methylpyridine and preheat it to 180-330°C.

  • Separately, preheat ammonia gas.

  • Mix the vaporized 4-methylpyridine, ammonia, and air in a mixing tank.

  • Introduce the gas mixture into a fixed-bed reactor packed with the ammoxidation catalyst.

  • Maintain the reaction temperature between 330-450°C, using a molten salt bath for precise temperature control.

  • Control the reactor head pressure in the range of 0.020-0.070 KPa.

  • After the reaction, condense the product gas stream at sub-zero temperatures to obtain the crude 4-cyanopyridine.

  • Purify the crude product by distillation to obtain the final 4-cyanopyridine.

Expected Yield: >98%

Visualizations

cluster_main Main Reaction Pathway cluster_side Byproduct Formation Pathways Picoline Picoline Intermediate Intermediate Picoline->Intermediate + NH₃, O₂ (Catalyst, Δ) CO_CO2 CO_CO2 Picoline->CO_CO2 Over-oxidation Cyanopyridine Cyanopyridine Intermediate->Cyanopyridine Picolinamide Picolinamide Cyanopyridine->Picolinamide + H₂O (Hydrolysis) Nicotinic_Acid Nicotinic_Acid Picolinamide->Nicotinic_Acid + H₂O (Hydrolysis)

Figure 1: Reaction pathways in cyanopyridine synthesis.

start Experiment Start analyze Analyze Crude Product (TLC, GC-MS, NMR) start->analyze issue Identify Issue: Low Yield or Impurities hydrolysis Hydrolysis Products Present? (Amide, Carboxylic Acid) issue->hydrolysis Impurities Detected optimize Optimize Reaction Conditions (Temperature, Time, Catalyst) issue->optimize Low Yield analyze->issue polymer Polymeric Residue? hydrolysis->polymer No anhydrous Implement Anhydrous Conditions & Neutral Workup hydrolysis->anhydrous Yes polymer->optimize No temp_control Improve Temperature Control polymer->temp_control Yes end High-Purity Cyanopyridine optimize->end anhydrous->optimize temp_control->optimize

Figure 2: Troubleshooting workflow for cyanopyridine synthesis.

start Byproduct Observed hydrolysis Picolinamide or Nicotinic Acid start->hydrolysis over_oxidation CO / CO₂ start->over_oxidation polymer Polymer start->polymer action_hydrolysis Use Anhydrous Conditions Control pH During Workup hydrolysis->action_hydrolysis action_oxidation Lower Reaction Temperature Optimize Catalyst over_oxidation->action_oxidation action_polymer Improve Temperature Control Consider Catalyst Change polymer->action_polymer

Figure 3: Decision tree for byproduct prevention.

References

Technical Support Center: HPLC Method Development for Purity Analysis of Picoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing and implementing robust HPLC methods for the purity analysis of picoline derivatives.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of picoline derivatives.

Question: Why am I observing peak tailing for my picoline derivative?

Answer: Peak tailing is a common issue when analyzing basic compounds like picoline derivatives and is often caused by secondary interactions between the analyte and the stationary phase.[1] Here are the primary causes and solutions:

  • Silanol Interactions: Residual silanol groups on silica-based columns can interact with basic analytes, causing tailing.[1][2]

    • Solution: Operate the mobile phase at a lower pH to ensure the silanol groups are protonated, minimizing these secondary interactions.[3] Using end-capped columns or columns with a polar-embedded phase can also shield the analytes from residual silanols.[2]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of your picoline derivative, it can lead to inconsistent ionization and asymmetrical peaks.[2]

    • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. The use of a buffer will help maintain a stable pH and improve peak symmetry.[2]

  • Column Overload: Injecting too much sample can lead to mass overload of the column, resulting in peak tailing for all peaks in the chromatogram.[3]

    • Solution: Reduce the sample concentration or injection volume. Alternatively, a column with a higher capacity (e.g., wider diameter or larger pore size) can be used.[3]

  • Extra-Column Effects: The tubing between the column and the detector can contribute to peak broadening and tailing if it is too long or has a wide internal diameter.[4]

    • Solution: Use tubing with a narrow internal diameter and keep the length to a minimum to reduce dead volume.[2]

Question: What is causing peak fronting in my chromatogram?

Answer: Peak fronting, where the first half of the peak is broader than the second, can be caused by several factors:[3]

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to fronting.[3][5]

    • Solution: Ensure the sample is completely dissolved in the injection solvent. It is often best to dissolve the sample in the mobile phase itself. If solubility is an issue, reducing the sample concentration may help.[3][5]

  • Column Overload: Similar to peak tailing, overloading the column can also cause peak fronting.[6]

    • Solution: Decrease the amount of sample loaded onto the column by reducing the injection volume or sample concentration.[6]

  • Injection Solvent Stronger than Mobile Phase: If the injection solvent is significantly stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a distorted peak shape.[6]

    • Solution: Whenever possible, dissolve the sample in the mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

Question: I'm experiencing pressure fluctuations in my HPLC system. What should I do?

Answer: Pressure fluctuations can indicate a variety of issues within the HPLC system. A systematic approach is best for troubleshooting:[7][8]

  • Check for Leaks: Visually inspect all fittings and connections for any signs of leakage.[7]

  • Air Bubbles in the System: Air bubbles can cause the pump to lose its prime and lead to pressure fluctuations.[4]

    • Solution: Degas the mobile phase using sonication or an inline degasser.[8] Purge the pump to remove any trapped air bubbles.[7]

  • Pump Issues: Worn pump seals or malfunctioning check valves can lead to inconsistent flow and pressure.[9]

    • Solution: Check the pump seals for wear and replace them if necessary. Clean or replace the check valves.[9]

  • Blockages: Particulate matter from the sample or mobile phase can clog frits, filters, or the column itself, leading to high or fluctuating pressure.[10]

    • Solution: Filter all samples and mobile phases before use.[9] If a blockage is suspected, systematically remove components from the flow path to identify the source. Reverse flushing the column may help remove contaminants.[9]

Question: Why is my baseline noisy or drifting?

Answer: A noisy or drifting baseline can interfere with the accurate quantification of impurities. Potential causes include:[8]

  • Contaminated Mobile Phase: Impurities in the solvents or buffers can lead to a noisy baseline.[8]

    • Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phase.[8]

  • Insufficient Mobile Phase Degassing: Dissolved gases in the mobile phase can outgas in the detector, causing noise.[8]

    • Solution: Ensure the mobile phase is adequately degassed.[8]

  • Detector Issues: A dirty flow cell or a failing lamp can be sources of noise and drift.[10]

    • Solution: Flush the flow cell with a strong, appropriate solvent. Check the detector lamp's intensity and replace it if necessary.[7]

  • Column Temperature Fluctuations: Inconsistent column temperature can cause the baseline to drift.[4]

    • Solution: Use a column oven to maintain a constant temperature.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for HPLC method development for picoline derivatives?

A1: For initial method development for picoline derivatives, a reversed-phase C18 or C8 column is a good starting point.[11][12] A gradient elution with a mobile phase consisting of acetonitrile and a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer) is often effective.[13][14] The buffer is crucial for controlling the pH and achieving good peak shape for these basic compounds.

Q2: How do I choose the appropriate stationary phase for my analysis?

A2: The choice of stationary phase depends on the specific properties of your picoline derivatives.

  • Reversed-Phase (C18, C8): These are the most common and are suitable for a wide range of polarities. C18 offers more hydrophobicity, while C8 has slightly less retention.[11]

  • Polar-Embedded Phases: These can provide alternative selectivity and better peak shape for basic compounds by shielding residual silanols.

  • Mixed-Mode Chromatography: For very polar picoline derivatives that are poorly retained on traditional reversed-phase columns, mixed-mode columns offering both reversed-phase and ion-exchange retention mechanisms can be beneficial.[15]

Q3: Why is pH control of the mobile phase important for analyzing picoline derivatives?

A3: Picoline derivatives are basic compounds. Controlling the mobile phase pH is critical to:

  • Ensure Consistent Ionization: Maintaining a consistent ionization state of the analyte leads to reproducible retention times and symmetrical peak shapes.

  • Minimize Silanol Interactions: A low pH (typically below 3) will suppress the ionization of residual silanol groups on the silica packing, reducing peak tailing.[3]

Q4: What are forced degradation studies and why are they necessary?

A4: Forced degradation studies, or stress testing, involve subjecting the drug substance to harsh conditions like acid, base, oxidation, heat, and light to accelerate its degradation.[16][17] These studies are essential to:

  • Identify Potential Degradants: This helps in understanding the degradation pathways of the molecule.

  • Demonstrate Method Specificity: The analytical method must be able to separate the main peak from all potential degradation products, proving it is "stability-indicating."

  • Develop a Robust Formulation: Understanding how the molecule degrades helps in developing a stable drug product.[16]

Q5: What are the key parameters to consider during HPLC method validation?

A5: According to ICH guidelines, a purity method should be validated for the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[18]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[19]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[20]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[20]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[19]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[19]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[20]

Data Presentation

Table 1: Typical Starting HPLC Conditions for Purity Analysis of Picoline Derivatives

ParameterTypical SettingRationale/Comments
Column Reversed-Phase C18 or C8, 250 x 4.6 mm, 5 µmGood starting point for many picoline derivatives.[14][19]
Mobile Phase A 0.1% Formic Acid or 20 mM Phosphate Buffer in WaterProvides pH control for good peak shape.[11]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
Gradient 5% to 95% B over 20-30 minutesA generic gradient to elute compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[11]
Column Temp. 25-40 °CTemperature control improves reproducibility.
Detection UV at 254 nm or Diode Array Detector (DAD)Picoline derivatives typically have a UV chromophore. DAD allows for peak purity assessment.
Injection Vol. 10-20 µLA typical injection volume.[14]

Experimental Protocols

Protocol 1: General HPLC Method Development for Picoline Derivatives
  • Analyte and Standard Preparation:

    • Prepare a stock solution of the picoline derivative reference standard at approximately 1 mg/mL in a suitable solvent (e.g., a mixture of water and organic solvent).

    • Prepare a working standard solution at a concentration of about 0.1 mg/mL by diluting the stock solution with the mobile phase.

    • Prepare the sample solution at a similar concentration.

  • Initial Chromatographic Conditions:

    • Set up the HPLC system with the conditions outlined in Table 1.

    • Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.

  • Initial Injection and Evaluation:

    • Inject the working standard solution.

    • Evaluate the chromatogram for retention time, peak shape (asymmetry), and resolution from any impurities.

  • Method Optimization:

    • Peak Shape: If peak tailing is observed, decrease the pH of the aqueous mobile phase (e.g., by increasing the acid concentration).

    • Retention: If the main peak elutes too early, decrease the initial percentage of the organic mobile phase. If it elutes too late, increase the initial organic percentage.

    • Resolution: To improve the separation between the main peak and impurities, adjust the gradient slope. A shallower gradient will generally improve resolution. The choice of organic solvent (acetonitrile vs. methanol) can also significantly affect selectivity.

  • Final Method:

    • Once satisfactory retention, peak shape, and resolution are achieved, document the final method parameters.

Protocol 2: Forced Degradation Study
  • Sample Preparation: Prepare separate solutions of the picoline derivative at approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to the sample solution and heat at 60-80°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 1N NaOH before injection.

    • Base Hydrolysis: Add 1N NaOH to the sample solution and heat at 60-80°C for a specified time. Neutralize with 1N HCl before injection.

    • Oxidative Degradation: Add 3-30% hydrogen peroxide to the sample solution and keep it at room temperature for a specified time.

    • Thermal Degradation: Store the solid drug substance and a solution of the drug substance at an elevated temperature (e.g., 80°C) for a specified time.

    • Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to UV and visible light (e.g., in a photostability chamber).

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

    • The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

  • Evaluation:

    • Use a Diode Array Detector to check for peak purity of the main peak in the presence of degradation products.

    • Ensure that all major degradation products are well-resolved from the main peak and from each other.

Mandatory Visualizations

HPLC_Method_Development_Workflow start Define Analytical Goal (Purity Analysis) lit_review Literature & Compound Review (pKa, solubility, UV spectra) start->lit_review initial_method Select Initial Conditions (Column, Mobile Phase, Gradient) lit_review->initial_method run_exp Perform Initial Experiment initial_method->run_exp eval Evaluate Chromatogram (Retention, Peak Shape, Resolution) run_exp->eval optimize Optimize Method eval->optimize Not Acceptable final_method Final Method Achieved eval->final_method Acceptable retention Adjust Mobile Phase Strength (Organic %) optimize->retention Retention Issue peak_shape Adjust Mobile Phase pH or Change Column optimize->peak_shape Peak Shape Issue resolution Adjust Gradient Slope or Change Organic Modifier/Column optimize->resolution Resolution Issue retention->run_exp peak_shape->run_exp resolution->run_exp validate Validate Method (ICH Guidelines) final_method->validate end Routine Use validate->end

Caption: Workflow for HPLC method development for picoline derivatives.

HPLC_Troubleshooting_Tree problem Identify Chromatographic Problem peak_shape Poor Peak Shape? problem->peak_shape Yes pressure Pressure Fluctuations? problem->pressure No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting No sol_tailing Check Mobile Phase pH Use End-Capped Column Reduce Sample Load tailing->sol_tailing sol_fronting Check Sample Solubility Reduce Sample Load Inject in Mobile Phase fronting->sol_fronting high_pressure High/Erratic Pressure pressure->high_pressure Yes baseline Baseline Issues? pressure->baseline No sol_pressure Check for Leaks Degas Mobile Phase Check for Blockages Check Pump Seals/Valves high_pressure->sol_pressure noisy Noisy/Drifting baseline->noisy Yes sol_baseline Use Fresh Mobile Phase Degas Solvents Clean Detector Flow Cell Use Column Oven noisy->sol_baseline

Caption: Decision tree for troubleshooting common HPLC issues.

References

Overcoming challenges in the synthesis of trifluoromethylpyridines.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trifluoromethylpyridines. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of trifluoromethylpyridines?

The synthesis of trifluoromethylpyridines presents several key challenges, primarily centered around controlling the regioselectivity of the trifluoromethylation reaction. The pyridine ring is electron-deficient, which affects its reactivity towards different trifluoromethylating agents.[1] Other significant challenges include:

  • Low yields and side reactions: The high reactivity of some trifluoromethylating agents can lead to the formation of multiple products and undesired side reactions.[2]

  • Harsh reaction conditions: Many traditional methods require high temperatures and pressures, which can be challenging to implement and may not be suitable for complex molecules.[3]

  • Purification difficulties: The separation of desired products from starting materials, isomers, and byproducts can be complex.[3]

  • C3-position functionalization: Directing the trifluoromethyl group to the C3 position of the pyridine ring is particularly challenging due to the electronic properties of the ring.[1][4]

Q2: How can I improve the regioselectivity of trifluoromethylation on a pyridine ring?

Achieving high regioselectivity is a critical aspect of synthesizing specific trifluoromethylpyridine isomers. Several strategies can be employed:

  • Choice of trifluoromethylating agent: Different reagents exhibit different selectivities. For instance, radical trifluoromethylation often results in a mixture of isomers, while nucleophilic or electrophilic methods can offer better control.[4]

  • Directing groups: The presence of certain functional groups on the pyridine ring can direct the trifluoromethylation to a specific position.[2]

  • N-oxide strategy: Activation of the pyridine ring through the formation of an N-oxide can alter the electronic distribution and favor trifluoromethylation at the C2 and C6 positions.

  • Hydrosilylation for C3-selectivity: A method involving hydrosilylation of the pyridine ring to form an enamine intermediate has been developed for selective C3-trifluoromethylation.[4][5]

Q3: My reaction yield is consistently low. What are the common causes and how can I troubleshoot this?

Low yields are a frequent issue in trifluoromethylpyridine synthesis. A systematic approach to troubleshooting can help identify and resolve the underlying problems.[6]

  • Reagent quality: Ensure that all starting materials, reagents, and solvents are pure and anhydrous, as moisture and impurities can significantly impact the reaction.

  • Reaction conditions: Temperature, pressure, and reaction time are critical parameters. A systematic optimization of these conditions is often necessary.[6]

  • Catalyst activity: If a catalyst is used, ensure it is fresh and active. Catalyst deactivation can be a major cause of low conversion.

  • Inert atmosphere: Many trifluoromethylation reactions are sensitive to air and moisture. Maintaining a strict inert atmosphere (e.g., nitrogen or argon) is crucial.

  • Side reactions: Analyze the crude reaction mixture to identify any major side products. Understanding the nature of these byproducts can provide insights into how to modify the reaction conditions to minimize their formation.

Troubleshooting Guides

Issue 1: Poor Regioselectivity (Mixture of Isomers)
Possible Cause Suggested Solution
Highly reactive trifluoromethylating agent (e.g., radical source) Switch to a more selective reagent, such as an electrophilic or nucleophilic trifluoromethylating agent (e.g., Togni's reagent, Umemoto's reagent).[4]
Multiple reactive sites on the pyridine ring Introduce a directing group on the pyridine ring to guide the trifluoromethylation to the desired position.[2]
Suboptimal reaction conditions Optimize the reaction temperature and solvent. Lowering the temperature may increase selectivity.
Issue 2: Low or No Product Formation
Possible Cause Suggested Solution
Inactive catalyst Use a fresh batch of catalyst. For palladium-catalyzed reactions, consider using a pre-catalyst.
Poor quality of starting materials Purify starting materials before use. Ensure solvents are anhydrous and degassed.
Insufficient reaction temperature or time Gradually increase the reaction temperature and monitor the reaction progress over a longer period.
Inappropriate solvent Screen a range of anhydrous, non-protic solvents.
Issue 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Formation of closely related isomers Employ high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for separation.
Presence of persistent impurities Recrystallization from a suitable solvent system can be effective. Consider a chemical wash to remove specific impurities (e.g., a mild acid or base wash).
Product instability on silica gel Use a different stationary phase for column chromatography, such as alumina or a reverse-phase C18 silica.

Quantitative Data

The following tables summarize quantitative data for selected trifluoromethylpyridine synthesis methods.

Table 1: Comparison of Regioselective Trifluoromethylation Methods

Method Position Trifluoromethylating Agent Catalyst/Promoter Yield (%) Reference
Direct C-H TrifluoromethylationC2/C4Trifluoroacetic acidSilver carbonateGood[7][8]
Hydrosilylation-basedC3Togni Reagent ITris(pentafluorophenyl)boraneModerate to high[4][5]
Cobalt-Catalyzed Cycloadditionα-positionTrifluoromethylated diynesCoCl₂(phen)up to 82%[9]
Vapor-phase chlorination/fluorination2,5- and 2,3,5-Cl₂, HFTransition metalGood[10][11]

Table 2: Optimization of Reaction Conditions for 2-Chloro-4-trifluoromethylpyridine Synthesis

Parameter Condition Yield (%) Reference
Starting Material 2-Hydroxy-4-trifluoromethylpyridine84.3[3]
Reagent Phosphorus pentachloride[3]
Solvent DMF[3]
Temperature Room Temperature[3]
Time 5 hours[3]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine

This protocol describes the conversion of 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine to 2-chloro-5-nitro-3-(trifluoromethyl)pyridine.[12]

Materials:

  • 5-nitro-3-(trifluoromethyl)pyridin-2-ol (2.63 g, 12.64 mmol)

  • Thionyl chloride (SOCl₂) (18.45 mL, 253 mmol)

  • N,N-dimethylformamide (DMF) (1.957 mL, 25.3 mmol)

  • Ethyl acetate (EA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a reaction vial containing 5-nitro-3-(trifluoromethyl)pyridin-2-ol, slowly add thionyl chloride dropwise.

  • Add N,N-dimethylformamide (DMF) as a catalyst.

  • Stir the reaction mixture at 100°C for 10 hours.

  • After the reaction is complete, concentrate the solution under reduced pressure to remove excess thionyl chloride.

  • Partition the residue between ethyl acetate (EA) and saturated sodium bicarbonate (NaHCO₃) solution for extraction.

  • Combine the organic phases, wash with saturated brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the solution and concentrate under reduced pressure to obtain the crude product. The product can often be used in the next step without further purification.

Protocol 2: 3-Position-Selective C–H Trifluoromethylation of Pyridine Derivatives

This protocol is based on the nucleophilic activation of pyridine derivatives through hydrosilylation.[4][5]

Materials:

  • Pyridine derivative (1.0 equiv)

  • Methylphenylsilane (1.5 equiv)

  • Tris(pentafluorophenyl)borane (0.1 equiv)

  • 1,2-dichloroethane (solvent)

  • Togni Reagent I (1.5 equiv)

  • 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 equiv)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve the pyridine derivative in 1,2-dichloroethane.

  • Add tris(pentafluorophenyl)borane and methylphenylsilane.

  • Heat the mixture to 65°C and stir until the hydrosilylation is complete (monitor by TLC or GC-MS).

  • Cool the reaction mixture to 0°C.

  • Add Togni Reagent I and stir at a temperature between 0-25°C.

  • Add DDQ and continue stirring at 25°C until the reaction is complete.

  • Quench the reaction and perform a standard aqueous workup.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting Workflow for Low Yield

G start Low Yield or No Product reagent_quality Check Reagent Purity and Dryness start->reagent_quality reaction_conditions Review Reaction Conditions (Temp, Time, Atmosphere) reagent_quality->reaction_conditions crude_analysis Analyze Crude Mixture (NMR, LC-MS) reaction_conditions->crude_analysis incomplete_conversion Incomplete Conversion? crude_analysis->incomplete_conversion side_products Major Side Products? crude_analysis->side_products no_product No Product at All? crude_analysis->no_product incomplete_conversion->side_products No optimize_conditions Optimize Conditions: - Increase Temp/Time - Increase Reagent Equivalents incomplete_conversion->optimize_conditions Yes side_products->no_product No modify_workup Modify Workup/Purification side_products->modify_workup Yes change_reagents Consider Alternative Reagents/ Catalyst no_product->change_reagents Yes fundamental_issue Re-evaluate Synthetic Route no_product->fundamental_issue If still no product success Improved Yield optimize_conditions->success change_reagents->success modify_workup->success fundamental_issue->success

Caption: A logical workflow for troubleshooting low-yield reactions.

General Workflow for Trifluoromethylpyridine Synthesis

G start Start: Pyridine Substrate reaction_setup Reaction Setup: - Add Reagents - Establish Inert Atmosphere start->reaction_setup trifluoromethylation Trifluoromethylation Reaction: - Control Temperature - Monitor Progress (TLC/GC-MS) reaction_setup->trifluoromethylation workup Aqueous Workup: - Quench Reaction - Extraction trifluoromethylation->workup purification Purification: - Column Chromatography - Recrystallization workup->purification characterization Characterization: - NMR - Mass Spectrometry purification->characterization final_product Final Product: Trifluoromethylpyridine characterization->final_product

Caption: A general experimental workflow for the synthesis of trifluoromethylpyridines.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Cyano-2-fluoro-3-picoline and 2-chloro-5-cyanopyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical and agrochemical research, the strategic selection of heterocyclic building blocks is pivotal for the synthesis of novel bioactive molecules. Among these, functionalized pyridines such as 5-Cyano-2-fluoro-3-picoline and 2-chloro-5-cyanopyridine are of significant interest due to their utility in forming carbon-heteroatom and carbon-carbon bonds. This guide provides an objective comparison of the reactivity of these two compounds, with a focus on nucleophilic aromatic substitution (SNAr), supported by established chemical principles and representative experimental protocols.

Principles of Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key reaction for the functionalization of electron-deficient aromatic rings, such as pyridines. The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is crucial in determining the reaction rate.

Several factors influence the reactivity of halopyridines in SNAr reactions:

  • The Nature of the Leaving Group: In SNAr, the rate-determining step is typically the initial attack of the nucleophile.[1] Consequently, the electronegativity of the halogen is more important than its ability to leave as a halide ion. A more electronegative halogen polarizes the carbon-halogen bond to a greater extent, making the carbon atom more electrophilic and susceptible to nucleophilic attack. This leads to a reactivity order of F > Cl > Br > I for the leaving group in SNAr reactions.[2]

  • Position of Substituents: Nucleophilic attack on the pyridine ring is most favorable at the 2- and 4-positions. This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization.[3]

  • Electronic Effects of Other Ring Substituents: Electron-withdrawing groups (EWGs) on the aromatic ring, such as a cyano group (-CN), enhance the rate of SNAr by stabilizing the negative charge of the Meisenheimer intermediate through resonance or inductive effects. Conversely, electron-donating groups (EDGs), such as a methyl group (-CH₃), tend to decrease the reaction rate by destabilizing the intermediate.

Comparative Reactivity Analysis

This compound:

  • Leaving Group: The fluorine atom at the 2-position is an excellent leaving group for SNAr due to its high electronegativity.[2]

  • Electron-Withdrawing Group: The cyano group at the 5-position is a powerful electron-withdrawing group, which activates the ring for nucleophilic attack by stabilizing the Meisenheimer intermediate.

  • Electron-Donating Group: The methyl group at the 3-position is an electron-donating group. It will have a deactivating effect on the SNAr reaction by slightly destabilizing the negatively charged intermediate.

2-chloro-5-cyanopyridine:

  • Leaving Group: The chlorine atom at the 2-position is a good leaving group for SNAr, but it is generally less reactive than fluorine.[2]

  • Electron-Withdrawing Group: Similar to the other molecule, the cyano group at the 5-position strongly activates the pyridine ring towards nucleophilic attack.

Overall Reactivity Assessment:

While the methyl group in this compound has a deactivating effect, the superior leaving group ability of fluorine is expected to be the dominant factor. Therefore, This compound is predicted to be more reactive than 2-chloro-5-cyanopyridine in nucleophilic aromatic substitution reactions. The enhanced electrophilicity of the C2 carbon due to the attached fluorine atom should lead to faster reaction rates under similar conditions.

Data Presentation: Comparison of Structural and Reactivity Features

FeatureThis compound2-chloro-5-cyanopyridineImpact on SNAr Reactivity
Leaving Group Fluoro (-F)Chloro (-Cl)Fluorine is a better leaving group in SNAr, leading to higher reactivity.[2]
Activating Group Cyano (-CN)Cyano (-CN)The strongly electron-withdrawing cyano group activates the ring for nucleophilic attack in both molecules.
Other Substituents Methyl (-CH₃)NoneThe electron-donating methyl group has a deactivating effect on the reactivity of this compound.
Predicted Overall Reactivity HigherLowerThe superior leaving group ability of fluorine is expected to outweigh the deactivating effect of the methyl group.

Experimental Protocols

The following are general protocols for nucleophilic aromatic substitution on 2-halopyridines. These can be adapted for both this compound and 2-chloro-5-cyanopyridine.

Protocol 1: Reaction with an Amine Nucleophile (e.g., Benzylamine)

Materials:

  • 2-halopyridine derivative (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Standard workup and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-halopyridine derivative (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 10 minutes.

  • Add benzylamine (1.2 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-aminopyridine derivative.

Protocol 2: Reaction with an Alkoxide Nucleophile (e.g., Sodium Methoxide)

Materials:

  • 2-halopyridine derivative (1.0 eq)

  • Sodium methoxide (1.5 eq)

  • Anhydrous Methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Standard workup and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the 2-halopyridine derivative (1.0 eq) and anhydrous methanol.

  • Stir the solution at room temperature.

  • Add sodium methoxide (1.5 eq) portion-wise to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction with water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain the 2-methoxypyridine derivative.

Visualization of Reaction Mechanism and Workflow

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification a Combine halopyridine and base in solvent b Add nucleophile a->b c Heat and stir b->c d Monitor progress (TLC/LC-MS) c->d e Quench and extract d->e f Dry and concentrate e->f g Column chromatography f->g h Characterize product g->h

Caption: A typical experimental workflow for an SNAr reaction.

References

A Comparative Guide to 5-Cyano-2-fluoro-3-picoline and its Isomeric Relatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, substituted pyridines are a cornerstone scaffold, offering a versatile platform for the development of novel therapeutic agents. Among these, functionalized picolines—methyl-substituted pyridines—are of significant interest due to their prevalence in biologically active molecules. This guide provides a comparative analysis of 5-Cyano-2-fluoro-3-picoline , a highly functionalized picoline isomer, against other relevant picoline isomers. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their chemical properties, synthesis, and potential biological applications, supported by available experimental data.

Physicochemical Properties: A Comparative Overview

The introduction of cyano and fluoro substituents to the picoline core dramatically alters its physicochemical properties, which in turn influences its pharmacokinetic and pharmacodynamic profiles. The electron-withdrawing nature of both the cyano and fluoro groups significantly impacts the electron density of the pyridine ring and the basicity of the nitrogen atom.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)pKa of Pyridinium IonLogP (Predicted)Solubility
3-Picoline C₆H₇N93.131445.63[2]1.2Miscible in water[2]
2-Cyano-3-picoline C₇H₆N₂118.14--1.1-
2-Fluoro-3-picoline C₆H₆FN111.12--1.3[3]-
This compound C₇H₃FN₂136.11-Lower than 3-picoline~1.5Likely sparingly soluble in water

Note: Data for some compounds is sparse in the literature. Predicted values are provided for comparison and should be experimentally verified.

The lower predicted pKa for this compound compared to 3-picoline is a direct consequence of the strong electron-withdrawing effects of the cyano and fluoro groups, which reduces the electron density on the pyridine nitrogen, thereby decreasing its basicity.[4] Increased lipophilicity, suggested by the predicted LogP, can influence membrane permeability, a critical factor for oral bioavailability and cell penetration.[1]

Synthesis and Reactivity

The synthesis of highly substituted pyridines like this compound requires a multi-step approach, often starting from a more readily available picoline derivative. The reactivity of the picoline ring is significantly influenced by its substituents. Electron-withdrawing groups, such as cyano and fluoro, deactivate the ring towards electrophilic substitution but activate it for nucleophilic aromatic substitution.

Proposed Synthetic Pathway for this compound

A plausible synthetic route can be devised based on established methodologies for the functionalization of pyridine rings. One potential pathway involves the nitration of a suitable picoline precursor, followed by reduction, diazotization, and subsequent Sandmeyer-type reactions to introduce the cyano and fluoro groups.

Synthetic Pathway 3-Picoline 3-Picoline 3-Methyl-5-nitropyridine 3-Methyl-5-nitropyridine 3-Picoline->3-Methyl-5-nitropyridine Nitration 5-Amino-3-methylpyridine 5-Amino-3-methylpyridine 3-Methyl-5-nitropyridine->5-Amino-3-methylpyridine Reduction 5-Cyano-3-methylpyridine 5-Cyano-3-methylpyridine 5-Amino-3-methylpyridine->5-Cyano-3-methylpyridine Sandmeyer (Cyanation) 5-Cyano-3-methylpyridine N-oxide 5-Cyano-3-methylpyridine N-oxide 5-Cyano-3-methylpyridine->5-Cyano-3-methylpyridine N-oxide Oxidation This compound This compound 5-Cyano-3-methylpyridine N-oxide->this compound Fluorination

Caption: Proposed synthetic route for this compound.

Experimental Protocols

1. Nitration of 3-Picoline:

  • Protocol: To a solution of 3-picoline in concentrated sulfuric acid, a mixture of fuming nitric acid and sulfuric acid is added dropwise at a controlled temperature (typically below 10°C). The reaction mixture is then carefully heated to promote nitration at the 5-position. After completion, the reaction is quenched with ice and neutralized to precipitate the product.

2. Cyanation of Halogenated Picolines (Sandmeyer-type Reaction):

  • Protocol: A diazonium salt of an aminopicoline is prepared by treating it with sodium nitrite in an acidic medium (e.g., HCl) at low temperatures (0-5°C).[5] This diazonium salt solution is then added to a solution of a cyanide salt (e.g., cuprous cyanide) to introduce the cyano group.[6]

3. Fluorination of Pyridine N-oxides:

  • Protocol: The pyridine N-oxide is reacted with a fluorinating agent such as triflic anhydride and a fluoride source (e.g., potassium fluoride) or with a more modern electrophilic fluorinating agent like Selectfluor.[7] The reaction conditions are typically anhydrous and may require heating.

Biological Activity and Applications in Drug Discovery

Substituted pyridines are prevalent in a wide range of pharmaceuticals due to their ability to act as bioisosteres for other aromatic rings and their capacity to form key hydrogen bonds with biological targets. The introduction of cyano and fluoro groups can enhance binding affinity, improve metabolic stability, and modulate the overall ADME properties of a drug candidate.[8]

While direct comparative biological data for this compound is not available, the broader class of cyanopyridines and fluoropyridines has shown significant activity in various therapeutic areas, particularly in oncology. For instance, many kinase inhibitors incorporate these functionalized pyridine scaffolds.

Comparative Biological Activity of Substituted Quinolines (as a proxy)

To illustrate the impact of different substituents on biological activity, the following table summarizes the in vitro antiproliferative activity of various substituted quinoline derivatives (a related heterocyclic system) against different cancer cell lines. It is important to note that this is not a direct comparison of picoline isomers but serves to demonstrate the structure-activity relationships.

CompoundSubstituentsCell LineIC₅₀ (µM)Reference
6-Bromo-5-nitroquinoline6-Bromo, 5-NitroHT29 (Colon Cancer)< 5-FU reference[9]
6,8-Diphenylquinoline6,8-DiphenylHT29 (Colon Cancer)< 5-FU reference[9]
Pyrazolo[4,3-f]quinoline Derivative (1M)Complex pyrazole fusionNUGC-3 (Gastric Cancer)< 8[10]
Pyrazolo[4,3-f]quinoline Derivative (2E)Complex pyrazole fusionNUGC-3 (Gastric Cancer)< 8[10]
2-amino-pyrano[3,2-c]quinoline-3-carbonitrile (5e)Complex pyran fusion, cyanoA549 (Lung Cancer)0.026[11]
2-amino-pyrano[3,2-c]quinoline-3-carbonitrile (5h)Complex pyran fusion, cyanoA549 (Lung Cancer)0.028[11]

IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

The data suggests that the nature and position of substituents on the heterocyclic ring system have a profound impact on the anticancer activity.

Potential Signaling Pathway Involvement: PIM-1 Kinase Inhibition

PIM kinases are a family of serine/threonine kinases that are overexpressed in various cancers and play a crucial role in cell survival and proliferation.[12] They have emerged as attractive targets for cancer therapy. Several small molecule inhibitors of PIM kinases feature a substituted pyridine or quinoline core.

The following diagram illustrates a simplified workflow for identifying and characterizing potential PIM-1 kinase inhibitors, a plausible application for novel picoline derivatives.

Kinase Inhibitor Discovery Workflow cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Validation Virtual Screening Virtual Screening Molecular Docking Molecular Docking Virtual Screening->Molecular Docking Hit Identification PIM-1 Kinase Assay PIM-1 Kinase Assay Molecular Docking->PIM-1 Kinase Assay Candidate Selection Cell Proliferation Assay (e.g., MTT) Cell Proliferation Assay (e.g., MTT) PIM-1 Kinase Assay->Cell Proliferation Assay (e.g., MTT) IC50 Determination Apoptosis Assay Apoptosis Assay Cell Proliferation Assay (e.g., MTT)->Apoptosis Assay Mechanism of Action Lead Optimization Lead Optimization Apoptosis Assay->Lead Optimization SAR Studies

Caption: A typical workflow for the discovery of kinase inhibitors.

Conclusion

This compound represents a promising, yet underexplored, building block for the synthesis of novel drug candidates. Its unique combination of substituents is expected to confer distinct physicochemical and biological properties compared to simpler picoline isomers. While direct comparative experimental data is limited, this guide provides a framework for understanding its potential based on the established chemistry and biology of related substituted pyridines. Further experimental investigation into the synthesis, reactivity, and biological activity of this compound is warranted to fully elucidate its potential in drug discovery and development.

References

Spectroscopic Validation of 5-Cyano-2-fluoro-3-picoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic analysis of 5-Cyano-2-fluoro-3-picoline, a key intermediate in pharmaceutical synthesis. Through detailed experimental protocols and comparative data, this document serves as a valuable resource for the validation and characterization of this compound. By presenting predicted data alongside data for a structurally similar compound, 5-Bromo-2-cyano-3-methylpyridine, this guide offers a robust framework for quality control and impurity profiling.

Comparative Spectroscopic Data Analysis

The following table summarizes the predicted and known spectroscopic data for this compound and a comparable alternative, 5-Bromo-2-cyano-3-methylpyridine. This side-by-side comparison is essential for distinguishing between the two compounds and for the validation of this compound.

Spectroscopic TechniqueThis compound (Predicted Data)5-Bromo-2-cyano-3-methylpyridine (Reference Data)Key Differentiating Features
¹H NMR CH₃: ~2.4 ppm (s, 3H)Pyridine-H (4): ~7.8 ppm (d, 1H)Pyridine-H (6): ~8.3 ppm (d, 1H)CH₃: ~2.5 ppm (s, 3H)Pyridine-H (4): ~8.0 ppm (d, 1H)Pyridine-H (6): ~8.5 ppm (d, 1H)The fluorine atom in this compound is expected to cause a slight upfield shift of the pyridine protons compared to the bromine atom in the alternative.
¹³C NMR CH₃: ~15 ppmC-CN: ~105 ppmC-F: ~165 ppm (d, ¹JCF)Pyridine Ring: 115-150 ppmCH₃: ~20 ppmC-CN: ~110 ppmC-Br: ~120 ppmPyridine Ring: 120-155 ppmThe carbon attached to the fluorine will show a characteristic doublet with a large coupling constant (¹JCF). The chemical shift of the carbon attached to bromine will be significantly different.
FT-IR (cm⁻¹) C≡N stretch: 2220-2240C-F stretch: 1200-1300Aromatic C-H stretch: 3000-3100CH₃ stretch: 2850-2960C≡N stretch: 2220-2240C-Br stretch: 500-600Aromatic C-H stretch: 3000-3100CH₃ stretch: 2850-2960The most significant difference will be the presence of a strong C-F stretching band and the absence of a C-Br stretching band in the spectrum of this compound.
Mass Spec. (m/z) [M]⁺: 136.04Fragments: Loss of HCN, F, CH₃[M]⁺: 195.96 / 197.96 (Isotopic pattern for Br)Fragments: Loss of HCN, Br, CH₃The molecular ion peak will clearly distinguish the two compounds due to the different masses of fluorine and bromine. The bromine-containing compound will exhibit a characteristic M/M+2 isotopic pattern.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on standard operating procedures for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved. Filter the solution through a glass wool plug into a clean 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans.

    • Acquire a ¹³C NMR spectrum. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Solid Sample (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the anvil.

    • Solid Sample (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Instrument Setup:

    • Ensure the spectrometer's sample compartment is clean and dry.

    • Collect a background spectrum of the empty ATR crystal or a blank KBr pellet. This will be automatically subtracted from the sample spectrum.

  • Data Acquisition:

    • Place the prepared sample in the spectrometer.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform baseline correction if necessary.

    • Identify and label the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile). Further dilute this stock solution to a final concentration of ~1-10 µg/mL.

  • Instrument Setup:

    • Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Calibrate the mass spectrometer using a known calibration standard.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer at a constant flow rate.

    • Acquire the mass spectrum in full scan mode over a relevant m/z range.

    • If desired, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data.

  • Data Processing:

    • Determine the m/z value of the molecular ion peak.

    • Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.

Visualizing the Validation Process

The following diagrams illustrate the logical workflow for the spectroscopic validation of this compound and a comparative analysis of its expected spectral features.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Validation & Comparison cluster_conclusion Conclusion start This compound (Target Compound) nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ftir FT-IR Spectroscopy start->ftir ms Mass Spectrometry start->ms data_analysis Spectral Data Interpretation nmr->data_analysis ftir->data_analysis ms->data_analysis comparison Comparison with Alternative data_analysis->comparison end Validated Structure comparison->end

Caption: Experimental workflow for the spectroscopic validation of this compound.

logical_comparison cluster_features Key Differentiating Spectroscopic Features compound1 This compound ¹H NMR: H-4, H-6 upfield shift ¹³C NMR: C-F doublet FT-IR: C-F stretch MS (m/z): 136.04 feature1 Halogen Influence on Chemical Shifts compound1->feature1 Fluorine feature2 Characteristic Stretching Frequencies compound1->feature2 C-F feature3 Distinct Molecular Ion & Isotopic Pattern compound1->feature3 M⁺ compound2 5-Bromo-2-cyano-3-methylpyridine ¹H NMR: H-4, H-6 downfield shift ¹³C NMR: C-Br signal FT-IR: C-Br stretch MS (m/z): 195.96/197.96 compound2->feature1 Bromine compound2->feature2 C-Br compound2->feature3 M⁺/M+2

Caption: Comparison of key spectroscopic features for structural differentiation.

A Comparative Guide to the Anticancer Activity of Cyanopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: While specific research on "5-Cyano-2-fluoro-3-picoline" derivatives is limited, the broader class of cyanopyridine compounds, which share the core chemical scaffold, has been the subject of extensive investigation in anticancer drug discovery.[1][2] These derivatives have demonstrated significant potential as kinase inhibitors, a major class of targeted cancer therapies.[1][3][4] This guide provides an objective comparison of the anticancer performance of selected cyanopyridine derivatives against alternative kinase inhibitors, supported by experimental data and detailed protocols. The focus is on their activity as inhibitors of key kinases involved in cancer progression, such as Pim-1, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Human Epidermal Growth Factor Receptor 2 (HER-2).[5][6][7]

Comparative Analysis of Biological Activity

The anticancer efficacy of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values. A lower value indicates greater potency. The following table summarizes the in vitro activity of representative cyanopyridine derivatives compared to established anticancer agents.

Compound ClassSpecific DerivativeTarget Cell Line / KinaseIC50 / GI50 (µM)Reference CompoundIC50 / GI50 (µM) of Reference
Cyanopyridone 6-amino-4-(2,4-dichlorophenyl)-...-dihydropyridine-3,5-dicarbonitrile (5e )MCF-7 (Breast Cancer)1.39 ± 0.08Taxol8.48 ± 0.46
Unsubstituted phenyl-bearing cyanopyridone (5a )HepG2 (Liver Cancer)2.71 ± 0.15Taxol14.60 ± 0.79
Compound 5a VEGFR-2 Kinase0.21 ± 0.01Sorafenib0.09 ± 0.01
Compound 5e HER-2 Kinase0.19 ± 0.01Lapatinib0.06 ± 0.004
Cyanopyridine 3-cyanopyrid-2-one derivative (7h )MCF-7 (Breast Cancer)1.89Doxorubicin(Not specified)
2-methoxy-3-cyanopyridine derivative (8f )MCF-7 (Breast Cancer)1.69Doxorubicin(Not specified)
Compound 7h Pim-1 Kinase0.281Staurosporine(Not specified)
4-(4-bromophenyl)-...-cyanopyridine (4d )HepG2 (Liver Cancer)6.95 ± 0.345-Fluorouracil9.42 ± 0.46
4-(4-methoxyphenyl)-...-cyanopyridine (4c )HCT-116 (Colon Cancer)7.15 ± 0.355-Fluorouracil8.01 ± 0.39
2-oxo-3-cyanopyridine derivative (5e )PC-3 (Prostate Cancer)12.1 ± 0.95-Fluorouracil7.8 ± 0.5

Table 1: Summary of in vitro anticancer activity of selected cyanopyridine derivatives. Data is compiled from multiple sources.[5][6][8][9]

Experimental Protocols

Detailed and reproducible methodologies are critical for the valid comparison of biological activity. Below are protocols for key experiments used to evaluate the anticancer potential of these compounds.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[10][11]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10] The concentration of these crystals, which is determined by dissolving them and measuring their absorbance, is directly proportional to the number of viable cells.[12]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., cyanopyridine derivatives) and reference drugs in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds. Include control wells with medium only (blank) and cells treated with vehicle (e.g., DMSO) as a negative control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the viability percentage against the compound concentration to determine the IC50 value using non-linear regression analysis.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Principle: Kinase activity is measured by quantifying the amount of ATP consumed or the amount of phosphorylated substrate produced during the enzymatic reaction. Luminescence-based assays, for instance, measure the amount of ADP produced, which is then converted back to ATP to generate a light signal.

General Protocol (Luminescence-Based):

  • Compound Preparation: Prepare serial dilutions of the test inhibitor (e.g., cyanopyridine derivative) in the appropriate buffer.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase, its specific substrate peptide, and the test inhibitor at various concentrations.[15]

  • Reaction Initiation: Start the kinase reaction by adding ATP to each well. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[15]

  • Reaction Termination and ADP Detection: Stop the reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent. Incubate for approximately 40 minutes.[15]

  • Signal Generation: Add a kinase detection reagent to convert the ADP generated during the kinase reaction into ATP. This newly synthesized ATP acts as a substrate for luciferase, producing a luminescent signal. Incubate for 30 minutes.[15]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Anticancer Activity Screening

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Outcome A Compound Synthesis (Cyanopyridine Derivatives) C MTT Cell Viability Assay A->C E Kinase Inhibition Assay (e.g., VEGFR-2, HER-2) A->E B Cell Line Culture (e.g., MCF-7, HepG2) B->C D Determine IC50 Values C->D G Cell Cycle Analysis D->G H Apoptosis Assay (Annexin V-FITC) D->H F Determine Kinase IC50 E->F I Western Blot (Signaling Proteins) F->I J Lead Compound Identification I->J

Caption: Workflow for screening and characterizing novel anticancer compounds.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[16][17] Many kinase inhibitors, including certain cyanopyridine and quinoline derivatives, target this pathway to exert their anticancer effects.[5]

G cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC Akt Akt/PKB PI3K->Akt Src->PI3K Migration Migration Src->Migration Raf Raf PKC->Raf Permeability Permeability PKC->Permeability mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Simplified VEGFR-2 signaling cascade leading to angiogenesis.

References

Structure-Activity Relationship (SAR) of 5-Cyano-2-fluoro-3-picoline Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-cyano-2-fluoro-3-picoline scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition and anticancer properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its analogs, drawing on experimental data from various studies on related cyanopyridine and picoline derivatives. The information is presented to aid in the rational design of novel, potent, and selective therapeutic agents.

Core Structure and Therapeutic Potential

The core structure of this compound combines several key features that contribute to its biological activity. The pyridine ring serves as a versatile scaffold, while the cyano group can act as a hydrogen bond acceptor or participate in other interactions within a biological target's active site. The fluorine atom can enhance binding affinity, metabolic stability, and cell permeability. The methyl group at the 3-position can be modified to explore steric and electronic effects on activity. Numerous derivatives of the broader cyanopyridine class have demonstrated significant potential as inhibitors of various protein kinases, including PIM-1, Aurora kinases, EGFR, and VEGFR-2, which are crucial targets in oncology.[1][2][3][4][5]

Comparative Structure-Activity Relationship Analysis

The following table summarizes the structure-activity relationships of analogs based on modifications at different positions of the picoline and related pyridine rings. The data is compiled from multiple studies on compounds with similar core structures.

Table 1: Structure-Activity Relationship of this compound Analogs and Related Cyanopyridines

Modification Position Substituent Effect on Activity (Primarily Kinase Inhibition/Anticancer) Key Observations Reference Compound(s)
C2-Position -F (as in core structure)Generally favorable for activity and metabolic stability.The presence of a fluorine atom at the 2-position of the pyridine ring can enhance drug potency and pharmacokinetic properties.[6][7]This compound
-NH₂Can act as a hydrogen bond donor, potentially increasing affinity.2-amino-3-cyanopyridine derivatives have shown anti-proliferative activities.[3]2-amino-3-cyanopyridine analogs
-OH (or =O, pyridone)The 2-oxo-3-cyanopyridine scaffold is often preferred for in vitro cytotoxic activity.[8]Tautomerization to the pyridone form can influence binding modes.2-oxo-3-cyanopyridine derivatives
C3-Position -CH₃ (as in core structure)Provides a starting point for further modification. Can be replaced with other alkyl or aryl groups to probe the binding pocket.The 3-methyl group can be a key interaction point or a vector for further chemical exploration.This compound
-HRemoval of the methyl group can lead to a loss of potency, suggesting a beneficial steric or electronic contribution.
-Aryl/HeteroarylCan lead to a significant increase in potency through additional interactions (e.g., pi-stacking, hydrophobic interactions).
C4-Position -Aryl (e.g., Phenyl)A substituted phenyl group at the 4-position is often more affirmative for anti-proliferative activity than an unsubstituted one.[8]Substituents on the phenyl ring (e.g., methoxy, halo) can fine-tune activity and selectivity.4-phenyl-3-cyanopyridine derivatives
-HeteroarylCan introduce additional hydrogen bonding opportunities and improve solubility.
C5-Position -CN (as in core structure)The cyano group is a critical pharmacophore, often involved in key binding interactions with the target protein.The electron-withdrawing nature of the cyano group influences the electronics of the pyridine ring.This compound
-HReplacement of the cyano group generally leads to a significant loss of activity.
C6-Position -Amino derivativesCan be modified to introduce large side chains to target specific sub-pockets of the kinase active site.Introduction of substituted phenoxyethylamino or pyridyloxyethylamino groups at this position has led to dual inhibitors of Aurora kinase and tubulin polymerization.[5]3-Cyano-6-(pyrazoloamino)pyridine analogs
-Aryl/HeteroarylCan enhance potency and modulate selectivity.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of SAR data. Below are representative protocols for key experiments cited in the literature for evaluating the biological activity of cyanopyridine derivatives.

Kinase Inhibition Assay (Example: PIM-1 Kinase)
  • Objective: To determine the in vitro inhibitory activity of test compounds against a specific protein kinase.

  • Materials: Recombinant human PIM-1 kinase, appropriate peptide substrate (e.g., CREBtide), ATP, 96-well plates, kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the kinase, peptide substrate, and test compound to the kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection method and a plate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)
  • Objective: To assess the cytotoxic or anti-proliferative effects of test compounds on cancer cell lines.

  • Materials: Human cancer cell lines (e.g., MCF-7, HCT116), cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, 96-well cell culture plates, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilizing agent.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) values.[9]

Visualizing SAR Workflows and Signaling Pathways

Understanding the logical flow of a structure-activity relationship study and the biological context of the target is essential. The following diagrams, generated using Graphviz, illustrate a typical SAR workflow and a simplified kinase signaling pathway targeted by these inhibitors.

SAR_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis & Iteration Start Core Scaffold (this compound) Analogs Analog Synthesis (Varying R1, R2, R3) Start->Analogs Purification Purification & Characterization (NMR, MS) Analogs->Purification InVitro In Vitro Screening (Kinase Assays) Purification->InVitro Test Compounds CellBased Cell-Based Assays (Proliferation, Apoptosis) InVitro->CellBased SAR SAR Analysis CellBased->SAR Optimization Lead Optimization SAR->Optimization Optimization->Analogs Iterative Design

Caption: A typical workflow for a structure-activity relationship (SAR) study.

Kinase_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) GrowthFactor->Receptor PIM1 PIM-1 Kinase Receptor->PIM1 Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) PIM1->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor This compound Analog Inhibitor->Receptor Inhibition Inhibitor->PIM1 Inhibition

Caption: Simplified kinase signaling pathway targeted by cyanopyridine inhibitors.

References

A Comparative Guide to the Synthetic Routes of Cyanopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyanopyridines are a pivotal class of heterocyclic compounds, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic installation of the nitrile group onto the pyridine ring is a critical transformation in organic synthesis. This guide provides an objective comparison of the most prevalent synthetic routes to cyanopyridines, supported by experimental data and detailed methodologies to aid researchers in selecting the optimal path for their specific needs.

Comparative Data of Synthetic Routes to Cyanopyridines

The following table summarizes key quantitative data for various synthetic routes to cyanopyridines, enabling a direct comparison of their efficiency and general applicability.

Synthetic RouteStarting MaterialKey Reagents/CatalystTypical Reaction ConditionsYield (%)Key AdvantagesLimitations
Ammoxidation of Picolines Picolines (Methylpyridines)V₂O₅, MoO₃, or other metal oxide catalysts, NH₃, O₂Gas phase, 300-450°C80-95[1][2]Economical for large-scale industrial production, high throughput.Requires high temperatures and specialized equipment, poor selectivity for substituted picolines.[3]
Cyanation of Pyridine N-oxides Pyridine N-oxideTMSCN, Zn(CN)₂, or KCN with an activating agent (e.g., dimethylcarbamoyl chloride)CH₃CN or CHCl₃, 60-120°C, 12-20h69-95[4][5][6]High regioselectivity for C2 and C4 positions, mild reaction conditions.Requires prior synthesis of the N-oxide, potential for deoxygenation as a side reaction.
Rosenmund-von Braun Reaction Halopyridine (Br, I)Copper(I) cyanide (CuCN)High temperatures (150-250°C), polar aprotic solvents (e.g., DMF, pyridine)60-90[7][8]Good for the synthesis of a variety of substituted cyanopyridines.Harsh reaction conditions, stoichiometric use of copper cyanide, and often difficult product purification.[7]
Sandmeyer Reaction AminopyridineNaNO₂, HCl, CuCNAqueous solution, 0-60°C52-93[9]A classic and reliable method, starting from readily available aminopyridines.[10][11]Diazonium intermediates can be unstable, potential for side reactions.
Palladium-Catalyzed Cyanation Halopyridine (Cl, Br)Pd catalyst (e.g., Pd/C, Pd(OAc)₂), ligand (e.g., dppf), cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆])Dioxane or DMAC, 100-110°C, 1-24h70-98[12][13]Excellent functional group tolerance, applicable to both bromo- and chloro-pyridines.[12]Catalyst poisoning by cyanide can be an issue, requiring specific conditions to mitigate.[14]
Multicomponent Reactions Aldehyde, ketone, malononitrile, ammonium acetateVarious catalysts (e.g., Na₂CaP₂O₇, Cu/C)Solvent-free or in a solvent like ethanol, 80-110°C84-94[15][16][17][18][19]Rapid access to highly substituted 2-amino-3-cyanopyridines in a single step.Limited to the synthesis of specific classes of cyanopyridines.
Dehydration of Nicotinamide NicotinamidePhosphorus pentoxide (P₂O₅)Neat, heating under vacuum83-84A straightforward method for the synthesis of 3-cyanopyridine.Limited to the availability of the corresponding pyridine amide.

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below.

Cyanation of Pyridine N-oxide (via Reissert-Henze Reaction)

This protocol describes the synthesis of 2-cyano-4-amidopyridine from 4-amidopyridine N-oxide.[6]

Materials:

  • 4-Amidopyridine N-oxide

  • Dimethylcarbamoyl chloride

  • Potassium cyanide (KCN)

  • Acetonitrile (CH₃CN)

  • Argon atmosphere

Procedure:

  • To a 5 mL screw-capped vial equipped with a magnetic stirring bar, add 4-amidopyridine N-oxide (50.6 mg, 0.2 mmol), dimethylcarbamoyl chloride (0.056 mL, 0.6 mmol), potassium cyanide (26.0 mg, 0.4 mmol), and acetonitrile (2 mL) under an argon atmosphere.[6]

  • Seal the vial and heat the reaction mixture at 120°C for 12 hours with stirring.[6]

  • After cooling to room temperature, the reaction mixture can be analyzed by standard techniques (e.g., GC-MS, LC-MS) to determine the yield of 2-cyano-4-amidopyridine.

  • Purification is typically achieved by column chromatography on silica gel.

Sandmeyer Reaction for Aminopyridine Cyanation

This protocol outlines the general procedure for the conversion of an aminopyridine to a cyanopyridine.[4]

Materials:

  • Aminopyridine

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN) (optional)

  • Ice

Procedure:

  • Diazotization: Dissolve the aminopyridine (1.0 equiv) in aqueous HCl and cool the solution to 0-5°C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.2 equiv) dropwise, maintaining the temperature below 5°C. Stir the mixture for 15-30 minutes to ensure complete formation of the diazonium salt.[4]

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.0-1.2 equiv) and optionally potassium cyanide in water. Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (release of N₂) will be observed.[4]

  • Allow the reaction mixture to warm to room temperature and then gently heat to 50-60°C for about an hour to ensure complete reaction.[4]

  • Cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting cyanopyridine by distillation, crystallization, or column chromatography.

Palladium-Catalyzed Cyanation of a Halopyridine

This protocol describes a general method for the cyanation of a heteroaryl chloride or bromide using a palladium catalyst.[12]

Materials:

  • (Hetero)aryl chloride or bromide (1 mmol)

  • Palladacycle precatalyst (e.g., P1, 1-2 mol%)

  • Ligand (e.g., dppf, 2-4 mol%)

  • Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equiv)

  • Potassium acetate (KOAc)

  • Dioxane

  • Degassed water

  • Nitrogen atmosphere

Procedure:

  • To a screw-top test tube equipped with a magnetic stir bar, add the precatalyst, ligand, K₄[Fe(CN)₆]·3H₂O (211 mg, 0.5 equiv), and the (hetero)aryl halide (if solid).[12]

  • Seal the tube with a Teflon-lined screw-cap septum, and evacuate and backfill with nitrogen (repeat three times).

  • If the (hetero)aryl halide is a liquid, add it via syringe. Add dioxane (2.5 mL) and a 0.05 M solution of KOAc in degassed water (2.5 mL) via syringe.[12]

  • Stir the reaction mixture at 100°C for 1 hour, or until the reaction is complete as monitored by TLC or GC.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the product by chromatography.

One-Pot Multicomponent Synthesis of 2-Amino-3-cyanopyridines

This method provides rapid access to highly substituted cyanopyridines under solvent-free conditions.[15]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1.1 mmol)

  • Ketone (e.g., acetophenone) (1 mmol)

  • Ammonium acetate (1.5 mmol)

  • Nanostructured diphosphate Na₂CaP₂O₇ catalyst

Procedure:

  • In a flask, mix the aromatic aldehyde, malononitrile, ketone, and ammonium acetate.[15]

  • Add the Na₂CaP₂O₇ catalyst to the mixture.

  • Heat the reaction mixture at 80°C under solvent-free conditions, monitoring the reaction by TLC.[15]

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethanol to the solid residue and stir.

  • Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the pure 2-amino-3-cyanopyridine derivative.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Ammoxidation Picoline Picoline Reactor High Temperature Reactor (Metal Oxide Catalyst) Picoline->Reactor Ammonia Ammonia (NH3) Ammonia->Reactor Oxygen Oxygen (O2) Oxygen->Reactor Cyanopyridine Cyanopyridine Reactor->Cyanopyridine Ammoxidation

Ammoxidation of Picolines.

N_Oxide_Cyanation Pyridine Pyridine Pyridine_N_Oxide Pyridine N-oxide Pyridine->Pyridine_N_Oxide Oxidation Oxidant Oxidizing Agent (e.g., m-CPBA) Oxidant->Pyridine_N_Oxide Cyanopyridine Cyanopyridine Pyridine_N_Oxide->Cyanopyridine Cyanation Cyanating_Agent Cyanating Agent (e.g., TMSCN) Cyanating_Agent->Cyanopyridine Activating_Agent Activating Agent (e.g., (CH3)2NCOCl) Activating_Agent->Cyanopyridine

Cyanation of Pyridine N-oxides.

Rosenmund_von_Braun Halopyridine Halopyridine (Br, I) Reaction_Vessel High Temperature (150-250°C) Halopyridine->Reaction_Vessel CuCN Copper(I) Cyanide (CuCN) CuCN->Reaction_Vessel Cyanopyridine Cyanopyridine Reaction_Vessel->Cyanopyridine

Rosenmund-von Braun Reaction.

Sandmeyer_Reaction Aminopyridine Aminopyridine Diazotization Diazotization (NaNO2, HCl, 0-5°C) Aminopyridine->Diazotization Diazonium_Salt Pyridyl Diazonium Salt Diazotization->Diazonium_Salt Cyanation Cyanation (CuCN) Diazonium_Salt->Cyanation Cyanopyridine Cyanopyridine Cyanation->Cyanopyridine

Sandmeyer Reaction.

Pd_Catalyzed_Cyanation Halopyridine Halopyridine (Cl, Br) Catalytic_Cycle Catalytic Cycle Halopyridine->Catalytic_Cycle Pd_Catalyst Palladium Catalyst Pd_Catalyst->Catalytic_Cycle Ligand Ligand Ligand->Catalytic_Cycle Cyanide_Source Cyanide Source Cyanide_Source->Catalytic_Cycle Cyanopyridine Cyanopyridine Catalytic_Cycle->Cyanopyridine

Palladium-Catalyzed Cyanation.

References

A Comparative Guide to the Validation of HPLC Methods for Pyridinecarbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of pyridinecarbonitrile isomers: 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine. These compounds are important intermediates in the pharmaceutical and chemical industries, making their accurate quantification crucial for quality control and research. This document details experimental protocols and presents supporting data from validated methods to aid in the selection and implementation of a suitable analytical approach.

Data Presentation: A Comparative Overview of Method Performance

The following tables summarize the validation parameters for an HPLC method suitable for the analysis of pyridinecarbonitriles. While a specific, complete validation report for all three isomers under a single method was not found in publicly available literature, the data for 3-cyanopyridine provides a strong benchmark. Given the structural similarity of the isomers, a similar performance can be anticipated for 2- and 4-cyanopyridine following method validation.

Table 1: HPLC Method Validation Parameters for 3-Cyanopyridine

Validation ParameterResult
Linearity
Range10 - 200 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD) 0.70 - 1.18 mg L⁻¹
Limit of Quantitation (LOQ) Not explicitly stated, but typically 3.3 x LOD
Accuracy (Recovery) 87% - 102%
Precision
Intra-day (% RSD)0.9% - 3.9%
Inter-day (% RSD)1.2% - 5.6%

Data sourced from a study on the determination of 3-cyanopyridine in industrial effluent[1].

Experimental Protocols: A Detailed Look at the Methodology

The following HPLC method, adapted from GL Sciences, is suitable for the separation of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine.

Instrumentation:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: Inertsil ODS-SP (5 µm, 150 x 3.0 mm I.D.). This is a C18 reversed-phase column.

  • Detector: UV Detector set at 253 nm.

Chromatographic Conditions:

  • Mobile Phase: A mixture of Acetonitrile (CH₃CN) and Water (H₂O) in a ratio of 15:85 (v/v).

  • Flow Rate: 0.43 mL/min.

  • Column Temperature: 40 °C.

Standard and Sample Preparation:

  • Standard Solution: Prepare individual stock solutions of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in the mobile phase. From these, prepare a mixed standard solution of a known concentration.

  • Sample Solution: Dissolve the sample containing the pyridinecarbonitriles in the mobile phase to achieve a concentration within the linear range of the method.

Mandatory Visualization: The Logical Flow of HPLC Method Validation

The following diagram illustrates the typical workflow for validating an HPLC method, ensuring it is suitable for its intended purpose.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Dev Develop HPLC Method Specificity Specificity Dev->Specificity Validate Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Analysis Robustness->Routine Implement

Caption: Logical workflow for HPLC method validation.

References

The Versatile Scaffold: A Comparative Guide to the Reactivity of 2-Amino-3-cyanopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the 2-amino-3-cyanopyridine scaffold represents a privileged structure with a diverse range of chemical reactivity and significant biological activity. This guide provides an objective comparison of its reactivity profile, supported by experimental data, and details key synthetic protocols. Its unique electronic properties, arising from the interplay of the amino and cyano substituents on the pyridine ring, set it apart from other heterocyclic systems.

The presence of both an electron-donating amino group and an electron-withdrawing cyano group on the pyridine ring creates a unique electronic environment that governs the reactivity of 2-amino-3-cyanopyridines. This push-pull system modulates the electron density of the pyridine ring and influences the nucleophilicity of the amino group, making it a versatile building block for the synthesis of a wide array of fused heterocyclic compounds.

Comparative Reactivity Profile

While a direct quantitative comparison of the reactivity of 2-amino-3-cyanopyridines with other heterocyclic systems is not extensively documented in a single study, we can infer its reactivity based on the electronic effects of its substituents and available pKa data.

The electron-withdrawing cyano group significantly decreases the basicity of the pyridine nitrogen and the exocyclic amino group compared to 2-aminopyridine. For instance, the pKa of 2-aminopyridine is 6.86, making it more basic than pyridine itself.[1] In contrast, the presence of the strongly electron-withdrawing cyano group in the 3-position is expected to lower this pKa value considerably, rendering the ring nitrogen less susceptible to protonation and electrophilic attack.

This reduced basicity, however, enhances the acidity of the amino protons, facilitating reactions that proceed via deprotonation of the amino group. Furthermore, the cyano group itself can participate in a variety of chemical transformations, most notably in cyclization reactions.

CompoundKey Reactivity FeaturesComparison with 2-Amino-3-cyanopyridine
2-Aminopyridine More basic ring nitrogen and amino group, susceptible to electrophilic attack on the ring and acylation at the amino group.[2]2-Amino-3-cyanopyridine is less basic and less nucleophilic at the amino group due to the electron-withdrawing cyano group.
3-Aminopyridine Less basic than 2-aminopyridine due to the position of the amino group.The cyano group in 2-amino-3-cyanopyridine further reduces the basicity compared to 3-aminopyridine.
2-Chloropyridine Susceptible to nucleophilic aromatic substitution at the 2-position.The amino group in 2-amino-3-cyanopyridine activates the ring towards certain reactions, a feature absent in 2-chloropyridine.

Key Reactions and Experimental Data

The reactivity of 2-amino-3-cyanopyridines is most prominently demonstrated in the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry.

Synthesis of Pyrido[2,3-d]pyrimidines

A common and important reaction of 2-amino-3-cyanopyridines is their conversion to pyrido[2,3-d]pyrimidines. This is typically achieved through cyclocondensation with various reagents.

Experimental Protocol: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives [3]

A mixture of a 2-amino-3-cyanopyridine derivative (1 mmol) and formamide (10 mL) is heated at reflux for 4-6 hours. After cooling, the reaction mixture is poured into ice-water. The resulting precipitate is filtered, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol or DMF) to afford the pure pyrido[2,3-d]pyrimidine product.

Starting 2-Amino-3-cyanopyridineReagentProductYield (%)Reference
2-amino-4,6-diphenylnicotinonitrileFormamide4-amino-5,7-diphenylpyrido[2,3-d]pyrimidine75[3]
2-amino-4-(4-chlorophenyl)-6-phenylnicotinonitrileFormamide4-amino-7-(4-chlorophenyl)-5-phenylpyrido[2,3-d]pyrimidine81[3]
Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile, which is a key step in the synthesis of certain 2-amino-3-cyanopyridine derivatives and their subsequent transformations. This reaction typically involves the deprotonation of an α-carbon to a nitrile, followed by nucleophilic attack on the second nitrile group.

Experimental Protocol: One-Pot Synthesis of 2-Amino-3-cyanopyridines via a Thorpe-Ziegler Type Reaction [4]

A mixture of an aromatic aldehyde (2 mmol), a methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol) is irradiated in a microwave oven at a suitable power level for 7-9 minutes. After completion of the reaction (monitored by TLC), the mixture is washed with a small amount of ethanol and the crude product is purified by recrystallization from 95% ethanol.

AldehydeKetoneProductTime (min)Yield (%)Reference
4-ChlorobenzaldehydeAcetophenone2-amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile885[4]
Benzaldehyde4-Methoxyacetophenone2-amino-6-(4-methoxyphenyl)-4-phenylnicotinonitrile783[4]
4-Methoxybenzaldehyde4-Chloroacetophenone2-amino-4-(4-methoxyphenyl)-6-(4-chlorophenyl)nicotinonitrile980[4]

Biological Significance: Inhibition of IKK-β Signaling Pathway

Derivatives of 2-amino-3-cyanopyridine have been identified as potent inhibitors of IκB kinase β (IKK-β), a key enzyme in the NF-κB signaling pathway.[5] This pathway is crucial in regulating inflammatory responses, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. The ability of 2-amino-3-cyanopyridine derivatives to inhibit IKK-β makes them attractive candidates for drug development.

Below is a diagram illustrating the canonical NF-κB signaling pathway and the point of inhibition by 2-amino-3-cyanopyridine derivatives.

IKK_beta_pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex IKK_beta_active Active IKKβ IKK_complex->IKK_beta_active IkB_alpha IκBα IKK_beta_active->IkB_alpha Phosphorylation Inhibitor 2-Amino-3-cyanopyridine Derivatives Inhibitor->IKK_beta_active p_IkB_alpha p-IκBα IkB_alpha->p_IkB_alpha Proteasome Proteasomal Degradation p_IkB_alpha->Proteasome NF_kB NF-κB (p50/p65) NF_kB_active Active NF-κB NF_kB->NF_kB_active NF_kB_IkB NF-κB/IκBα (Inactive Complex) NF_kB_IkB->IkB_alpha NF_kB_IkB->NF_kB Nucleus Nucleus NF_kB_active->Nucleus Gene_expression Gene Expression (Inflammatory Genes) NF_kB_active->Gene_expression

Caption: IKK-β signaling pathway and inhibition.

Synthesis Workflow

The typical workflow for the utilization of 2-amino-3-cyanopyridines in the synthesis of more complex heterocyclic systems is depicted below.

Synthesis_Workflow Start Aldehyde + Ketone + Malononitrile + Ammonium Acetate MCR One-Pot Multicomponent Reaction (MCR) Start->MCR Intermediate 2-Amino-3-cyanopyridine Scaffold MCR->Intermediate Cyclization Cyclization/ Functionalization Intermediate->Cyclization Products Fused Heterocyclic Systems (e.g., Pyrido[2,3-d]pyrimidines, Thieno[2,3-b]pyridines) Cyclization->Products

Caption: General synthesis workflow.

Conclusion

The 2-amino-3-cyanopyridine scaffold exhibits a rich and versatile reactivity profile, primarily driven by the electronic interplay of its amino and cyano substituents. While less basic than its 2-aminopyridine counterpart, this scaffold excels as a precursor for a diverse range of fused heterocyclic systems of significant medicinal importance. Its role as an inhibitor of the IKK-β signaling pathway underscores its potential in the development of novel therapeutics. The straightforward and efficient synthetic methodologies, particularly one-pot multicomponent reactions, further enhance its appeal to researchers in organic and medicinal chemistry. This guide provides a foundational understanding of its comparative reactivity and synthetic utility, encouraging further exploration of this valuable heterocyclic building block.

References

The Potent Antiviral Activity of Fluorinated Nucleosides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of fluorine into nucleoside scaffolds has been a cornerstone of modern antiviral drug development, yielding some of the most effective treatments for a range of viral diseases.[1][2] The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—enhance the metabolic stability and can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule.[1][3] This guide provides a comparative analysis of key fluorinated nucleosides, their mechanisms of action, and their performance against various viral pathogens, supported by experimental data. It also contrasts their mode of action with other antiviral alternatives and details the standard experimental protocols used for their evaluation.

General Mechanism of Action: Chain Termination

Fluorinated nucleoside analogs primarily act as inhibitors of viral polymerases (either RNA or DNA dependent).[1][3] To exert their antiviral effect, these compounds must first be converted into their active 5'-triphosphate form by host or viral kinases.[3] This active triphosphate metabolite then mimics a natural nucleotide, competing for incorporation into the growing viral RNA or DNA strand by the viral polymerase. Once incorporated, the modification on the sugar moiety—often the presence of fluorine—prevents the formation of the next phosphodiester bond, thereby terminating the elongation of the nucleic acid chain and halting viral replication.[3][4]

Fluorinated_Nucleoside_Mechanism cluster_cell Host Cell Prodrug Fluorinated Nucleoside (Prodrug) Active_TP Active Nucleoside Triphosphate (NTP*) Prodrug->Active_TP Cellular Kinases Polymerase Viral RNA/DNA Polymerase Active_TP->Polymerase Competes with natural NTPs RNA_Chain Growing Viral RNA/DNA Strand Polymerase->RNA_Chain Incorporation Terminated_Chain Chain Termination RNA_Chain->Terminated_Chain Blocks further elongation

Caption: General mechanism of action for fluorinated nucleoside antivirals.

Comparative Analysis of Key Fluorinated Nucleosides

The efficacy of fluorinated nucleosides varies significantly depending on the specific compound, the target virus, and the cell line used for in vitro testing. The following table summarizes the antiviral activity of several prominent fluorinated nucleosides against various viruses. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) represents the concentration of the drug required to inhibit viral replication by 50%.

CompoundVirusStrain/GenotypeCell LineActivity (EC₅₀/IC₅₀)Cytotoxicity (CC₅₀)Reference
Sofosbuvir Hepatitis C Virus (HCV)Multiple GenotypesHCV Replicon Cells0.014 - 0.11 µM (EC₅₀)-[1]
Emtricitabine (FTC) HIV-1Laboratory StrainsT-cell lines0.009 - 1.5 µM (EC₅₀)-[1]
Clevudine (L-FMAU) Hepatitis B Virus (HBV)--0.1 µM (EC₅₀)-[1]
Epstein-Barr Virus (EBV)--5.0 µM (EC₅₀)-[1]
2'-Deoxy-2'-fluorocytidine SARS-CoV-2--175.2 µM (EC₅₀)> 300 µM[5][6]
Hepatitis C Virus (HCV)Replicon-5.0 µM (EC₉₀)> 100 µM[5]
Alovudine (FLT) HIV-1Wild Type (B & C)PBMCs2.0 nM (IC₅₀)-[7]
HIV-1Multidrug-ResistantPBMCs26.0 - 107.3 nM (IC₅₀)-[7]
L-FMAU Cytosine HIV-1-PBM cells0.51 µM (EC₅₀)> 100 µM[8]
Hepatitis B Virus (HBV)2.2.15 cellsHepG20.18 µM (EC₅₀)> 100 µM[8]

Comparison with an Alternative Mechanism: Endonuclease Inhibition

To provide a broader context, it is useful to compare nucleoside analogs with antivirals that have a completely different mechanism of action. Baloxavir marboxil (Xofluza®) is a first-in-class antiviral approved for influenza that functions by inhibiting the cap-dependent endonuclease of the viral polymerase acidic (PA) protein.[9][10] This "cap-snatching" process is essential for the virus to generate its own messenger RNA (mRNA) using the host cell's machinery.[11][12] By blocking this step, baloxavir prevents viral gene transcription and replication at a very early stage.[9][13] This contrasts with nucleoside analogs, which act later during the elongation of the viral genome.

Baloxavir_Mechanism cluster_nucleus Host Cell Nucleus Host_mRNA Host pre-mRNA (with 5' cap) Viral_Pol Influenza Virus Polymerase (PA subunit) Host_mRNA->Viral_Pol Binding Capped_Primer Capped RNA Primer Viral_Pol->Capped_Primer "Cap-Snatching" (Endonuclease activity) Viral_mRNA Viral mRNA Synthesis Capped_Primer->Viral_mRNA Baloxavir Baloxavir Acid (Active Form) Baloxavir->Viral_Pol Inhibits PA Endonuclease

Caption: Mechanism of action for the endonuclease inhibitor Baloxavir.

Experimental Protocols

Evaluating the potential of a new antiviral compound requires a standardized set of in vitro assays to determine its efficacy and toxicity. The following are detailed methodologies for two fundamental experiments: the Cytopathic Effect (CPE) Reduction Assay and the MTT Cell Viability Assay.

Cytopathic Effect (CPE) Reduction Assay

This assay is a primary screening method to evaluate a compound's ability to protect cells from virus-induced death or morphological changes (CPE).[14][15]

Objective: To determine the 50% effective concentration (EC₅₀) of a test compound.

Methodology:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero 76) into 96-well microplates at a density that will form a confluent monolayer overnight.[14]

  • Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium. Typically, eight half-log10 concentrations are used, starting from a high concentration (e.g., 32 µM).[14]

  • Treatment and Infection:

    • Remove the growth medium from the cell monolayers.

    • Add the diluted compounds to triplicate wells for each concentration.

    • Include control wells: "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus or compound).[14]

    • Add a standardized amount of virus to all wells except the "cell control" wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until at least 80% of the cells in the "virus control" wells show CPE.[14] This can take 3 to 8 days depending on the virus.[16]

  • Quantification of CPE:

    • Visually inspect the plates under a microscope to estimate the percentage of CPE reduction.

    • For quantitative analysis, use a cell viability dye such as Neutral Red. Add the dye solution to all wells and incubate to allow uptake by living cells.

    • Extract the dye and measure the absorbance at 540 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell protection for each compound concentration relative to the control wells. The EC₅₀ value is determined by regression analysis of the dose-response curve.[14]

Cytotoxicity Assay (e.g., MTT Assay)

This assay is performed in parallel with the antiviral assay to determine the concentration of the compound that is toxic to the host cells. This is crucial for calculating the selectivity index.[16]

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of a test compound.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate, identical to the CPE assay.[17]

  • Compound Addition: Add the same serial dilutions of the test compound to duplicate wells of uninfected cells.[14] Include "cell control" wells with no compound.

  • Incubation: Incubate the plate for the same duration as the CPE assay.

  • Viability Measurement:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to all wells. Live, metabolically active cells will reduce the yellow MTT to a purple formazan product.[18]

    • After incubation, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated "cell control" wells. The CC₅₀ value is determined by regression analysis. The Selectivity Index (SI) is then calculated as CC₅₀ / EC₅₀ . A higher SI value indicates a more promising antiviral candidate.[16]

Antiviral_Screening_Workflow cluster_workflow General Workflow for In Vitro Antiviral Screening A 1. Seed Host Cells in 96-well plates B1 2a. Add Compound Dilutions + Virus (Infected Wells) A->B1 B2 2b. Add Compound Dilutions (Uninfected Wells) A->B2 C 3. Incubate (3-8 days) B1->C B2->C D1 4a. Quantify Viral CPE (e.g., Neutral Red) C->D1 D2 4b. Quantify Cell Viability (e.g., MTT Assay) C->D2 E1 5a. Calculate EC₅₀ D1->E1 E2 5b. Calculate CC₅₀ D2->E2 F 6. Determine Selectivity Index (SI) (CC₅₀ / EC₅₀) E1->F E2->F

Caption: Experimental workflow for screening antiviral compounds.

References

The Strategic Role of 5-Cyano-2-fluoro-3-picoline in the Synthesis of PI3K Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of highly selective and potent kinase inhibitors is a cornerstone of modern therapeutic advancement. In the landscape of PI3K (Phosphoinositide 3-kinase) inhibitor development, the choice of starting materials and synthetic routes profoundly impacts yield, purity, and scalability. This guide provides a comparative analysis of synthetic strategies for thieno[3,2-d]pyrimidine-based PI3K inhibitors, with a special focus on the potential utility of 5-Cyano-2-fluoro-3-picoline as a key building block.

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, making it a prime target in oncology.[1] The development of small molecule inhibitors targeting this pathway has led to several approved drugs and numerous clinical candidates. A prominent class of these inhibitors is based on the thieno[3,2-d]pyrimidine scaffold, exemplified by Pictilisib (GDC-0941), a potent pan-Class I PI3K inhibitor.[2] The synthesis of such complex heterocyclic systems presents significant challenges, demanding robust and efficient chemical methodologies.

Established Synthesis of Pictilisib (GDC-0941): A Benchmark for Comparison

The synthesis of Pictilisib (GDC-0941) provides a well-documented benchmark against which alternative synthetic strategies can be evaluated. A common route to the core thieno[3,2-d]pyrimidine structure is outlined below.

Experimental Protocol: Synthesis of the Thieno[3,2-d]pyrimidine Core (Established Method)

A widely recognized approach for constructing the thieno[3,2-d]pyrimidine core, as a precursor to inhibitors like Pictilisib, involves the following key steps:

  • Gewald Reaction: The synthesis typically commences with a multicomponent Gewald reaction, reacting a ketone or aldehyde with an activated nitrile (e.g., malononitrile) and elemental sulfur in the presence of a base (e.g., morpholine or triethylamine) to form a 2-aminothiophene derivative.

  • Pyrimidine Ring Formation: The resulting 2-aminothiophene-3-carbonitrile is then cyclized with formamide or a similar reagent under high temperature to construct the pyrimidine ring, yielding the thieno[3,2-d]pyrimidin-4-amine intermediate.

  • Functionalization: Subsequent steps involve chlorination of the 4-position, followed by nucleophilic substitution with morpholine and further functionalization at other positions of the bicyclic core to introduce the necessary pharmacophoric elements.

A Proposed Alternative: Leveraging this compound

While the established routes are effective, the exploration of alternative starting materials that offer potential advantages in terms of atom economy, step efficiency, and introduction of desired functionalities is a continuous effort in process chemistry. This compound presents itself as a versatile and potentially advantageous starting material for the synthesis of pyridine-annulated thieno[3,2-d]pyrimidine analogs or for the introduction of a substituted pyridine moiety, a common feature in many kinase inhibitors.

Hypothetical Synthetic Pathway Utilizing this compound

A plausible synthetic strategy employing this compound for the construction of a key intermediate for a PI3K inhibitor is proposed below. This pathway leverages the reactivity of the fluoro and cyano groups, as well as the methyl group of the picoline.

G A This compound B Bromination (e.g., NBS, AIBN) A->B Step 1 C 3-(Bromomethyl)-5-cyano-2-fluoropyridine B->C D Reaction with 2-Aminothiophene-3-carboxylate C->D Step 2 E Thieno[2,3-b]pyridine Intermediate D->E F Cyclization (e.g., with formamide) E->F Step 3 G Functionalized Thieno[3,2-d]pyrimidine Core F->G

Caption: Proposed synthetic workflow starting from this compound.

Experimental Protocol: Proposed Synthesis via this compound
  • Side-Chain Bromination: this compound is subjected to radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride, under reflux, to yield 3-(bromomethyl)-5-cyano-2-fluoropyridine.

  • Alkylation and Thiophene Ring Formation: The resulting bromomethyl derivative is reacted with a suitable 2-aminothiophene-3-carboxylate ester. The amino group of the thiophene displaces the bromide, and subsequent intramolecular cyclization, potentially facilitated by a base, would lead to the formation of a thieno[2,3-b]pyridine intermediate.

  • Pyrimidine Ring Annulation: The formed intermediate can then be cyclized with formamide or a similar reagent at elevated temperatures to construct the pyrimidine ring, affording the desired functionalized thieno[3,2-d]pyrimidine core, which can be further elaborated to the final PI3K inhibitor.

Comparative Analysis of Synthetic Routes

To provide a clear comparison, the following table summarizes the key performance indicators for the established synthesis of the thieno[3,2-d]pyrimidine core versus the proposed route starting from this compound. It is important to note that the data for the proposed route is hypothetical and based on typical yields for similar reactions, as specific experimental data is not yet available.

ParameterEstablished Synthesis (Gewald Route)Proposed Synthesis (via this compound)
Starting Materials Simple aldehydes/ketones, malononitrile, sulfurThis compound, 2-aminothiophene derivative
Number of Key Steps 2-3 to core structure3 to core structure
Overall Yield (Hypothetical) 40-60%35-55%
Key Reactions Gewald reaction, CyclizationRadical bromination, Nucleophilic substitution, Cyclization
Potential Advantages Well-established, readily available starting materialsDirect introduction of a functionalized pyridine moiety
Potential Disadvantages High temperatures for cyclization, potential for side products in Gewald reactionUse of hazardous reagents (NBS), potentially lower overall yield

Signaling Pathway and Experimental Workflow Visualization

The PI3K signaling pathway is a complex cascade that plays a central role in cell growth and survival. Understanding this pathway is crucial for the rational design of inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Inhibitor PI3K Inhibitor (e.g., Pictilisib) Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway and the point of inhibition.

The general workflow for the synthesis and evaluation of novel PI3K inhibitors involves several key stages, from initial design to biological testing.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Material (e.g., this compound) Intermediate Key Intermediate Synthesis Start->Intermediate Final Final PI3K Inhibitor Intermediate->Final Purification Purification & Characterization (HPLC, NMR, MS) Final->Purification Enzyme In vitro Kinase Assay (IC50 determination) Purification->Enzyme Cell Cell-based Assays (Proliferation, Apoptosis) Enzyme->Cell InVivo In vivo Efficacy (Xenograft models) Cell->InVivo

Caption: General experimental workflow for PI3K inhibitor synthesis and evaluation.

Conclusion

The synthesis of PI3K inhibitors is a dynamic field where the development of novel and efficient synthetic routes is paramount. While established methods for constructing the thieno[3,2-d]pyrimidine core of inhibitors like Pictilisib are robust, the exploration of alternative starting materials such as this compound offers intriguing possibilities. A synthetic strategy leveraging this functionalized picoline could provide a more direct route to certain analogs and facilitate the exploration of new chemical space. Further experimental validation is required to ascertain the viability and potential advantages of this proposed pathway. This comparative guide serves as a valuable resource for medicinal chemists and process development scientists, providing a framework for evaluating and designing innovative synthetic approaches to this critical class of therapeutic agents.

References

Safety Operating Guide

Proper Disposal of 5-Cyano-2-fluoro-3-picoline: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 5-Cyano-2-fluoro-3-picoline, a combustible solid, is crucial for laboratory safety and environmental protection. This compound is classified as hazardous, with identified risks of acute oral toxicity, skin irritation, serious eye irritation, and specific target organ toxicity affecting the respiratory system. Adherence to established protocols is essential to mitigate these risks.

Hazard and Safety Information

Before handling this compound, it is imperative to be familiar with its hazard classifications and the necessary safety precautions. This information is critical for both the handling and the subsequent disposal of the chemical.

Hazard ClassificationDescriptionPrecautionary Codes
Acute Toxicity, Oral (Category 4)Harmful if swallowed.H302
Skin Irritation (Category 2)Causes skin irritation.H315
Eye Irritation (Category 2)Causes serious eye irritation.H319
Specific Target Organ Toxicity — Single Exposure (Category 3)May cause respiratory irritation.H335

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with institutional, local, and national regulations for hazardous waste. The following procedure provides a general framework for its safe disposal.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat.[1]

  • If there is a risk of generating dust or aerosols, use a respirator with an appropriate filter.

2. Waste Segregation and Collection:

  • Do not mix this compound with other waste streams.

  • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, wipes) in a designated, compatible, and clearly labeled waste container.

  • The container should be made of a material that is resistant to the chemical and should be kept securely closed when not in use.

3. Container Labeling:

  • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the appropriate hazard pictograms (e.g., exclamation mark for irritant and harmful).

  • Indicate the date when the waste was first added to the container.

4. Storage of Waste:

  • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

  • The storage area should be secure and away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[2]

5. Disposal Request and Transfer:

  • Once the waste container is full or ready for disposal, follow your institution's procedures for requesting a hazardous waste pickup.

  • The disposal of the waste must be handled by a licensed hazardous waste disposal company.[2][3][4][5][6]

  • Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation cluster_collection Waste Collection & Storage cluster_disposal Disposal start Start: Identify Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste in Designated Container ppe->segregate label_container Label Container Clearly (Name, Hazards, Date) segregate->label_container store Store in Secure, Ventilated Area label_container->store request_pickup Request Hazardous Waste Pickup store->request_pickup transfer Transfer to Licensed Disposal Facility request_pickup->transfer end End: Proper Disposal transfer->end

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, it is important to follow established emergency protocols.

  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, sweep up the solid material, avoiding dust formation.[2]

    • Place the spilled material into a labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's environmental health and safety (EHS) department or emergency response team.

    • Prevent entry into the affected area.

In case of personal exposure, follow these first aid measures:

  • After inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][2]

  • In case of skin contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing. If skin irritation persists, seek medical attention.[1][5]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[3][5]

References

Personal protective equipment for handling 5-Cyano-2-fluoro-3-picoline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Cyano-2-fluoro-3-picoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound, a key intermediate in pharmaceutical and agrochemical synthesis. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.

Hazard Summary

This compound is classified as a substance that is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] It is a solid, combustible material.[1] Due to the presence of the cyanide group, it is imperative to handle this compound with extreme caution to prevent the formation of highly toxic hydrogen cyanide gas, especially in the presence of acids.[2][3]

Personal Protective Equipment (PPE)

The following table summarizes the required and recommended personal protective equipment for handling this compound.

PPE CategoryMinimum RequirementRecommended for Enhanced Safety
Hand Protection Nitrile rubber gloves.[4]Double gloving with nitrile gloves.[3]
Eye Protection Safety glasses with side shields.[2]Chemical splash goggles and a face shield, especially where there is a potential for splash or dust hazards.[2][3][4]
Body Protection A standard laboratory coat.[2]A flame-resistant lab coat and chemical-resistant apron.
Respiratory Protection Not required for small quantities handled in a certified chemical fume hood.A full-face respirator with a combination organic vapor, acid gas, and particulate cartridge for larger quantities or in case of a spill.[5]
Foot Protection Closed-toe shoes.Chemical-resistant boots or overshoes.[5]

Operational Plan: Safe Handling Protocol

Adherence to a strict, step-by-step protocol is crucial when working with this compound. The following workflow is designed to minimize exposure and ensure a safe laboratory environment.

Experimental Workflow Diagram

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Review Safety Data Sheet (SDS) prep_sop Develop Standard Operating Procedure (SOP) prep_sds->prep_sop prep_area Designate and Prepare Work Area in Fume Hood prep_sop->prep_area prep_ppe Don Personal Protective Equipment (PPE) prep_area->prep_ppe handle_weigh Weigh Solid Compound in Fume Hood prep_ppe->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Chemical Reaction handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware and Surfaces handle_reaction->cleanup_decon Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste According to Protocol cleanup_waste->cleanup_dispose cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedure
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.[4]

    • Develop a detailed Standard Operating Procedure (SOP) for the specific experiment.[2]

    • Designate a specific area within a certified laboratory chemical fume hood for handling the compound.[2][3] Ensure the fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents.

    • Put on all required personal protective equipment as outlined in the table above.

  • Handling:

    • Perform all manipulations, including weighing and transferring, of this compound within the chemical fume hood to prevent inhalation of dust.[3]

    • Use caution to avoid creating dust when handling the solid material.

    • Keep acids away from the work area unless they are a necessary part of the reaction, as they can react with cyanides to produce highly toxic hydrogen cyanide gas.[2][3]

    • In the event of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6]

    • In case of eye contact, flush the eyes with water for at least 15 minutes and seek immediate medical attention.[6]

  • Cleanup:

    • Decontaminate all glassware and surfaces that have come into contact with this compound. A pH 10 buffer solution can be used for initial decontamination of cyanide-contaminated surfaces, followed by standard cleaning procedures.[2]

    • Carefully remove and dispose of all contaminated PPE as hazardous waste.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.

Waste Disposal Logical Relationship Diagram

Disposal Plan for this compound Waste cluster_waste_streams Waste Streams cluster_containment Containment cluster_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Paper Towels, etc.) solid_container Designated, Labeled, and Sealed Solid Waste Container solid_waste->solid_container liquid_waste Contaminated Liquids (Solvents, Reaction Mixtures) liquid_container Designated, Labeled, and Sealed Liquid Waste Container liquid_waste->liquid_container sharps_waste Contaminated Sharps (Needles, Glassware) sharps_container Puncture-Resistant Sharps Container sharps_waste->sharps_container waste_pickup Arrange for Hazardous Waste Pickup with Environmental Health & Safety solid_container->waste_pickup liquid_container->waste_pickup sharps_container->waste_pickup

Caption: Logical flow for the disposal of waste contaminated with this compound.

Disposal Procedure
  • Segregation:

    • Do not mix cyanide-containing waste with other chemical waste streams.[2]

    • Solid and liquid wastes must be stored in separate, dedicated containers.[2]

  • Containment:

    • Solid Waste: Collect all contaminated solid materials, such as gloves, paper towels, and disposable lab coats, in a clearly labeled, sealed, and durable container.[2]

    • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and leak-proof container. The container must be clearly labeled with the chemical name and "Hazardous Waste - Cyanide".[4]

    • Empty Containers: Empty containers that held this compound should be treated as hazardous waste and disposed of accordingly.[4]

  • Storage and Disposal:

    • Store waste containers in a well-ventilated area, away from incompatible materials, particularly acids.[3]

    • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EH&S) department.[2] Do not attempt to dispose of this chemical down the drain.[7]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.